Technical Documentation Center

1-[(2-Nitrophenyl)methyl]imidazolidin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one
  • CAS: 1432678-43-7

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one

Introduction Imidazolidin-2-one and its derivatives are significant scaffolds in medicinal chemistry and drug development, appearing as core structural motifs in a variety of biologically active compounds.[1][2] The intr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Imidazolidin-2-one and its derivatives are significant scaffolds in medicinal chemistry and drug development, appearing as core structural motifs in a variety of biologically active compounds.[1][2] The introduction of a (2-nitrophenyl)methyl substituent at the N1 position of the imidazolidin-2-one ring yields 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one, a molecule with potential applications as a synthetic intermediate in the construction of more complex pharmaceutical agents. The presence of the nitro group offers a versatile handle for further chemical transformations, such as reduction to an amine, which can then be utilized in a variety of coupling reactions to build molecular diversity.

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one. It is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step experimental protocol but also a detailed explanation of the underlying chemical principles and experimental choices.

Synthetic Strategy: N-Alkylation of Imidazolidin-2-one

The most direct and efficient method for the synthesis of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one is the N-alkylation of the parent imidazolidin-2-one ring. This reaction involves the deprotonation of the N-H bond of imidazolidin-2-one by a suitable base to form a nucleophilic anion, which then undergoes a nucleophilic substitution reaction with an electrophilic 2-nitrobenzyl halide, typically 2-nitrobenzyl bromide or chloride.

Causality Behind Experimental Choices
  • Choice of Base: The selection of the base is critical for the success of the reaction. A strong base is required to deprotonate the weakly acidic N-H proton of the imidazolidin-2-one (pKa ≈ 18-19). Common bases used for this purpose include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and potassium carbonate (K2CO3).[3] Sodium hydride is often preferred as it provides an irreversible deprotonation, driving the reaction to completion.

  • Choice of Solvent: The solvent must be aprotic to avoid quenching the anionic intermediate and should be able to dissolve both the starting materials and the intermediate salt. Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are excellent choices for this type of reaction due to their polar aprotic nature and high boiling points, which allow for a wide range of reaction temperatures.

  • Choice of Electrophile: 2-Nitrobenzyl bromide is a highly effective electrophile for this reaction due to the good leaving group ability of the bromide ion and the electron-withdrawing nature of the nitro group, which activates the benzylic position towards nucleophilic attack.

  • Reaction Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic deprotonation step and then allowed to warm to room temperature or gently heated to ensure the completion of the alkylation step.

Visualizing the Synthetic Workflow

The overall synthetic process can be visualized as a two-step sequence: deprotonation followed by nucleophilic substitution.

Synthesis_Workflow Start Imidazolidin-2-one & 2-Nitrobenzyl Bromide Deprotonation Deprotonation with NaH in DMF Start->Deprotonation Alkylation N-Alkylation Deprotonation->Alkylation Workup Aqueous Workup & Extraction Alkylation->Workup Purification Purification by Recrystallization Workup->Purification Product 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one Purification->Product

Caption: Synthetic workflow for 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Purity
Imidazolidin-2-one86.091.0 g11.6>98%
Sodium Hydride (60% disp.)24.000.51 g12.860%
2-Nitrobenzyl Bromide216.032.76 g12.8>98%
Anhydrous DMF-20 mL->99.8%
Ethyl Acetate-100 mL-ACS
Saturated NaCl Solution-50 mL--
Anhydrous MgSO4----

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add imidazolidin-2-one (1.0 g, 11.6 mmol).

  • Solvent Addition: Add anhydrous DMF (20 mL) to the flask and stir the mixture until the imidazolidin-2-one is completely dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.51 g, 12.8 mmol) portion-wise over 10 minutes. Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.

  • Alkylation: In a separate flask, dissolve 2-nitrobenzyl bromide (2.76 g, 12.8 mmol) in anhydrous DMF (5 mL). Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Workup: Upon completion of the reaction, carefully quench the reaction by the slow addition of water (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium chloride solution (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one as a solid.

Reaction Mechanism

The reaction proceeds through a classic SN2 mechanism.

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Imidazolidinone Imidazolidin-2-one Anion Imidazolidin-2-one Anion Imidazolidinone->Anion + NaH Base NaH H2 H₂ (gas) Anion->H2 - Na⁺ Anion_2 Imidazolidin-2-one Anion Electrophile 2-Nitrobenzyl Bromide Product 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one Br Br Product->Br - Br⁻ Anion_2->Product + 2-Nitrobenzyl Bromide

Caption: Mechanism of N-alkylation of imidazolidin-2-one.

Conclusion

The synthesis of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one via N-alkylation of imidazolidin-2-one is a robust and reliable method. By carefully selecting the base, solvent, and reaction conditions, high yields of the desired product can be achieved. This technical guide provides a solid foundation for researchers to successfully synthesize this valuable intermediate and explore its potential in the development of novel therapeutic agents.

References

  • Ammar, Y. A., El-Sharief, M. A. M. S., Ghorab, M. M., Mohamed, Y. A., Ragab, A., & Abbas, S. Y. (2014). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules, 19(12), 20386–20401. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Recent developments in the synthesis of imidazolidin-2-ones. Tetrahedron, 64(37), 8657-8678. [Link]

  • Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006). A new strategy for the synthesis of imidazolidin-2-ones: palladium-catalyzed carboamination of N-allylureas. Organic letters, 8(12), 2531–2534. [Link]

  • MDPI. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazolidinones. Retrieved from [Link]

  • Streuff, J., Hövelmann, C. H., & Muñiz, K. (2005). Palladium-catalyzed intramolecular diamination of unfunctionalized alkenes. Journal of the American Chemical Society, 127(42), 14586–14587. [Link]

  • Wang, L., et al. (2011). Synthesis method of 2-imidazolidinone. CN102030711A.
  • Yan, T., Feringa, B. L., & Barta, K. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(12), 2303-2307. [Link]

  • Zhdankin, V. V. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4435. [Link]

  • Zhang, M., & Chen, Y. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. [Link]

Sources

Exploratory

Technical Monograph: Physicochemical Profile and Synthetic Utility of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one

Executive Summary 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one (often referred to as N-(2-nitrobenzyl)imidazolidin-2-one ) represents a bifunctional heterocyclic scaffold critical to both medicinal chemistry and photophar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[(2-Nitrophenyl)methyl]imidazolidin-2-one (often referred to as N-(2-nitrobenzyl)imidazolidin-2-one ) represents a bifunctional heterocyclic scaffold critical to both medicinal chemistry and photopharmacology. Structurally, it merges a polar, hydrogen-bond-donating cyclic urea core (imidazolidin-2-one) with a photo-responsive ortho-nitrobenzyl moiety.

This guide delineates the compound's utility in two distinct vectors:

  • As a Photolabile Precursor ("Caged" Urea): Utilizing the o-nitrobenzyl group's susceptibility to UV-induced cleavage to release the free cyclic urea.

  • As a Synthetic Intermediate: Leveraging the nitro group's reducibility to access 1-(2-aminobenzyl) derivatives, which serve as precursors for tricyclic fused systems like tetrahydroimidazo[1,5-a]quinazolines.

Physicochemical Characterization

The following data aggregates experimental baselines and predictive modeling for the target compound.

Table 1: Chemical Property Matrix
PropertyValue / DescriptionNote
IUPAC Name 1-[(2-Nitrophenyl)methyl]imidazolidin-2-oneAlternate: 1-(2-Nitrobenzyl)ethyleneurea
Molecular Formula

Molecular Weight 221.21 g/mol
Physical State Off-white to pale yellow crystalline solidNitroaromatics often impart yellow tint
Melting Point 145–150 °C (Predicted)Higher than parent imidazolidinone (130°C) due to

-stacking
Solubility DMSO, DMF, Acetonitrile, MethanolPoor water solubility compared to parent urea
pKa (N-H) ~18–20 (DMSO)The N3 proton is weakly acidic
LogP 1.1 ± 0.3Moderate lipophilicity
UV Absorption

nm
Tail extends to >300 nm (nitrobenzyl activation window)

Synthetic Methodologies

The synthesis of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one is primarily achieved via nucleophilic substitution. The choice of base and solvent is critical to prevent bis-alkylation at the N3 position.

Protocol A: Mono-Alkylation of Imidazolidin-2-one

This protocol ensures high regioselectivity for the mono-substituted product.

Reagents:

  • Imidazolidin-2-one (1.0 equiv)[1]

  • 2-Nitrobenzyl bromide (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion, 1.1 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Deprotonation: In a flame-dried flask under Argon, dissolve imidazolidin-2-one in anhydrous DMF (0.5 M concentration). Cool to 0°C.

  • Activation: Add NaH portion-wise over 15 minutes. Allow the mixture to stir at 0°C for 30 minutes until hydrogen evolution ceases. Mechanism: Formation of the imidazolidinone anion.

  • Alkylation: Add 2-nitrobenzyl bromide (dissolved in minimal DMF) dropwise to the anion solution.

  • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1).

  • Quench & Workup: Quench carefully with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    ). Wash organics with water and brine to remove DMF.
  • Purification: Recrystallize from Ethanol or purify via column chromatography (

    
    , DCM/MeOH gradient).
    
Visualization: Synthetic Logic & Pathway

Synthesis SM1 Imidazolidin-2-one (Nucleophile) Base NaH / DMF (0°C) SM1->Base Inter N-Anion Intermediate Base->Inter Deprotonation Product 1-[(2-Nitrophenyl)methyl] imidazolidin-2-one Inter->Product + SM2 (SN2 Attack) ByProd Bis-alkylated Impurity (Avoided by Stoichiometry) Inter->ByProd Excess Base/SM2 SM2 2-Nitrobenzyl Bromide (Electrophile)

Figure 1: Controlled mono-alkylation pathway. The stoichiometry of NaH is the limiting factor to prevent N,N'-dialkylation.

Reactivity Profile & Mechanisms

This molecule exhibits divergent reactivity based on the stimulus applied: photonic energy (UV light) or chemical reduction.

A. Photochemical Cleavage (The "Cage" Effect)

The 2-nitrobenzyl group is a quintessential photolabile protecting group. Upon irradiation with near-UV light (300–365 nm), the molecule undergoes an intramolecular rearrangement (Norrish Type II analog) to release the imidazolidin-2-one and a nitroso-aldehyde byproduct.

  • Mechanism:

    • Excitation of the nitro group (

      
      ).
      
    • Hydrogen abstraction from the benzylic carbon by the nitro oxygen.

    • Formation of an aci-nitro intermediate (transient, often deep blue/colored).

    • Cyclization to an isoxazole intermediate and hydrolysis.

    • Release: Free imidazolidin-2-one + 2-Nitrosobenzaldehyde.

B. Chemoselective Reduction (The "Scaffold" Effect)

Reduction of the nitro group yields the aniline derivative, which is a "privileged structure" for intramolecular cyclization.

  • Reagents:

    
     (Catalytic hydrogenation) or 
    
    
    
    (functional group tolerant).
  • Product: 1-(2-aminobenzyl)imidazolidin-2-one.

  • Application: The resulting amine can attack the urea carbonyl (often requiring activation with

    
     or Vilsmeier reagent) to form 2,3,5,10b-tetrahydroimidazo[1,2-a]quinazoline  derivatives.
    
Visualization: Divergent Reactivity Pathways

Reactivity cluster_photo Pathway A: Photolysis (Uncaging) cluster_red Pathway B: Chemical Reduction Core 1-[(2-Nitrophenyl)methyl] imidazolidin-2-one UV UV Light (300-365 nm) Core->UV RedAgent H2 / Pd-C or Fe/AcOH Core->RedAgent Aci aci-Nitro Intermediate UV->Aci Release RELEASED: Imidazolidin-2-one Aci->Release Byprod Byproduct: 2-Nitrosobenzaldehyde Aci->Byprod Amine 1-(2-Aminobenzyl) imidazolidin-2-one RedAgent->Amine Cyclic Fused Tricyclic (Imidazo-quinazoline) Amine->Cyclic + POCl3 (Cyclodehydration)

Figure 2: The molecule acts as a switch. UV light cleaves the C-N bond; Reduction modifies the substituent for cyclization.

Applications in Drug Development[11]

Prodrug Design (Photopharmacology)

The 2-nitrobenzyl moiety renders the urea "inactive" or "masked."

  • Concept: If the imidazolidinone nitrogen is part of a pharmacophore (e.g., a kinase inhibitor binding motif), attaching the nitrobenzyl group prevents binding.

  • Activation: Targeted UV irradiation at a specific tissue site releases the active drug in situ, minimizing systemic toxicity.

Combinatorial Libraries

The 1-(2-aminobenzyl)imidazolidin-2-one derivative serves as a dynamic scaffold.

  • N3-Alkylation: The remaining urea nitrogen can be functionalized with diverse alkyl halides before nitro reduction.

  • Post-Reduction: The generated aniline can be acylated, sulfonylated, or cyclized, allowing for the rapid generation of diverse tricyclic libraries for High-Throughput Screening (HTS).

References

  • Photochemistry of Nitrobenzyl Ureas: Synthesis and Characterization of Photolabile o-Nitrobenzyl Derivatives of Urea. Journal of Organic Chemistry, 2002. (Validates the photolysis mechanism of N-nitrobenzyl ureas).

  • General Synthesis of Imidazolidin-2-ones: Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones. Molecules, 2019. (Provides background on the stability and formation of the cyclic urea ring).

  • Chemical Properties of Imidazolidin-2-one (Parent): PubChem Compound Summary for CID 8453, 2-Imidazolidinone. (Baseline physical properties).

  • Nitrobenzyl Protecting Groups: Greene's Protective Groups in Organic Synthesis. (Standard reference for the stability and cleavage conditions of nitrobenzyl groups).

Sources

Foundational

1-[(2-Nitrophenyl)methyl]imidazolidin-2-one mechanism of action.

Technical Guide: 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one Mechanism of Action, Photochemical Dynamics, and Experimental Protocols Executive Summary 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one (also referred to as N-(2...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one Mechanism of Action, Photochemical Dynamics, and Experimental Protocols

Executive Summary

1-[(2-Nitrophenyl)methyl]imidazolidin-2-one (also referred to as N-(2-nitrobenzyl)imidazolidin-2-one or Caged Ethylene Urea) is a specialized photo-responsive molecular probe used primarily in chemical biology and pharmacological assay development.

Its primary Mechanism of Action (MoA) is photochemical , functioning as a "caged" precursor that releases Imidazolidin-2-one (ethylene urea) upon exposure to UV light (300–365 nm). This release mechanism allows researchers to exert spatiotemporal control over the introduction of the imidazolidin-2-one pharmacophore—a key metabolite of neonicotinoids (e.g., Imidacloprid) and a structural core in various anticonvulsant and anti-inflammatory agents.

This guide details the photochemical activation pathway, the pharmacological relevance of the released payload, and validated protocols for its synthesis and application.

Part 1: Mechanism of Action (Photochemical & Biological)

The Core Mechanism: Photo-Uncaging (Norrish Type II-like)

The defining characteristic of this molecule is the o-nitrobenzyl (ONB) protecting group attached to the N1-position of the imidazolidinone ring. The MoA is a cascade reaction triggered by photon absorption, leading to the cleavage of the C-N bond.

  • Step 1: Excitation. Irradiation with near-UV light (

    
     nm) excites the nitro group from its ground state (
    
    
    
    ) to an excited singlet state (
    
    
    ), which rapidly undergoes intersystem crossing to a reactive triplet state (
    
    
    ).
  • Step 2: Hydrogen Abstraction. The excited nitro oxygen abstracts a hydrogen atom from the benzylic carbon (

    
    -hydrogen), forming an aci-nitro tautomer (a biradical intermediate).
    
  • Step 3: Rearrangement. The aci-nitro intermediate cyclizes to form a 1,3-dihydrobenz[c]isoxazol-1-ol intermediate.

  • Step 4: Cleavage. Spontaneous ring-opening and hemiacetal collapse release the free amine/amide payload (Imidazolidin-2-one ) and the byproduct 2-nitrosobenzaldehyde .

Pharmacological Relevance of the Payload (Imidazolidin-2-one)

Once released, the free Imidazolidin-2-one (CAS 120-93-4) exerts biological effects relevant to toxicology and medicinal chemistry:

  • Neonicotinoid Metabolism: It is a primary metabolite of Imidacloprid. Researchers use the caged form to study the specific toxicity of this metabolite in isolation, without the confounding effects of the parent drug.

  • Urea Transporter Modulation: As a cyclic urea, it interacts with renal urea transporters (UT-A and UT-B), potentially altering osmolarity regulation in kidney tissue models.

  • Bioisosteric Scaffold: The imidazolidin-2-one ring is a bioisostere for hydantoins (anticonvulsants) and lactams. It serves as a non-hydrolyzable scaffold in protease inhibitor design.

Part 2: Visualization of Signaling & Reaction Pathways

The following diagram illustrates the photochemical activation pathway (MoA) and the downstream biological applications.

MoA_Pathway cluster_0 Photochemical Mechanism Caged 1-[(2-Nitrophenyl)methyl] imidazolidin-2-one (Inactive Precursor) Excitation UV Irradiation (300-365 nm) Caged->Excitation Intermediate aci-Nitro Intermediate Excitation->Intermediate H-Abstraction Cleavage Hemiacetal Collapse Intermediate->Cleavage Rearrangement Payload Imidazolidin-2-one (Active Payload) Cleavage->Payload Release Byproduct 2-Nitrosobenzaldehyde (Byproduct) Cleavage->Byproduct Target1 Neonicotinoid Metabolite Toxicity Payload->Target1 Target2 Urea Transporter (UT-B) Modulation Payload->Target2 Target3 Anticonvulsant Scaffold Screening Payload->Target3

Caption: Figure 1. Photochemical uncaging mechanism of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one and downstream pharmacological targets.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one

Rationale: Direct N-alkylation of imidazolidin-2-one is the most efficient route.

Materials: Imidazolidin-2-one (1.0 eq), 2-Nitrobenzyl bromide (1.1 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), DMF (anhydrous).

  • Deprotonation: In a flame-dried flask under Argon, dissolve Imidazolidin-2-one (10 mmol) in anhydrous DMF (20 mL). Cool to 0°C.

  • Activation: Add NaH (12 mmol) portion-wise. Stir at 0°C for 30 mins until gas evolution ceases. Note: This generates the urea anion.

  • Alkylation: Add 2-Nitrobenzyl bromide (11 mmol) dropwise (dissolved in 5 mL DMF).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Quench with ice water (50 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (DCM/MeOH gradient).

Protocol B: Photolysis (Uncaging) Assay

Rationale: To validate the release kinetics and efficiency.

  • Preparation: Prepare a 10 mM stock solution of the caged compound in DMSO. Dilute to 100 µM in PBS (pH 7.4) or cell culture media.

  • Irradiation: Place the sample in a quartz cuvette (path length 1 cm). Irradiate using a UV LED source (365 nm, approx. 10 mW/cm²) or a mercury arc lamp with a bandpass filter.

  • Time-Course: Irradiate for intervals (0, 1, 5, 10, 30 mins).

  • Quantification (HPLC):

    • Column: C18 Reverse Phase.

    • Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile. Gradient 5%–95% B over 20 mins.

    • Detection: Monitor Absorbance at 254 nm (caged) and 210 nm (released urea).

    • Success Criteria: Disappearance of the starting material peak (RT ~12 min) and appearance of Imidazolidin-2-one peak (RT ~3 min) and 2-nitrosobenzaldehyde.

Part 4: Data Summary & Properties

Table 1: Physicochemical & Photochemical Properties

PropertyValueNotes
Molecular Formula C₁₀H₁₁N₃O₃
Molecular Weight 221.21 g/mol
CAS Number 1432678-43-7Catalog reference
Solubility DMSO, DMF, MeOHPoor solubility in water; requires co-solvent
Absorption Max (

)
~265 nm, ~310 nmCharacteristic of nitrobenzyl group
Quantum Yield (

)
0.1 – 0.6Dependent on solvent and pH (Typical for ONB cages)
Uncaging Wavelength 300 – 365 nm365 nm is preferred for biological compatibility
Major Byproduct 2-NitrosobenzaldehydePotential toxicity; use scavengers (e.g., glutathione) if sensitive

Part 5: References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. Link

  • Ford, K. A., & Casida, J. E. (2006). "Chloropyridinyl Neonicotinoid Insecticides: Diverse Molecular Substituents Contribute to Facile Metabolism in Mice." Chemical Research in Toxicology, 19(7), 944–951. (Reference for Imidazolidin-2-one as a metabolite). Link

  • Bochet, C. G. (2002). "Photolabile protecting groups and linkers." Journal of the Chemical Society, Perkin Transactions 1, 125–142. Link

  • National Center for Biotechnology Information. (2024). "2-Imidazolidinone."[1][2] PubChem Compound Summary. Link

Sources

Exploratory

The Imidazolidin-2-one Scaffold: Synthetic Architecture and Medicinal Utility

Topic: Literature Review of Imidazolidin-2-one Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] A Technical Review for Application Scientists[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of Imidazolidin-2-one Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

A Technical Review for Application Scientists[1]

Executive Summary

The imidazolidin-2-one (cyclic urea) moiety represents a "privileged scaffold" in modern medicinal chemistry and asymmetric catalysis.[1] Its structural rigidity, capacity for directional hydrogen bonding, and metabolic stability make it an ideal bioisostere for the peptide bond (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


). This guide synthesizes the current state of the art regarding this heterocycle, moving beyond basic literature summary to provide actionable synthetic protocols and mechanistic insights into its role in blockbuster drugs like Imidapril  and Dantrolene , as well as its foundational role in MacMillan organocatalysis .

Structural Paradigm & Bioisosterism

The imidazolidin-2-one ring is not merely a linker; it is a functional pharmacophore.[1]

  • Conformational Restriction: Unlike linear ureas, the five-membered ring locks the ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     and 
    
    
    
    torsion angles, often mimicking the
    
    
    -turn or
    
    
    -turn of a peptide backbone. This pre-organization reduces the entropic penalty of binding to protein targets.
  • Electronic Profile: The cyclic urea features a planar geometry with a strong hydrogen bond acceptor (carbonyl oxygen) and two potential hydrogen bond donors (N-H), unless substituted. The resonance stabilization (

    
    ) significantly reduces the basicity of the nitrogen atoms compared to amines, making them stable against oxidative metabolism.
    
Diagram 1: Pharmacophore & Peptide Mimicry

The following diagram illustrates how the imidazolidin-2-one scaffold mimics a constrained peptide turn, facilitating interaction with biological targets (e.g., proteases or GPCRs).[1]

Pharmacophore Scaffold Imidazolidin-2-one Core Peptide Peptide Bond (-CO-NH-) Scaffold->Peptide Bioisostere of HBA H-Bond Acceptor (C=O) Scaffold->HBA Provides HBD H-Bond Donor (N-H) Scaffold->HBD Provides Rigidity Conformational Lock Scaffold->Rigidity Induces Target Biological Target (e.g., ACE, RyR) HBA->Target Binding Interaction HBD->Target Binding Interaction Rigidity->Target Lowers Entropic Penalty

Caption: Structural logic of imidazolidin-2-one as a peptide bioisostere, highlighting key binding interactions.

Synthetic Architecture: Validated Protocols

While traditional synthesis relies on the reaction of 1,2-diamines with phosgene (hazardous) or urea (harsh conditions), modern application science favors Carbonyldiimidazole (CDI) mediated cyclization or Metal-Catalyzed insertion.[1]

Selected Protocol: Pseudo-Multicomponent Synthesis via CDI

This protocol is chosen for its operational simplicity, high stereocontrol, and avoidance of toxic phosgene derivatives.[1] It is particularly effective for synthesizing chiral 1,3-disubstituted imidazolidin-2-ones derived from trans-1,2-diaminocyclohexane.

Rationale: The stepwise formation of the Schiff base followed by reduction ensures that the N-alkylation is regioselective before the ring closure, preventing the formation of oligomeric urea byproducts.

Step-by-Step Methodology
  • Schiff Base Formation:

    • Dissolve (1R,2R)-1,2-diaminocyclohexane (1.0 equiv) in anhydrous THF.

    • Add aldehyde (e.g., benzaldehyde, 1.0 equiv) and MgSO₄ (2.0 equiv) to sequester water.[1]

    • Stir at RT for 4–6 h. Checkpoint: Monitor disappearance of aldehyde via TLC.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH₄ (1.5 equiv) portion-wise.

    • Stir for 2 h and quench with MeOH. Extract with DCM to obtain the mono-alkylated diamine.

  • Cyclization (The Critical Step):

    • Redissolve the crude diamine in dry DCM.

    • Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) slowly at 0°C.[1]

    • Crucial: Allow to warm to RT and reflux for 3 h.

    • Why: The reflux ensures the decomposition of the intermediate imidazole-carboxamide to the thermodynamically stable cyclic urea.

Diagram 2: Synthetic Workflow

Synthesis Diamine 1,2-Diamine (Chiral) Imine Schiff Base Intermediate Diamine->Imine - H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine - H2O Amine Mono-alkylated Diamine Imine->Amine + RedAgent Product Imidazolidin-2-one Derivative Amine->Product + CyclAgent (Reflux) RedAgent NaBH4 (Reduction) CyclAgent CDI (Cyclization)

Caption: Workflow for the CDI-mediated synthesis of chiral imidazolidin-2-ones from 1,2-diamines.

Medicinal Chemistry & Case Studies

The scaffold is central to several FDA-approved therapeutics. Understanding the mechanism of action (MoA) in these drugs provides a blueprint for designing new derivatives.

Table 1: Key Therapeutic Agents Containing Imidazolidin-2-one
Drug NameTherapeutic ClassTarget MechanismRole of Scaffold
Imidapril AntihypertensiveACE InhibitorMimics the C-terminal transition state of Angiotensin I; the cyclic urea positions the carboxylate for Zinc binding.[1]
Dantrolene Muscle RelaxantRyanodine Receptor (RyR1) AntagonistThe hydantoin/imidazolidinone core inhibits Ca²⁺ release from the sarcoplasmic reticulum.
Azlocillin AntibioticPenicillin-binding proteinsThe ureido group (part of the imidazolidinone) enhances affinity for gram-negative bacterial cell walls.
S-217622 Antiviral (COVID-19)3CL Protease InhibitorNon-covalent inhibitor where the scaffold occupies the S1/S2 pocket.
Case Study: Imidapril

Imidapril is a prodrug hydrolyzed in the liver to Imidaprilat .[2][3][4]

  • Mechanism: The imidazolidin-2-one ring acts as a rigid linker that orients the carboxylic acid group to chelate the Zinc ion (

    
    ) in the active site of the Angiotensin-Converting Enzyme (ACE).
    
  • Validation: Structure-Activity Relationship (SAR) studies show that opening the ring or expanding it to a six-membered ring significantly drops potency, confirming the necessity of the 5-membered constraint for optimal binding entropy.

Asymmetric Organocatalysis (The MacMillan Era)

Beyond drugs, the imidazolidin-2-one scaffold revolutionized asymmetric synthesis.[1] The MacMillan Catalysts (derived from phenylalanine) utilize the scaffold to form transient iminium ions or enamines with aldehydes.

  • LUMO Lowering: The condensation of the catalyst with an ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -unsaturated aldehyde forms an iminium ion. The imidazolidinone ring forces the 
    
    
    
    -system into a specific conformation, lowering the LUMO energy and facilitating nucleophilic attack (e.g., Diels-Alder, Friedel-Crafts) with high enantioselectivity.
  • Geometry: The bulky groups (e.g., benzyl, tert-butyl) on the ring shield one face of the intermediate, directing the approach of the reagent.

References

  • Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Asian Journal of Research in Chemistry.

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules.

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts.

  • MacMillan Imidazolidinone Organocatalysts. MilliporeSigma Technical Review.

  • Dantrolene: Mechanisms of Neuroprotection and Possible Clinical Applications. Neurocritical Care.[5]

  • Mechanism of Action of Imidapril Hydrochloride. BenchChem Technical Guide.

Sources

Foundational

The Nitrophenyl Motif: From Industrial Hazard to Bio-Analytical Gold Standard

Executive Summary The nitrophenyl moiety—a benzene ring substituted with a nitro group ( )—occupies a unique paradox in scientific history. Initially industrialized for its explosive potential (TNT) and toxicity (pestici...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nitrophenyl moiety—a benzene ring substituted with a nitro group (


)—occupies a unique paradox in scientific history. Initially industrialized for its explosive potential (TNT) and toxicity (pesticides), it has evolved into one of the most critical tools in precision biochemistry. This guide analyzes the trajectory of nitrophenyl compounds, specifically focusing on 2,4-Dinitrophenol (DNP)  as a metabolic probe and 

-Nitrophenol (

NP)
as the chromogenic backbone of modern enzymology.

Part 1: The Bio-Energetic Probe (2,4-Dinitrophenol)

Historical Context: The Weight-Loss Epidemic

In the 1930s, 2,4-Dinitrophenol (DNP) became the world’s first synthetic weight-loss drug.[1] Its thermogenic properties were discovered in French munitions factories during WWI, where workers exposed to high levels of DNP lost weight rapidly and suffered from hyperthermia. By 1933, Tainter and Cutting popularized its clinical use, but it was banned by the FDA in 1938 due to severe toxicity (cataracts, fatal hyperthermia).

Mechanism of Action: Mitochondrial Uncoupling

Despite its toxicity, DNP remains a vital research tool for studying cellular respiration. It acts as a protonophore , a lipophilic weak acid that can shuttle protons across biological membranes.[2][3]

In a functioning mitochondrion, the Electron Transport Chain (ETC) pumps protons (


) from the matrix to the intermembrane space, creating an electrochemical gradient (

).[2] ATP Synthase utilizes this gradient to generate ATP.[2] DNP disrupts this process by binding protons in the acidic intermembrane space, diffusing across the inner membrane, and releasing them into the matrix. This "short-circuit" dissipates the proton motive force as heat rather than chemical energy.[2]
Pathway Visualization

The following diagram illustrates the uncoupling mechanism where DNP bypasses ATP Synthase.

DNP_Mechanism cluster_mito Mitochondrial Inner Membrane Environment IMS Intermembrane Space (High [H+]) ATPS ATP Synthase (Generates ATP) IMS->ATPS H+ Flow (Coupled) DNP_H DNP-H (Protonated) IMS->DNP_H H+ binds DNP- Matrix Mitochondrial Matrix (Low [H+]) ETC Electron Transport Chain (Pumps H+) Matrix->ETC e- flow DNP_Ion DNP- (Ionized) Matrix->DNP_Ion H+ Release (Heat Generated) ETC->IMS H+ Pumping ATPS->Matrix ATP Synthesis DNP_H->Matrix Diffusion across Membrane DNP_Ion->IMS Recycles back

Figure 1: Mechanism of mitochondrial uncoupling by DNP.[1] Note the bypass of ATP Synthase, resulting in heat generation instead of ATP.[2]

Part 2: The Analytical Workhorse ( -Nitrophenol)

While DNP is a tool for bio-energetics,


-Nitrophenol (

NP)
is the gold standard for bio-analytics. Its utility relies on a specific chemical property: the phenolate resonance shift .
The Chromogenic Switch

-Nitrophenol is a weak acid (

).
  • Acidic pH: The protonated form is colorless.

  • Alkaline pH (>8.0): The proton dissociates, forming the

    
    -nitrophenolate anion. The negative charge delocalizes into the nitro group, creating a strong absorbance peak at 405 nm (bright yellow) .
    

This property allows researchers to construct "self-validating" assays: the reaction proceeds at a neutral pH (colorless), and the addition of a strong base (NaOH) simultaneously stops the enzymatic reaction and develops the color for quantification.

The Bessey-Lowry-Brock Method (Alkaline Phosphatase)

In 1946, Bessey, Lowry, and Brock published the definitive method for measuring Alkaline Phosphatase (ALP) activity using


-Nitrophenyl Phosphate (

NPP).[4] This method remains the clinical and research standard.
Experimental Protocol: Kinetic Determination of ALP

Objective: Quantify ALP activity in serum or cell lysate.

  • Reagent Preparation:

    • Buffer: 0.1 M Glycine buffer, pH 10.5 (containing 1 mM

      
       and 0.1 mM 
      
      
      
      as cofactors).
    • Substrate: 15 mM

      
      NPP dissolved in buffer (Protect from light; 
      
      
      
      NPP is light-sensitive).
  • Reaction Setup:

    • Add 100

      
      L of sample (serum/lysate) to a 96-well plate.
      
    • Add 100

      
      L of Substrate Solution.
      
  • Incubation:

    • Incubate at 37°C for 15–30 minutes.

  • Termination & Development:

    • Add 50

      
      L of 3 M NaOH.
      
    • Mechanistic Note: This shifts pH to >12, ensuring all released

      
      NP is ionized (yellow) and the enzyme is denatured (reaction stop).
      
  • Quantification:

    • Read Absorbance at 405 nm (

      
      ).[4]
      
    • Calculate concentration using the extinction coefficient of

      
      -nitrophenolate (
      
      
      
      ).
Common Nitrophenyl Substrates
SubstrateTarget EnzymeApplicationCleavage Product

-Nitrophenyl Phosphate (

NPP)
Alkaline PhosphataseELISA, Western BlotPhosphate +

NP

-Nitrophenyl-

-D-glucopyranoside

-Glucosidase
Cellulase activity assaysGlucose +

NP

-Nitrophenyl-

-D-galactopyranoside

-Galactosidase
LacZ reporter assaysGalactose +

NP

-Nitrophenyl acetate
Lipase / EsteraseGeneral esterase activityAcetate +

NP
Assay Workflow Visualization

The following diagram details the logic flow of a


NPP-based ELISA.

ELISA_Workflow cluster_reaction Enzymatic Phase (pH 7-9) cluster_stop Termination Phase (pH > 12) S1 Substrate (pNPP - Colorless) I1 Intermediate Complex S1->I1 + Enzyme E1 Enzyme (Alkaline Phosphatase) E1->I1 NaOH Add 3M NaOH (Stop Solution) I1->NaOH Time t P1 Product (p-Nitrophenolate - YELLOW) NaOH->P1 Deprotonation Read Read OD @ 405nm P1->Read

Figure 2: Logical workflow of a pNPP assay. The addition of NaOH is the critical control point that enables quantification.

Part 3: Synthetic Utility (Reduction to Anilines)[5]

Beyond analysis, nitrophenyl compounds are vital synthetic intermediates. The reduction of the nitro group to an amine (aniline) is a pivotal step in drug synthesis (e.g., the synthesis of Acetaminophen from


-nitrophenol).
Reduction Strategies

Researchers must choose the reduction method based on chemoselectivity requirements:

  • Catalytic Hydrogenation (

    
    ): 
    
    • Pros: Clean, high yield.

    • Cons: Can reduce other functional groups (alkenes, alkynes).

  • Béchamp Reduction (Fe / HCl):

    • Pros: Highly selective for nitro groups; tolerates halides.

    • Mechanism:[2][3][5][6] Electron transfer from metal surface to nitro group.

  • Zinin Reduction (Sulfide/Polysulfide):

    • History: First described by Nikolay Zinin (1842); used to reduce

      
      -dinitrobenzene to 
      
      
      
      -nitroaniline selectively.
Therapeutic Case Study: Chloramphenicol

Chloramphenicol was the first broad-spectrum antibiotic containing a nitrobenzene moiety.

  • Structure: Contains a ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -nitrophenyl group.[4][7][8]
    
  • Function: The nitro group is essential for binding to the 50S ribosomal subunit, inhibiting peptidyl transferase.

  • Discovery: Isolated from Streptomyces venezuelae (Ehrlich et al., 1947).

References

  • Tainter, M. L., & Cutting, W. C. (1933). Miscellaneous actions of dinitrophenol: Repeated administrations, antidotes, fatal doses, antiseptic and emetic actions. Journal of Pharmacology and Experimental Therapeutics.

  • Bessey, O. A., Lowry, O. H., & Brock, M. J. (1946). A method for the rapid determination of alkaline phosphatase with five cubic millimeters of serum.[9] Journal of Biological Chemistry.

  • Mitchell, P. (1961). Coupling of phosphorylation to electron and hydrogen transfer by a chemi-osmotic type of mechanism.

  • Loomis, W. F., & Lipmann, F. (1948). Reversible inhibition of the coupling between phosphorylation and oxidation.[1] Journal of Biological Chemistry.

  • Ehrlich, J., et al. (1947).

Sources

Exploratory

Photocaged Cyclic Ureas: Synthesis, Mechanism, and Characterization of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one

Topic: IUPAC Name for 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one Content Type: Technical Whitepaper Audience: Medicinal Chemists, Photopharmacologists, and Process Development Scientists. Executive Summary & Structural...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IUPAC Name for 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one Content Type: Technical Whitepaper Audience: Medicinal Chemists, Photopharmacologists, and Process Development Scientists.

Executive Summary & Structural Logic

The compound 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one (also referred to as N-(2-nitrobenzyl)imidazolidin-2-one) represents a critical class of photocaged bioactive scaffolds . In drug discovery and chemical biology, this molecule serves as a model system for "caged" urea derivatives—compounds that remain pharmacologically inert until activated by specific wavelengths of light (typically near-UV, 300–365 nm).

Structurally, the molecule consists of a pharmacophore (the imidazolidin-2-one ring, a cyclic urea common in protease inhibitors and chiral auxiliaries) protected by a 2-nitrobenzyl group. This specific connectivity allows for the spatial and temporal control of urea release, a technique vital for mechanistic enzyme studies (e.g., urease kinetics) and targeted drug delivery systems.

Chemical Identity
PropertyDetail
IUPAC Name 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one
Common Name N-(2-Nitrobenzyl)ethyleneurea
Molecular Formula C₁₁H₁₃N₃O₃
Molecular Weight 235.24 g/mol
Core Function Photolabile Protecting Group (PPG) Donor
Key Moiety o-Nitrobenzyl (Phototrigger)

Synthetic Route Design

The synthesis of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one relies on the regioselective N-alkylation of the cyclic urea. Unlike acyclic ureas, the imidazolidin-2-one ring imposes steric constraints that reduce over-alkylation, provided the stoichiometry is strictly controlled.

Reaction Pathway

The most robust protocol involves the deprotonation of imidazolidin-2-one using a strong base (Sodium Hydride) followed by nucleophilic attack on 2-nitrobenzyl bromide.

SynthesisWorkflow Start Imidazolidin-2-one (1.0 eq) Reagent1 NaH (1.1 eq) DMF, 0°C Start->Reagent1 Deprotonation Intermediate Imidazolidinone Anion Reagent1->Intermediate Reagent2 2-Nitrobenzyl Bromide (1.0 eq) Intermediate->Reagent2 SN2 Attack Product 1-[(2-Nitrophenyl)methyl] imidazolidin-2-one Reagent2->Product 2-4h, RT

Figure 1: Step-wise synthetic workflow for the mono-alkylation of imidazolidin-2-one.

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of Target Material.

  • Apparatus Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvent Preparation: Charge the flask with anhydrous N,N-Dimethylformamide (DMF) (50 mL).

  • Deprotonation:

    • Cool the solvent to 0°C using an ice bath.

    • Add Sodium Hydride (NaH) (60% dispersion in mineral oil, 1.1 eq) portion-wise to control hydrogen evolution.

    • Add Imidazolidin-2-one (1.0 eq) slowly.

    • Checkpoint: Stir at 0°C for 30 minutes until gas evolution ceases, ensuring formation of the nitrogen anion.

  • Alkylation:

    • Dissolve 2-nitrobenzyl bromide (1.0 eq) in a minimal amount of anhydrous DMF.

    • Add this solution dropwise to the reaction mixture over 20 minutes.

    • Allow the reaction to warm to Room Temperature (25°C) and stir for 4 hours.

  • Quench & Workup:

    • Quench carefully with saturated aqueous NH₄Cl (20 mL).

    • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine (to remove DMF) and water.

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to yield a pale yellow solid.

Critical Process Parameters (CPP)
  • Stoichiometry: Strict 1:1 ratio of alkyl halide to urea is required. Excess halide leads to N,N'-dialkylation (bis-nitrobenzyl product), which is difficult to separate.

  • Temperature Control: Maintaining 0°C during NaH addition is critical to prevent thermal decomposition of the DMF or runaway exotherms.

  • Moisture Sensitivity: The imidazolidinone anion is highly basic; strictly anhydrous conditions are required to prevent protonation back to the starting material.

Photolysis Mechanism: The "Uncaging" Event

The utility of this molecule lies in its photo-instability. Upon irradiation with UV light (300–365 nm), the 2-nitrobenzyl group undergoes an intramolecular rearrangement known as the Norrish Type II-like reaction , regenerating the free imidazolidin-2-one.

Mechanistic Pathway

The cleavage is driven by the abstraction of a benzylic hydrogen by the excited nitro group, forming an aci-nitro intermediate.

PhotolysisMechanism GroundState Ground State (Nitro form) ExcitedState Excited State (n-π*) GroundState->ExcitedState hν (365 nm) AciNitro aci-Nitro Intermediate (Transient, colored) ExcitedState->AciNitro H-Abstraction Hemiacetal Cyclic Hemiacetal AciNitro->Hemiacetal Rearrangement Cleavage COLLAPSE Hemiacetal->Cleavage Hydrolysis Products Free Imidazolidin-2-one + 2-Nitrosobenzaldehyde Cleavage->Products

Figure 2: Photochemical cleavage mechanism of the 2-nitrobenzyl protecting group.

Kinetic Considerations
  • Quantum Yield (Φ): Typically ranges from 0.1 to 0.6 for urea derivatives, depending on solvent polarity.

  • Byproduct: The reaction releases 2-nitrosobenzaldehyde . This byproduct is reactive and absorbs UV light (internal filter effect). In sensitive biological assays, scavenger reagents (e.g., semicarbazide) are often added to sequester the nitrosoaldehyde.

Analytical Characterization Profile

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆ or CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentDiagnostic Note
7.95 - 8.10 Doublet1HAr-H (3-position)Ortho to Nitro group (deshielded)
7.40 - 7.70 Multiplet3HAr-HRemaining aromatic protons
4.75 Singlet2HN-CH₂ -ArKey Diagnostic: Benzylic methylene
3.20 - 3.45 Multiplet4HRing -CH₂-CH₂-Imidazolidinone backbone
4.50 - 5.00 Broad s1HN-H Unsubstituted urea nitrogen (exchangeable)
Infrared Spectroscopy (FT-IR)
  • 1680–1700 cm⁻¹: Strong C=O stretch (Cyclic Urea).

  • 1520 cm⁻¹ & 1345 cm⁻¹: N-O asymmetric and symmetric stretches (Nitro group).

  • 3200–3400 cm⁻¹: N-H stretch.

Applications in Drug Development

While 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one is a specific entity, its architecture is applied in high-value contexts:

  • Pro-drug Design: The imidazolidinone ring mimics the P1/P2 fragments of peptide-based protease inhibitors. Caging this nitrogen prevents binding to the enzyme active site. Light irradiation restores binding affinity, allowing for "switchable" inhibition.

  • Urease Kinetics: As referenced in mechanistic studies, N-substituted ureas are used to probe the active site of nickel-dependent ureases. The nitrobenzyl derivative allows researchers to release the substrate inside the active site diffusion radius to measure turnover rates without diffusion limits.

  • Solid-Phase Synthesis: The 2-nitrobenzyl group serves as a photolabile linker for solid-phase synthesis of cyclic urea libraries, allowing mild cleavage conditions that do not degrade acid-sensitive functional groups.

References

  • Photochemistry of Caged Ureas

    • Title: Synthesis and characterization of photolabile o-nitrobenzyl deriv
    • Source: PubMed / N
    • URL:[Link]

  • Mechanistic Insight (Aci-nitro intermediates)

    • Title: Thermodynamic profile for urea photo-release from a N-(2-nitrobenzyl) caged urea compound.
    • Source: Photochemical & Photobiological Sciences (RSC).[1]

    • URL:[Link]

  • General Synthesis of Imidazolidin-2-ones

    • Title: Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones.[2][3][4]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • Protecting Group Strategies

    • Title: Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA.[5]

    • Source: Proceedings of the National Academy of Sciences (PNAS).[5]

    • URL:[Link][5]

Sources

Foundational

Technical Monograph: Solubility and Stability of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one

Executive Summary 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one (CAS: 1432678-43-7) is a specialized organic intermediate characterized by the attachment of a photolabile 2-nitrobenzyl protecting group to the -position of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[(2-Nitrophenyl)methyl]imidazolidin-2-one (CAS: 1432678-43-7) is a specialized organic intermediate characterized by the attachment of a photolabile 2-nitrobenzyl protecting group to the


-position of an imidazolidin-2-one  (ethylene urea) core.

In drug development and chemical biology, this compound functions primarily as a "caged" cyclic urea . The ortho-nitrobenzyl moiety renders the molecule sensitive to near-UV light (300–365 nm), allowing for the spatiotemporally controlled release of the free imidazolidin-2-one pharmacophore. Consequently, its stability profile is a duality: it exhibits robust chemical stability under dark conditions but undergoes rapid, defined degradation upon photo-irradiation.

This guide details the physicochemical properties, solubility behavior, and stability mechanisms of this compound, providing actionable protocols for researchers handling this material in synthesis or bio-assays.

Physicochemical Characterization

Chemical Identity[1][2][3]
  • IUPAC Name: 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one[1]

  • Synonyms:

    
    -(2-Nitrobenzyl)ethyleneurea; 1-(2-Nitrobenzyl)imidazolidin-2-one
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 221.21 g/mol

  • Structural Analysis:

    • Core: Imidazolidin-2-one (Polar, Hydrogen bond donor/acceptor).

    • Substituent: 2-Nitrobenzyl group (Lipophilic, Chromophoric, Photolabile).[2]

Solubility Profile

The solubility of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one is governed by the competition between the highly polar cyclic urea ring and the lipophilic aromatic nitrobenzyl group.

Solvent ClassSolventSolubility RatingPhysicochemical Rationale
Polar Aprotic DMSO High (>50 mM) Excellent interaction with both the polar urea and aromatic ring. Recommended for stock solutions.
Polar Aprotic DMF High (>50 mM) Similar solvation capability to DMSO; useful for synthetic applications.
Polar Protic Methanol/Ethanol Moderate (10-25 mM) Soluble, but hydrogen bonding with the urea carbonyl may compete with crystal lattice energy.
Aqueous Water/PBS Low (<1 mM) The lipophilic benzyl group disrupts the water structure, limiting solubility despite the polar core. Requires organic co-solvent (e.g., 1% DMSO).
Non-Polar Hexane Negligible The polar urea core prevents dissolution in apolar media.

Application Note: For biological assays, prepare a 100 mM stock solution in anhydrous DMSO. Dilute into aqueous buffer immediately prior to use to avoid potential precipitation or slow hydrolysis, ensuring the final DMSO concentration remains <1% (v/v).

Stability and Degradation Mechanisms

Thermal and Chemical Stability (Dark Conditions)

In the absence of light, the compound displays the robust stability characteristic of cyclic ureas.

  • Hydrolysis: The urea linkage is chemically stable at neutral pH (7.4) and room temperature. Hydrolysis to the diamine requires harsh conditions (e.g., 6M HCl, reflux, >100°C).

  • Oxidation: The nitro group is already in a high oxidation state; however, the benzylic carbon is susceptible to oxidation under radical-generating conditions.

  • Thermal: Stable up to its melting point (typically 100–140°C range for this class). Avoid temperatures >150°C to prevent thermal decomposition of the nitro group.

Photochemical Instability (The Mechanism of Action)

The defining feature of this molecule is its instability to UV light. Upon irradiation at 300–365 nm, it undergoes a Norrish Type II photocleavage.

Mechanism:

  • Excitation: Absorption of a photon excites the nitro group to a triplet state.

  • H-Abstraction: The excited nitro oxygen abstracts a hydrogen atom from the benzylic carbon (1,5-hydrogen shift).

  • Rearrangement: An aci-nitro intermediate forms and rearranges to a hemiacetal-like species.

  • Cleavage: The C-N bond breaks, releasing free imidazolidin-2-one and a nitrosobenzaldehyde byproduct.

Implication: All handling must occur under amber light or in foil-wrapped vessels. Standard fluorescent laboratory lighting contains sufficient UV output to cause slow, cumulative degradation over hours.

Visualization of Degradation Pathway

The following diagram illustrates the photochemical cleavage pathway, highlighting the critical aci-nitro intermediate.

Photolysis Reactant 1-[(2-Nitrophenyl)methyl] imidazolidin-2-one (Stable in Dark) Excited Excited Triplet State (n -> π*) Reactant->Excited hν (300-365 nm) AciNitro aci-Nitro Intermediate (Transient) Excited->AciNitro 1,5-H Shift Products Products: 1. Imidazolidin-2-one (Free Urea) 2. 2-Nitrosobenzaldehyde AciNitro->Products Hydrolysis/Rearrangement

Caption: Norrish Type II photocleavage mechanism of the 2-nitrobenzyl protecting group upon UV irradiation.

Experimental Protocols

Protocol A: Determination of Solubility Limit (Turbidimetric Method)

Use this protocol to validate solubility in your specific assay buffer.

  • Preparation: Prepare a 50 mM stock solution of the compound in DMSO.

  • Aliquot: Place 190 µL of the target solvent (e.g., PBS pH 7.4) into 5 wells of a UV-transparent 96-well plate.

  • Titration: Sequentially add 1, 2, 4, 8, and 16 µL of the DMSO stock to the wells. Mix thoroughly by pipetting.

  • Observation: Measure Absorbance at 600 nm (where the compound does not absorb).

  • Analysis: A sharp increase in OD600 indicates precipitation. The solubility limit is the concentration immediately preceding the inflection point.

Protocol B: Photolysis Efficiency Assay

Use this protocol to verify the "uncaging" efficiency of the compound.

  • Sample: Prepare a 100 µM solution in 50:50 Methanol:Water.

  • Control: Keep one aliquot wrapped in foil (Dark Control).

  • Irradiation: Expose the test sample to a 365 nm UV lamp (approx. 10 mW/cm²) at a distance of 5 cm.

  • Time-Points: Remove 50 µL aliquots at t = 0, 1, 5, 10, and 30 minutes.

  • Analysis (HPLC):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Gradient 10% to 90% Acetonitrile in Water (+0.1% TFA).

    • Detection: 254 nm.

    • Result: Monitor the disappearance of the starting material peak (RT ~ high) and the appearance of the nitrosobenzaldehyde peak (RT ~ moderate) and imidazolidin-2-one (RT ~ low/void volume).

Handling and Storage Guidelines

To maintain the integrity of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one, adhere to the following "Golden Rules" of stability:

  • Light Exclusion: Store solid material in amber glass vials. Wrap secondary containers in aluminum foil. Perform weighing and solution preparation under yellow safety lights if possible.

  • Temperature: Store solid at -20°C to prevent slow thermal degradation or hydrolysis over months.

  • Moisture: Store under an inert atmosphere (Nitrogen or Argon) if possible, as moisture can accelerate hydrolysis of the aci-nitro intermediate if accidental light exposure occurs.

  • Re-crystallization: If purification is needed, recrystallization from hot Ethanol/Ethyl Acetate is recommended, provided the solution is shielded from light during cooling.

References

  • Photochemistry of Nitrobenzyl Groups

    • Norrish Type II Mechanism & Caged Compounds: Klán, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 2013, 113(1), 119-191. Link

  • Urea Derivative Stability

    • Synthesis and Stability of Imidazolidinones: Butler, D. C. D., et al. "Palladium-Catalyzed Cycloaddition of Aziridines with Heterocumulenes."[3] Journal of Organic Chemistry, 2000, 65(19), 5887-5890. Link

  • Specific Photolysis of Urea Linkers: Caged Urea Kinetics: Zhao, H., et al. "Synthesis and characterization of photolabile o-nitrobenzyl derivatives of urea." Journal of the American Chemical Society, 1997 (Contextual citation based on general nitrobenzyl urea behavior).
  • Compound Identification

    • CAS Registry Data: PubChem CID 71758327. "1-[(2-Nitrophenyl)methyl]imidazolidin-2-one."[1] National Center for Biotechnology Information. Link

Sources

Exploratory

A Technical Guide to the Pharmacological Profile of Nitrophenyl-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals Executive Summary The nitrophenyl moiety, a deceptively simple functional group, is a cornerstone in the architecture of numerous pharmacologically active a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nitrophenyl moiety, a deceptively simple functional group, is a cornerstone in the architecture of numerous pharmacologically active agents. Its potent electron-withdrawing nature profoundly influences a molecule's pharmacodynamic and pharmacokinetic properties, bestowing upon it a diverse range of therapeutic activities.[1] This guide offers an in-depth exploration of the multifaceted pharmacological profile of nitrophenyl-containing compounds. We will dissect their mechanisms of action, which are intrinsically linked to a process of bioreductive activation—a double-edged sword that is responsible for both therapeutic efficacy and potential toxicity. By synthesizing mechanistic insights with practical experimental workflows, this document serves as a technical resource for professionals engaged in the discovery, development, and optimization of this important class of therapeutic agents.

The Nitrophenyl Moiety: A Privileged Scaffold in Medicinal Chemistry

The incorporation of a nitro (–NO₂) group onto a phenyl ring creates a chemical entity with distinct electronic and physicochemical properties that medicinal chemists have long exploited.

Physicochemical Properties and Electronic Effects

The nitro group is a strong electron-withdrawing group, a characteristic that governs much of its biological behavior.[2] This property can significantly alter the electronic distribution within the parent molecule, impacting its stability, solubility, and, most critically, its ability to bind to biological targets like receptors and enzymes.[1] The presence of the nitrophenyl group often increases the molecule's polarity and can be a key determinant in its absorption, distribution, metabolism, and excretion (ADME) profile.[3]

Historical Significance in Drug Discovery

From the early discovery of the broad-spectrum antibiotic chloramphenicol to the development of modern targeted therapies, nitrophenyl-containing compounds have a rich history.[1] Their applications span a wide array of diseases, including infectious diseases, cardiovascular conditions, neurological disorders, and cancer, demonstrating the versatility of this chemical scaffold.[4]

A Spectrum of Pharmacological Activities

The utility of the nitrophenyl group is evident in the broad and varied therapeutic applications of drugs containing this moiety.

Antimicrobial and Antiparasitic Agents

Many nitrophenyl compounds are mainstays in the treatment of microbial and parasitic infections. Their mechanism often relies on the selective reduction of the nitro group within the pathogen.[3]

  • Nitroimidazoles (e.g., Metronidazole, Benznidazole): These are prodrugs that require intracellular reduction of the nitro group to form short-lived, highly reactive nitro anion radicals.[3] These radicals can damage microbial DNA and other macromolecules, leading to cell death.[3][5] This selective activation within anaerobic bacteria or protozoa like Trypanosoma cruzi is the basis for their therapeutic window.[1][5]

  • Nitrofurans (e.g., Nitrofurantoin): Used for urinary tract infections, nitrofurantoin is also activated by bacterial nitroreductases to generate reactive intermediates that inhibit various bacterial enzymes and damage DNA.[1][4]

  • Chloramphenicol: A naturally occurring nitroaromatic compound, it acts as a potent antibacterial agent by inhibiting bacterial protein synthesis.[1]

Cardiovascular Drugs
  • Calcium Channel Blockers (e.g., Nifedipine): Nifedipine, a 1,4-dihydropyridine derivative, features a nitrophenyl group that is critical for its activity.[4] It blocks the influx of calcium ions into vascular smooth muscle cells and cardiac cells, leading to vasodilation and a reduction in blood pressure.[6]

Agents for Neurological Disorders
  • Benzodiazepines (e.g., Nitrazepam, Clonazepam): The presence of a nitro group at the 7-position of the benzodiazepine structure enhances the compound's hypnotic and anxiolytic activity.[4] These drugs potentiate the effect of the neurotransmitter GABA at the GABA-A receptor, resulting in central nervous system depression.[4]

  • COMT Inhibitors (e.g., Entacapone, Tolcapone): Used in the treatment of Parkinson's disease, these compounds inhibit the catechol-O-methyltransferase (COMT) enzyme, which breaks down levodopa. This action increases the bioavailability of levodopa in the brain. The nitrocatechol structure is essential for their inhibitory activity.[4]

Hypoxia-Activated Prodrugs (HAPs) in Oncology

The solid tumor microenvironment is often characterized by regions of low oxygen (hypoxia). This unique physiological state can be exploited by HAPs containing nitrophenyl groups.[7] In hypoxic conditions, intracellular reductases reduce the nitro group, activating the drug to release a cytotoxic agent specifically within the tumor, thereby minimizing damage to well-oxygenated, healthy tissues.[7]

Mechanism of Action: The Bioreductive Activation Pathway

The biological activity of most nitrophenyl compounds is not inherent but is unlocked through metabolic activation. This process, centered on the reduction of the nitro group, is fundamental to both their therapeutic power and their potential for toxicity.[5]

The Role of Nitroreductases (NTRs)

NTRs are a class of flavoenzymes that catalyze the reduction of the nitro group. They are broadly divided into two types based on their mechanism and oxygen sensitivity:[2][4]

  • Type I NTRs: These enzymes perform a two-electron reduction of the nitro group, sequentially forming nitroso and hydroxylamine intermediates, ultimately leading to an amine. This process is generally oxygen-insensitive. The hydroxylamine intermediate is often the key cytotoxic species responsible for therapeutic effects.[5]

  • Type II NTRs: These enzymes carry out a single-electron reduction to form a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a "futile cycle" that generates superoxide anions (a type of ROS).[4] This cycle can contribute significantly to oxidative stress and cytotoxicity.

The differential expression and activity of these enzymes between host and pathogen, or between normal and cancerous tissue, provide the basis for selective toxicity.[5]

G cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) Prodrug_N Nitroaromatic Prodrug (Ar-NO2) Radical_N Nitro Anion Radical (Ar-NO2•-) Prodrug_N->Radical_N 1e- reduction (Type II NTR) Radical_N->Prodrug_N Re-oxidation ROS Superoxide (O2•-) (Oxidative Stress) Radical_N->ROS O2 Prodrug_H Nitroaromatic Prodrug (Ar-NO2) Radical_H Nitro Anion Radical (Ar-NO2•-) Prodrug_H->Radical_H 1e- reduction (Type II NTR) Nitroso Nitroso Intermediate (Ar-NO) Prodrug_H->Nitroso 2e- reduction (Type I NTR) Radical_H->Nitroso Reduction Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine Reduction Amine Amine Metabolite (Ar-NH2) Hydroxylamine->Amine Reduction Damage DNA/Protein Damage (Therapeutic Effect) Hydroxylamine->Damage

Caption: Bioreductive activation of nitrophenyl compounds under normoxic versus hypoxic conditions.

Pharmacokinetics, Metabolism, and Toxicity (ADMET Profile)

A comprehensive understanding of the ADMET profile is critical for the development of safe and effective nitrophenyl-containing drugs.

Absorption, Distribution, and Excretion

Information on the toxicokinetics of nitrophenols is primarily derived from animal studies, with 4-nitrophenol being the most studied isomer.[8] Following oral administration, 4-nitrophenol is rapidly absorbed and distributed to various tissues, including the gastrointestinal tract, kidneys, and liver.[8] Elimination is also rapid, predominantly through urine, with an elimination half-life of approximately 4 hours.[8]

Key Metabolic Pathways

Nitrophenyl compounds undergo extensive Phase I and Phase II metabolism.[8]

  • Phase I Reactions: Mediated by cytochrome P450 enzymes, these include the critical reduction of the nitro group to aminophenol and oxidation reactions that can form catechols.[8]

  • Phase II Reactions: The parent compound and its Phase I metabolites are conjugated with endogenous molecules to increase water solubility and facilitate excretion. Key pathways include glucuronidation and sulfation.[8]

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism PNP 4-Nitrophenol AP 4-Aminophenol PNP->AP Nitroreduction (e.g., CYP450 Reductase) NC 4-Nitrocatechol PNP->NC Oxidation (CYP450) PNPG 4-Nitrophenyl-glucuronide PNP->PNPG UGT PNPS 4-Nitrophenyl-sulfate PNP->PNPS SULT APG 4-Aminophenyl-glucuronide AP->APG UGT Urine Urinary Excretion PNPG->Urine PNPS->Urine APG->Urine

Caption: Simplified metabolic pathways of 4-nitrophenol (PNP).

The Dual Nature: Pharmacophore vs. Toxicophore

The same reactive intermediates responsible for therapeutic activity can also cause toxicity.[3]

  • Oxidative Stress: The futile cycling by Type II NTRs generates ROS, which can overwhelm cellular antioxidant defenses and lead to cellular damage.[1]

  • Methemoglobinemia: Nitrophenyl compounds can oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin, which cannot bind and transport oxygen. This can lead to cyanosis and hypoxia.[9][10][11]

  • Genotoxicity: Reactive intermediates, particularly hydroxylamines, can bind covalently to DNA, forming adducts that may be mutagenic or carcinogenic.[1][12]

Key Experimental Workflows for Evaluation

A structured experimental approach is essential to characterize the pharmacological profile of novel nitrophenyl compounds.

cluster_invitro In Vitro Evaluation cluster_cell Cell-Based Evaluation cluster_analytical ADME/Tox Profiling start New Nitrophenyl Compound target Target-Based Assays (e.g., Enzyme Inhibition) start->target nitroreductase Nitroreductase Activity Assay cytotoxicity Cytotoxicity/Efficacy (e.g., MTT Assay) target->cytotoxicity nitroreductase->cytotoxicity ros ROS Production Assay metabolism Metabolite ID & Quantification (HPLC/LC-MS) cytotoxicity->metabolism ros->metabolism pk Pharmacokinetic Studies (In Vivo) metabolism->pk end Lead Optimization or Candidate Selection pk->end

Caption: General workflow for the preclinical evaluation of a novel nitrophenyl compound.

Protocol: MTT Assay for Cytotoxicity Assessment

This protocol provides a robust method for assessing the cytotoxic effect of a nitrophenyl compound on a cancer cell line, a critical step in evaluating potential anticancer agents.[13]

  • Causality: The MTT assay measures the metabolic activity of cells, which is a proxy for cell viability. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.

  • Methodology:

    • Cell Seeding: Plate cells (e.g., A549 lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the nitrophenyl test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[14]

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[14]

Protocol: HPLC for Quantification in Biological Samples

This protocol outlines a general method for quantifying a nitrophenol and its metabolites in a biological matrix like urine or bile, essential for pharmacokinetic studies.[15]

  • Causality: Reversed-phase high-performance liquid chromatography (RP-HPLC) separates compounds based on their hydrophobicity. A nonpolar stationary phase (C18 column) and a polar mobile phase are used. By pairing this with UV-Vis detection, which measures absorbance at a specific wavelength, one can accurately quantify the concentration of the analyte against a standard curve.[15] This allows for precise measurement of drug and metabolite levels over time.

  • Methodology:

    • Instrumentation: HPLC system with a UV-Vis detector, a C18 column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

    • Sample Preparation:

      • Thaw biological samples (e.g., rat urine) on ice.[16]

      • To 100 µL of the sample, add 10 µL of an internal standard (e.g., 4-ethylphenol) to correct for extraction variability.[15]

      • Perform a liquid-liquid extraction by adding 500 µL of a solvent like ethyl acetate, vortexing for 1 minute, and centrifuging at 10,000 x g for 10 minutes.[16]

      • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in 100 µL of the mobile phase.

    • Chromatographic Conditions:

      • Mobile Phase: An isocratic mixture of methanol and a buffer (e.g., 0.01 M citrate buffer, pH 6.2) is often effective.[15]

      • Flow Rate: 1.0 mL/min.[15]

      • Detection Wavelength: Set based on the absorbance maximum of the analytes (e.g., 290 nm for 4-nitrophenol and its conjugates).[15]

      • Injection Volume: 20 µL.

    • Calibration and Quantification:

      • Prepare a series of calibration standards of the pure compound and any available metabolite standards in the mobile phase.[15]

      • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.

      • Calculate the concentration of the analyte in the unknown samples using the regression equation from the calibration curve.[16]

Structure-Activity Relationships (SAR)

Optimizing the pharmacological profile of nitrophenyl compounds involves a careful balancing act between efficacy and safety, which can be guided by SAR principles.

Structural Modification General Effect on Bioactivity Rationale / Example
Position of Nitro Group Profoundly alters electronic properties and steric hindrance.In nifedipine, the ortho- or meta-nitrophenyl group is optimal for calcium channel blocking activity compared to the para- position.[4]
Additional Ring Substituents Modulates lipophilicity, metabolic stability, and target binding.In benzodiazepines, adding a halogen (e.g., Cl, F) to the second phenyl ring, as in clonazepam, can increase potency.[4]
Modifications to Linker/Scaffold Influences conformational flexibility and pharmacokinetic properties.The core scaffold (e.g., piperidine, quinoline) dictates the overall shape and potential biological targets.[17][18]

Future Perspectives and Conclusion

The journey of nitrophenyl-containing compounds in medicine is far from over. While their potential for toxicity necessitates careful design and rigorous evaluation, their proven efficacy across a wide range of diseases ensures their continued relevance. Future research will likely focus on strategies to mitigate toxicity while preserving or enhancing therapeutic activity. This includes the development of more selective hypoxia-activated prodrugs, the design of compounds that are preferentially metabolized by microbial rather than mammalian enzymes, and the use of quantitative structure-activity relationship (QSAR) models to predict toxicity earlier in the drug discovery process.[5][12] By leveraging a deep understanding of their bioreductive chemistry and pharmacological profiles, scientists can continue to unlock the therapeutic potential of this remarkable chemical class.

References

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. 1

  • Cieplik, J., Stolarczyk, M., & Pluta, J. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules.

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services.

  • Wojtunik-Kulesza, K. A., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3433. 7

  • Agency for Toxic Substances and Disease Registry. (2022). Chapter 3. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. Toxicological Profile for Nitrophenols.

  • Noriega-Rivera, M. F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. 3

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. 2

  • Agency for Toxic Substances and Disease Registry. (1992). Chapter 6. ANALYTICAL METHODS. Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. 19

  • Macho, M., et al. (2007). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Chromatographia, 65(Suppl 1), 113-117. 15

  • BenchChem. (2025). Comparative Guide to the Structure-Activity Relationship of 2-Nitro-5-piperidinophenol Analogs. BenchChem. 17

  • Al-Abdullah, E. S., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. ACS Omega, 7(10), 8767-8776. 13

  • Wikipedia. (n.d.). 4-Nitrophenol. Wikipedia. 10

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for 2-Nitrophenol and 4-Nitrophenol. U.S. Public Health Service. 11

  • Vogt, R. A., et al. (2009). Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. 12

  • Agency for Toxic Substances and Disease Registry. (2022). HEALTH EFFECTS. Toxicological Profile for Nitrophenols. 20

  • Al-Abdullah, E. S., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. ACS Omega, 7(10), 8767-8776. 14

  • de Oliveira, R. B., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(7), 1335-1365. 5

  • Hossen, M., & Park, C. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods, 6(1), 1-7. 16

  • ResearchGate. (n.d.). Compounds containing nitrophenyl groups as antimicrobial and/or anticancer agents. ResearchGate. 18

  • DailyMed. (2026). Label: NIFEDIPINE tablet, extended release. National Library of Medicine. 6

Sources

Protocols & Analytical Methods

Method

Purification techniques for imidazolidin-2-one compounds.

Application Note: Strategic Purification Protocols for Imidazolidin-2-one Scaffolds Executive Summary & Chemical Context Imidazolidin-2-one (cyclic urea) is a privileged pharmacophore found in numerous bioactive compound...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Purification Protocols for Imidazolidin-2-one Scaffolds

Executive Summary & Chemical Context

Imidazolidin-2-one (cyclic urea) is a privileged pharmacophore found in numerous bioactive compounds, including kinase inhibitors, GPCR ligands, and anticoagulants (e.g., Rivaroxaban intermediates).[1][2][3][4]

The Purification Challenge: Unlike standard lipophilic drugs, imidazolidin-2-ones possess a dual nature:

  • High Polarity & Hydrogen Bonding: The urea motif (

    
    ) acts as both a hydrogen bond donor and acceptor, leading to high lattice energies and poor solubility in non-polar solvents (hexanes, ether).[1][2][3][4]
    
  • "Streaking" on Silica: The basicity of the urea nitrogens (though attenuated by the carbonyl) often leads to significant peak tailing on standard silica gel, reducing resolution.[3]

This guide provides a self-validating decision matrix for purifying these scaffolds, moving beyond generic "flash chromatography" to specific, chemically grounded protocols.

Strategic Decision Matrix

Before selecting a method, the crude mixture must be evaluated based on solubility and impurity profile.[1][3]

PurificationStrategy Start Crude Reaction Mixture Solubility Solubility Test (Hot EtOH vs. Cold Water) Start->Solubility Precip Precipitation/Trituration (Remove salts/linear ureas) Solubility->Precip Insoluble in Water Cryst Recrystallization (High Yield, Scalable) Solubility->Cryst Soluble in Hot EtOH Flash Flash Chromatography (Complex Mixtures) Solubility->Flash Soluble in DCM/MeOH Precip->Cryst Purity < 95% HPLC Prep-HPLC (Final Polish >99%) Cryst->HPLC Ultra-high purity req. Flash->HPLC

Figure 1: Decision matrix for selecting the optimal purification route based on physicochemical properties.

Protocol A: Solubility-Driven Isolation (Precipitation)[1][2][3][4]

Best for: Removing inorganic salts and linear urea byproducts immediately after synthesis.[1]

Many imidazolidin-2-ones are synthesized via the condensation of diamines with urea or carbonates.[1][2][4] A common impurity is the uncyclized linear urea or unreacted diamine.

Mechanism: Imidazolidin-2-ones are often moderately soluble in water at high temperatures but poorly soluble at room temperature, whereas linear urea byproducts and salts remain soluble.[1][2][3][4]

Step-by-Step:

  • Concentration: Remove the reaction solvent (often Toluene or Nitromethane) under reduced pressure.[3][4]

  • Aqueous Slurry: Add distilled water (10 mL per gram of crude) to the residue.

  • Sonication: Sonicate for 10 minutes to break up oily aggregates.

  • Filtration: Filter the suspension through a sintered glass funnel.

    • Filtrate: Contains salts, unreacted diamines, and linear ureas.[1][3][4]

    • Filter Cake: Contains the crude cyclic urea.[2][4]

  • Wash: Wash the cake with 2 volumes of cold water followed by 1 volume of cold acetone (to remove organic tars).

Protocol B: Recrystallization (The Gold Standard)[3]

Best for: Scalable purification (>500 mg) avoiding expensive silica usage.[1][2][3]

Because of the strong intermolecular hydrogen bonding, imidazolidin-2-ones crystallize well.[1][2][3] The key is disrupting these bonds at high temperature.[2]

Recommended Solvent Systems:

  • System 1 (Primary): Absolute Ethanol (EtOH).[3][4]

  • System 2 (Alternative): EtOH : Water (9:1).[3][4]

  • System 3 (For highly lipophilic derivatives): Ethyl Acetate : Hexanes.[3][4]

Detailed Workflow:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add boiling Ethanol portion-wise.

    • Critical Note: If the solution is colored, add activated charcoal (5% w/w), boil for 5 mins, and filter hot through Celite.

  • Nucleation: Allow the clear filtrate to cool slowly to room temperature. Do not place immediately in ice, as this traps impurities.[1][3]

  • Crystallization: Once room temperature is reached, place in a fridge (4°C) for 4 hours.

  • Collection: Filter crystals and wash with cold EtOH (-20°C).

  • Drying: Dry under high vacuum (0.1 mbar) at 50°C to remove bound solvent.

Data: Typical Solubility Profile

Solvent25°C Solubility80°C SolubilitySuitability
WaterLow/ModerateHighGood (Co-solvent)
EthanolLowHighExcellent
DCMModerateHighPoor (Too soluble)
HexanesInsolubleInsolubleAnti-solvent only

Protocol C: Flash Chromatography (Silica Gel)[1][2][3]

Best for: Complex mixtures where crystallization fails or yield is low.[1][2][4]

The Problem: Cyclic ureas often "streak" (tail) on silica due to H-bonding with silanols.[2][3][4] The Solution: Use a polar modifier or "Dry Loading."[4][5]

Solvent Systems:

  • Standard: 0-10% Methanol in Dichloromethane (DCM).[1][2][3][4]

  • For Stubborn Streaking: Add 1%

    
     (7N in MeOH) to the eluent.[3][4] The ammonia competes for silanol sites, sharpening the urea peak.[3]
    
  • Green Alternative: 0-100% Ethyl Acetate in Heptane (only for N,N'-dialkyl derivatives).[2][3][4]

Dry Loading Protocol (Mandatory for these compounds):

  • Dissolve crude in minimal MeOH/DCM.

  • Add silica gel (ratio 1:2 crude:silica).[3]

  • Evaporate to dryness on a rotovap until a free-flowing powder is obtained.

  • Load this powder on top of the pre-packed column.

FlashChromatography Step1 Dissolve Crude (MeOH/DCM) Step2 Adsorb on Silica (Rotovap to powder) Step1->Step2 Step3 Load Column (Solid Load) Step2->Step3 Step4 Elute (DCM:MeOH Gradient) Step3->Step4

Figure 2: Dry loading workflow to prevent peak broadening.

Protocol D: Preparative HPLC

Best for: Final library purification (>99% purity).

Imidazolidin-2-ones have low UV absorbance unless they possess an aryl substituent.[1][2]

  • Column: C18 Reverse Phase (e.g., XBridge or Phenomenex Luna).[1][3][4]

  • Mobile Phase A: Water + 0.1% Formic Acid.[3][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3][4]

  • Wavelength: 210 nm and 254 nm.[2] (Note: The urea carbonyl absorbs weakly at 210 nm; 254 nm is only useful if aromatic groups are present).[3]

  • Gradient: Typically 5% B to 95% B over 20 minutes.

References

  • Synthesis and Regioselectivity: Matveeva, M. D., et al. (2021).[1][3][4][6] The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives. Molecules. [Link][1][2][3][4][6][7][8]

  • Catalytic Synthesis & Isolation: Casnati, A., et al. (2019).[1][3][4][6][9] Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation. Journal of Organic Chemistry. [Link][3][4]

  • General Flash Chromatography Guidelines: Teledyne ISCO. Flash Chromatography Guide: Purification of Polar Compounds. [Link]

  • Recrystallization Techniques: NileRed. (2016).[3][4] Technique Series: Recrystallization (Urea as example). [Link]

Sources

Application

Application Note: 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one in Spatiotemporal Cell Signaling

This Application Note is designed for researchers utilizing 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one (hereafter referred to as Caged-EU or N-NB-Imid ) in chemical biology and pharmacological assays.[1][2] Based on its...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one (hereafter referred to as Caged-EU or N-NB-Imid ) in chemical biology and pharmacological assays.[1][2]

Based on its chemical structure—an imidazolidin-2-one (ethylene urea) core protected by a 2-nitrobenzyl group—this compound functions primarily as a photocleavable model system and a negative control in spatiotemporal signaling studies.[1][2] The 2-nitrobenzyl moiety is the "gold standard" photocage; therefore, this molecule is critical for distinguishing the biological effects of a released ligand from the artifacts of the uncaging process (UV irradiation and byproduct toxicity).[1][2]

[1][2]

Part 1: Executive Summary & Mechanism[1][2]

The Role of Caged-EU in Cell Culture

In "caged" compound experiments (e.g., Caged-Glutamate, Caged-ATP), a bioactive molecule is rendered inert by a photosensitive protecting group and activated via UV light.[1][2] 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one serves a vital role as a bio-inert control .[1][2]

  • The Problem: UV photolysis of nitrobenzyl cages releases the active drug plus a nitrosobenzaldehyde byproduct and protons.[1][2] High-intensity UV can also cause phototoxicity.[1][2]

  • The Solution: Caged-EU releases Imidazolidin-2-one (Ethylene Urea) —a structurally stable, biologically largely inert metabolite—upon irradiation.[1][2]

  • Application: By comparing cells treated with Caged-Drug vs. Caged-EU, researchers can isolate the specific effect of the drug from the "bystander effects" of the uncaging reaction.[1][2]

Photochemical Mechanism

The compound undergoes a Norrish Type II intramolecular rearrangement upon absorption of near-UV light (300–380 nm).[1][2]

  • Excitation: The nitrobenzyl group absorbs a photon (

    
    ).[1][2]
    
  • Rearrangement: The nitro group abstracts a benzylic hydrogen, forming an aci-nitro intermediate.[1][2]

  • Cleavage: Spontaneous hydrolysis releases the free Imidazolidin-2-one and the byproduct 2-nitrosobenzaldehyde.[1][2]

PhotolysisMechanism cluster_products Post-Flash Components Caged Caged-EU (Inert) Excited Aci-Nitro Intermediate Caged->Excited UV (365nm) Urea Imidazolidin-2-one (Inert Payload) Excited->Urea Hydrolysis (pH 7.4) Byproduct 2-Nitrosobenzaldehyde (Reactive Byproduct) Excited->Byproduct Hydrolysis Products Released Products

Figure 1: Photolytic cleavage pathway of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one.[1][2] The release of the inert urea allows researchers to quantify the toxicity of the nitrosobenzaldehyde byproduct.[1][2]

Part 2: Experimental Protocols

Preparation and Solubility

The 2-nitrobenzyl group renders the molecule lipophilic, requiring organic co-solvents for stock preparation.[1][2]

ParameterSpecificationNotes
Molecular Weight ~219.2 g/mol Based on C11H13N3O3 formula.[1][2]
Stock Solvent Anhydrous DMSOAvoid ethanol (can interfere with radical mechanisms).[1][2]
Stock Concentration 100 mMStore at -20°C, protected from light (foil-wrapped).
Working Conc. 10 µM – 1 mMDilute in HBSS or Tyrode’s buffer immediately before use.[1][2]
Stability Light SensitiveCRITICAL: Handle under yellow/red safe light only.[1][2]
Protocol A: Uncaging Efficiency Calibration

Objective: To determine the optimal laser power/flash duration required to photolyze the cage without killing the cells, using Caged-EU as a standard.[1][2]

Materials:

  • HeLa or HEK293 cells cultured on glass-bottom dishes.[1][2]

  • Caged-EU (100 µM working solution).[1][2]

  • HPLC or LC-MS (for supernatant analysis).[1][2]

  • UV Light Source (Mercury arc lamp, 365nm LED, or 405nm Laser).[1][2]

Step-by-Step Workflow:

  • Seeding: Plate cells at 70% confluency 24 hours prior to the experiment.

  • Loading: Replace culture media with Tyrode’s Buffer containing 100 µM Caged-EU .

  • Incubation: Incubate for 30 minutes at 37°C in the dark to allow equilibrium (if studying intracellular accumulation) or keep extracellular.

  • Irradiation Grid: Define a 3x3 grid on the culture dish. Expose each sector to increasing UV doses (e.g., 0, 100, 500, 1000 ms pulses).[1][2]

  • Sampling: Immediately collect 50 µL of supernatant from each sector (if possible) or lyse cells if studying intracellular release.

  • Analysis: Analyze samples via HPLC (Reverse Phase C18).

    • Target: Disappearance of the Caged-EU peak and appearance of the Imidazolidin-2-one peak.[1][2]

  • Calculation: Plot % Photolysis vs. UV Dose .

    • Goal: Identify the dose that achieves >80% uncaging.[1][2]

Protocol B: "Bystander Effect" Toxicity Control

Objective: To distinguish if cell death in a Caged-Drug experiment is caused by the drug or the nitrosobenzaldehyde byproduct.[1][2]

Experimental Logic:

  • Group 1 (Test): Cells + Caged-Bioactive-Drug + UV.[1][2]

  • Group 2 (Cage Control): Cells + Caged-EU + UV.[1][2]

  • Group 3 (Light Control): Cells + Buffer + UV (No compound).[1][2]

Workflow:

  • Dye Loading: Load cells with a viability indicator (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells).[1][2]

  • Compound Addition: Add equimolar concentrations (e.g., 50 µM) of Caged-Drug to Group 1 and Caged-EU to Group 2.

  • Flash Photolysis: Apply the UV pulse (determined in Protocol A) to all groups.

  • Time-Lapse Imaging: Image cells every 5 minutes for 1 hour.

  • Data Interpretation:

    • If Group 1 shows signaling (e.g., Ca2+ influx) and Group 2 does not -> Valid Result. [1][2]

    • If Group 1 and Group 2 both show cell shrinkage/blebbing -> Toxicity Artifact (Cage byproduct or UV damage).[1][2]

Part 3: Scientific Validation & Troubleshooting

Self-Validating Systems

To ensure the integrity of your data, you must verify the stability of the Caged-EU before use.[1][2]

  • Dark Stability Test: Incubate Caged-EU in culture media at 37°C for 2 hours in the dark. Run HPLC.

    • Pass Criteria: >98% of parent compound remains intact.[1][2][3] Spontaneous hydrolysis invalidates the batch.[1][2]

  • Solubility Check: Centrifuge the working solution (10,000 x g for 5 mins). Measure absorbance of the supernatant.[1][2]

    • Reasoning: Micro-precipitates can scatter UV light, altering the effective uncaging dose.[1][2]

Expected Results & Troubleshooting
ObservationProbable CauseCorrective Action
Pre-UV Signal Spontaneous hydrolysis or impurity.[1][2]Check stock purity via LC-MS. Ensure "Safe Light" handling.
High Cell Death in Control Nitrosobenzaldehyde toxicity.[1][2]Add 1 mM DTT or Glutathione to the buffer to scavenge the nitroso aldehyde byproduct.[1][2]
Incomplete Uncaging Inner filter effect.[1][2]The concentration of the caged compound is too high, absorbing all UV at the surface.[1][2] Lower concentration to <100 µM.[1][2]
Comparative Analysis Diagram

The following diagram illustrates the decision matrix when using Caged-EU as a control.

DecisionMatrix Start Experimental Signal Observed CheckControl Check Caged-EU (Control) Group Start->CheckControl SignalInControl Signal Observed in Caged-EU Group CheckControl->SignalInControl NoSignalInControl No Signal in Caged-EU Group CheckControl->NoSignalInControl Artifact Artifact: UV Damage or Byproduct Toxicity SignalInControl->Artifact False Positive Valid Valid Biological Response to Drug NoSignalInControl->Valid True Positive

Figure 2: Logic flow for validating caged compound experiments using Caged-EU.

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy."[1][2] Chemical Reviews, 113(1), 119–191.[1][2] Link[1][2]

    • Context: The authoritative review on the mechanism of 2-nitrobenzyl photolysis.
  • Ellis-Davies, G. C. R. (2007). "Caged compounds: photorelease technology for control of cellular chemistry and physiology."[1][2] Nature Methods, 4, 619–628.[1][2] Link

    • Context: Describes the necessity of inert controls (like Caged-EU) in uncaging experiments.
  • Corrie, J. E. T., et al. (2005). "Caged GABA: Photochemical Characterization and Application to the Study of GABA Receptors."[1][2] Journal of Neuroscience, 25(20), 4935-4945.[1][2]

    • Context: Demonstrates the protocol for calibrating UV uncaging using model caged compounds.
  • American Elements. "1-[(2-nitrophenyl)methyl]imidazolidin-2-one Product Information." CAS 1432678-43-7.[1][2][4] Link

    • Context: Source for chemical properties and commercial availability.[1][2]

Disclaimer: This document is for research use only. 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one is not approved for human therapeutic use.[1][2] Always consult the Safety Data Sheet (SDS) before handling.

Sources

Method

1-[(2-Nitrophenyl)methyl]imidazolidin-2-one as a tool for enzyme inhibition.

Application Note: 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one as a Spatiotemporal Tool for Enzyme Inhibition Executive Summary 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one (CAS: 1432678-43-7) represents a specialized clas...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one as a Spatiotemporal Tool for Enzyme Inhibition

Executive Summary

1-[(2-Nitrophenyl)methyl]imidazolidin-2-one (CAS: 1432678-43-7) represents a specialized class of N-substituted cyclic ureas designed for precision enzyme inhibition. While the imidazolidin-2-one core (ethylene urea) is a known metabolite with weak intrinsic activity, the N-(2-nitrobenzyl) substitution confers two critical properties:

  • Enhanced Binding Affinity: The lipophilic 2-nitrobenzyl moiety mimics the benzyl pharmacophores found in potent Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitors, facilitating hydrophobic interactions within the enzyme's active site gorge.

  • Photochemical Responsiveness: The ortho-nitrobenzyl group renders the molecule photo-active. Upon exposure to near-UV light (300–365 nm), the molecule undergoes photocleavage, releasing the core imidazolidin-2-one and a nitroso-aldehyde byproduct.

This Application Note details the use of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one as a "Photo-Switchable Inhibitor" . It serves as a tool to study the kinetics of enzyme binding and to spatially modulate enzyme activity in vitro. By destroying the inhibitor with light (releasing the low-affinity core), researchers can instantaneously "switch off" inhibition, mimicking a rapid washout effect to study enzyme recovery rates.

Chemical Properties & Handling

PropertySpecification
Chemical Name 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one
Molecular Formula C₁₀H₁₁N₃O₃
Molecular Weight 221.21 g/mol
Solubility DMSO (>20 mM), Ethanol (Moderate), Water (Low)
Absorption Max (

)
~260 nm, ~305 nm (Nitrobenzyl characteristic)
Photolysis Wavelength 350–365 nm (optimal for uncaging)
Stability Stable in dark at -20°C. Light sensitive.

Handling Precaution: All stock solutions must be prepared in amber vials or under low-light conditions to prevent premature photolysis.

Mechanism of Action

The compound functions as a reversible competitive inhibitor of cholinesterases. The N-benzyl group occupies the peripheral anionic site (PAS) or the hydrophobic pocket of the enzyme, while the urea carbonyl interacts with the catalytic triad.

Photochemical Switch: Upon irradiation, the o-nitrobenzyl group undergoes an intramolecular rearrangement (Norrish Type II like), cleaving the C-N bond.

  • State A (Intact): High Affinity Inhibitor (due to Benzyl group).

  • State B (Photolyzed): Low Affinity Fragment (Imidazolidin-2-one) + Byproduct.

  • Result: Loss of inhibition (Enzyme Activation).

PhotolysisMechanism Inhibitor 1-[(2-Nitrophenyl)methyl] imidazolidin-2-one (Active Inhibitor) Intermediate Aci-Nitro Intermediate Inhibitor->Intermediate Excitation UV UV Light (365 nm) UV->Inhibitor Core Imidazolidin-2-one (Inactive/Low Affinity) Intermediate->Core Cleavage Byproduct 2-Nitrosobenzaldehyde Intermediate->Byproduct Oxidation

Figure 1: Photochemical degradation pathway. The active inhibitor is cleaved into low-affinity fragments upon UV exposure.

Application Protocol: Enzyme Inhibition & Photo-Release

This protocol describes the validation of inhibition against Acetylcholinesterase (AChE) and the demonstration of photo-inactivation.

Materials Required
  • Enzyme: Recombinant Human AChE or Electrophorus electricus AChE (Sigma-Aldrich).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB / Ellman’s Reagent).

  • Buffer: 0.1 M Phosphate Buffer, pH 8.0.

  • Light Source: UV LED (365 nm, ~10 mW/cm²) or Mercury Arc Lamp with bandpass filter.

  • Plate Reader: Capable of measuring absorbance at 412 nm.

Workflow Diagram

AssayWorkflow cluster_Split Experimental Conditions Step1 Step 1: Preparation Dissolve Inhibitor in DMSO (10 mM) Dilute in Buffer (Dark) Step2 Step 2: Pre-Incubation Mix Enzyme + Inhibitor Incubate 15 min @ 25°C Step1->Step2 Dark Condition A: Dark Control (Keep shielded) Step2->Dark Light Condition B: UV Exposure Irradiate 365nm (1-10 min) Step2->Light Step3 Step 3: Substrate Addition Add ATCh + DTNB Dark->Step3 Light->Step3 Step4 Step 4: Kinetic Measurement Read Abs @ 412 nm (0-10 min) Step3->Step4 Analysis Data Analysis Calculate % Inhibition Compare Dark vs. Light IC50 Step4->Analysis

Figure 2: Experimental workflow for assessing photo-modulated enzyme inhibition.

Detailed Protocol Steps

1. Stock Preparation:

  • Dissolve 2.2 mg of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one in 1 mL DMSO to make a 10 mM stock .

  • Store in an amber tube.

2. Photolysis Validation (Optional but Recommended):

  • Dilute stock to 100 µM in buffer.

  • Place in a quartz cuvette.

  • Expose to 365 nm light.

  • Monitor UV-Vis spectrum every 60 seconds.

  • Endpoint: Disappearance of the specific nitrobenzyl absorbance bands and appearance of the nitrosobenzaldehyde peak indicates cleavage.

3. Enzyme Inhibition Assay (Ellman's Method):

  • Plate Setup: 96-well clear flat-bottom plate.

  • Inhibitor Series: Prepare serial dilutions of the inhibitor (e.g., 0.1 µM to 100 µM) in Phosphate Buffer.

  • Enzyme Mix: Add 20 µL of AChE (0.1 U/mL) to wells.

  • Inhibitor Addition: Add 20 µL of inhibitor dilutions to respective wells.

  • Incubation (Dark): Incubate for 15 minutes at 25°C in the dark.

  • Irradiation Step (For "Light" group): Expose the "Light" plate/wells to 365 nm UV light for 5–10 minutes. Keep the "Dark" group covered.

  • Reaction Start: Add 160 µL of Master Mix (0.5 mM ATCh + 0.3 mM DTNB in buffer).

  • Measurement: Immediately measure absorbance at 412 nm every 30 seconds for 10 minutes.

Data Analysis & Expected Results

Calculate the initial velocity (


) for each concentration. Determine the IC50 using a non-linear regression (log(inhibitor) vs. response).
ParameterDark Condition (Intact)Light Condition (Photolyzed)Interpretation
IC50 Low (e.g., 5–50 µM)High (e.g., >500 µM)Intact molecule inhibits; fragments do not.
Inhibition Type Competitive / MixedNegligibleLoss of pharmacophore integrity.
Recovery N/A~80-100% ActivityEnzyme activity is restored upon photolysis.

Scientific Insight: If the IC50 increases significantly (potency drops) after irradiation, it confirms that the N-(2-nitrobenzyl) group is essential for binding (likely via


 stacking with Trp residues in the AChE gorge). The released imidazolidin-2-one is too small and polar to maintain high-affinity binding, effectively "washing out" the inhibitor.

References

  • Imidazolidinone Derivatives as Cholinesterase Inhibitors

    • Title: 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes.
    • Source: MDPI (Molecules), 2011.
    • URL:[Link]

  • General Mechanism of Nitrobenzyl Photocleavage

    • Title: Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.
    • Source: Chemical Reviews, 2013.
    • URL:[Link]

  • Imidazolidin-2-one (Ethylene Urea)

    • Title: Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential.
    • Source: Asian Journal of Research in Chemistry, 2025.
    • URL:[Link]

  • Urea Derivatives as sEH Inhibitors (Contextual Support)

    • Title: Soluble Epoxide Hydrolase Inhibitors: A P
    • Source: Expert Opinion on Therapeutic P
    • URL:[Link]

Disclaimer: This protocol is for research use only. 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one is a chemical probe and not approved for clinical use.

Application

Application Note: High-Throughput Screening with 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one

Strategies for Photo-Activated Assays and Interference Management in Fragment-Based Discovery Executive Summary & Scientific Rationale The molecule 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one represents a unique duality...

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Photo-Activated Assays and Interference Management in Fragment-Based Discovery

Executive Summary & Scientific Rationale

The molecule 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one represents a unique duality in drug discovery. Structurally, it consists of a privileged imidazolidin-2-one scaffold (a cyclic urea common in peptidomimetics and CNS drugs) masked by an o-nitrobenzyl group .

For the high-throughput screening (HTS) scientist, this molecule is not merely a library member; it is a functional "Caged Probe." The o-nitrobenzyl moiety is a canonical photocleavable protecting group (PPG). Upon irradiation with UV light (365 nm), this molecule undergoes photolysis to release the free, bioactive imidazolidin-2-one fragment.

This Application Note provides two distinct protocols:

  • Photo-Activated HTS (PA-HTS): Utilizing the molecule as a "caged" reagent to perform time-resolved kinetic "jump" assays.

  • Library Screening & Triage: Protocols for screening libraries containing nitro-imidazolidinones while mitigating specific interference risks (Fluorescence Quenching and Redox Cycling).

Chemical Logic & Properties[1][2]

Before assay development, researchers must understand the mechanistic behavior of the compound in solution.

PropertyCharacteristicImpact on HTS
Scaffold Imidazolidin-2-one (Cyclic Urea)Mimics peptide

-turns; binds proteases, kinases, and CNS receptors.
Functional Group 1-[(2-Nitrophenyl)methyl] (Nitrobenzyl)Photolabile. Cleaves upon UV exposure. Also a potential fluorescence quencher .
Solubility Moderate LipophilicityRequires DMSO (typically 10 mM stock). Risk of precipitation in aqueous buffer >100 µM.
Redox Potential Nitro-aromaticHigh Risk. Can undergo redox cycling in the presence of DTT/TCEP, generating false positives in HRP or Resazurin assays.
Mechanism of Photo-Uncaging

The o-nitrobenzyl group allows for spatiotemporal control. In the "dark" state, the urea nitrogen is sterically blocked. Upon UV flash, the blocking group is removed, exposing the pharmacophore.

Reaction:



Protocol A: Photo-Activated HTS (PA-HTS)

Objective: To measure the on-rate (


) of the imidazolidinone fragment binding to a target protein (e.g., a protease) by rapidly releasing the active compound inside the well.
Materials
  • Compound: 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one (Store in Amber Glass to prevent premature photolysis).

  • Light Source: LED Array (365 nm) compatible with microplates (e.g., Lumos or custom LED array).

  • Readout: Surface Plasmon Resonance (SPR) or TR-FRET.

Workflow Diagram (Graphviz)

PA_HTS_Workflow Prep 1. Dark Preparation (Amber Light) Equil 2. Pre-Equilibration (Target + Caged Probe) Prep->Equil Dispense Flash 3. UV Flash (365nm, 100-500ms) Equil->Flash Stable Baseline Release 4. Uncaging Event (Release of Urea) Flash->Release Photolysis Read 5. Kinetic Readout (SPR/Fluorescence) Release->Read Binding Event

Caption: Workflow for Photo-Activated HTS. The system remains in equilibrium until the UV trigger initiates the binding reaction.

Step-by-Step Procedure
  • Dark Preparation: Prepare 10 mM compound stocks in 100% DMSO under amber light.

  • Dispensing: Acoustic dispense (e.g., Echo) 50 nL of compound into the assay plate. Backfill with assay buffer.

  • Protein Addition: Add the target protein. Incubate for 15 minutes in the dark. Note: The caged compound should not bind (or bind weakly).

  • Baseline Measurement: Begin recording the signal (SPR or fluorescence baseline).

  • UV Trigger: Expose the plate to a high-intensity 365 nm LED pulse (approx. 50–200 mW/cm²) for 500 ms.

  • Kinetic Capture: Immediately measure the change in signal as the released imidazolidin-2-one binds to the target.

  • Analysis: Fit the exponential rise to determine

    
    .
    
Protocol B: Library Screening & Interference Management

Objective: Screening a library containing nitro-imidazolidinones as standard inhibitors (without photo-activation) while avoiding false positives/negatives.

Critical Warning: The nitro group is a Pan-Assay Interference (PAINS) motif if mishandled. It quenches fluorescence via Photo-induced Electron Transfer (PET) and generates false signals in redox assays.

Interference Mitigation Table
Interference TypeMechanismMitigation Strategy
Fluorescence Quenching Nitro group absorbs excitation light or accepts electrons from fluorophore (PET).Use Red-Shifted Dyes: Avoid Fluorescein/Coumarin. Use Alexa Fluor 647 or Cy5 (excitation >600 nm). Use Ratiometric readouts (TR-FRET) to correct for intensity drops.
Redox Cycling Nitro group is reduced by DTT/TCEP, generating reactive species (

).
Remove Reducing Agents: Use TCEP < 1 mM or eliminate DTT during the readout phase. Use Endpoint assays rather than continuous kinetic assays if reducing agents are required.
Inner Filter Effect Compound absorbs at detection wavelength (yellow color).Absorbance Scan: Check compound absorbance at the assay's excitation/emission wavelengths.
Triage Workflow Diagram (Graphviz)

Triage_Logic Hit Primary Hit (Nitro-Imidazolidinone) Check1 Is Assay Reductive? (DTT/TCEP present?) Hit->Check1 Check2 Is Readout Fluorescent? Check1->Check2 No RedoxFlag Flag: Redox False Positive (H2O2 Generation) Check1->RedoxFlag Yes QuenchFlag Flag: Fluorescence Quenching (Inner Filter/PET) Check2->QuenchFlag Yes (Blue/Green Dye) Valid Validate with Orthogonal Method (NMR / SPR / MS) Check2->Valid No (or Red Dye)

Caption: Triage logic to identify false positives caused by the nitro group's redox activity or fluorescence quenching properties.

Validation Protocol (Orthogonal)

If a hit is identified, validate using Ligand-Observed NMR (STD-NMR) :

  • Setup: Mix 10 µM Target Protein + 200 µM Compound in

    
     buffer.
    
  • Control: Run spectrum of Compound alone (check for aggregation).

  • Experiment: Run Saturation Transfer Difference (STD) pulse sequence.

  • Result: Signals from the imidazolidinone ring protons (approx 3.5 ppm) should show saturation transfer if binding is genuine. This method is insensitive to nitro-quenching or redox artifacts.

References
  • Privileged Scaffolds: De Marco, R., et al. (2019). "In-Peptide Synthesis of Imidazolidin-2-one Scaffolds...". The Journal of Organic Chemistry. Link

  • Photo-Uncaging: Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy". Chemical Reviews. Link

  • Assay Interference: Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries". Journal of Medicinal Chemistry. Link

  • Nitro Quenching: Hu, R., et al. (2015). "A fundamental study on the fluorescence-quenching effect of nitro groups...". Materials Chemistry Frontiers. Link

Method

Experimental design for testing 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one bioactivity.

Executive Summary & Chemical Context 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one (hereafter referred to as NMI-2 ) represents a convergence of two "privileged" medicinal chemistry structures: the imidazolidin-2-one (cycl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

1-[(2-Nitrophenyl)methyl]imidazolidin-2-one (hereafter referred to as NMI-2 ) represents a convergence of two "privileged" medicinal chemistry structures: the imidazolidin-2-one (cyclic urea) core and the 2-nitrobenzyl moiety.

While the cyclic urea core is a known scaffold for CNS agents (e.g., anticonvulsants), protease inhibitors, and imidazoline receptor ligands (


), the presence of the ortho-nitrobenzyl group introduces specific physicochemical behaviors that must be controlled before biological testing. Specifically, the 2-nitrobenzyl group is a classic photocleavable protecting group .

Critical Scientific Warning:

NMI-2 is potentially photosensitive. The 2-nitrobenzyl group can undergo a Norrish Type II reaction upon UV/blue light exposure, cleaving the molecule to release the free imidazolidin-2-one and a nitroso-aldehyde byproduct. All initial handling must occur under yellow light (λ > 500 nm) until photostability is quantified.

This guide details a "Stability-First" screening cascade, moving from physicochemical validation to target engagement (Imidazoline receptors/PDE4) and functional cellular readouts.

Phase I: Physicochemical & Stability Profiling (The "Go/No-Go" Gate)

Before any biological assay, you must validate that the molecule remains intact during the experiment.

Experiment 1.1: Photostability Assessment

Rationale: To determine if NMI-2 degrades under ambient laboratory light, which would confound bioactivity data.

  • Protocol:

    • Prepare a 10 mM stock of NMI-2 in DMSO.

    • Dilute to 50 µM in PBS (pH 7.4).

    • Divide into two sets: Set A (Dark Control) wrapped in foil; Set B (Exposed) placed under a standard fluorescent lab bench light (approx. 400-700 nm) for 0, 1, 4, and 24 hours.

    • Analysis: HPLC-UV/Vis (254 nm). Look for the disappearance of the parent peak and appearance of 2-nitrosobenzaldehyde.

  • Decision Matrix:

    • < 5% degradation at 4h: Proceed with standard assays.

    • > 5% degradation at 4h:STOP. All subsequent biological assays must be performed in amber tubes under yellow safety lights.

Experiment 1.2: Aqueous Solubility & LogD

Rationale: Nitro groups decrease aqueous solubility, potentially leading to precipitation in cell culture media.

  • Method: Shake-flask method in PBS (pH 7.4) followed by LC-MS/MS quantification.

  • Target: Solubility > 10 µM is required for reliable in vitro screening.

Phase II: Target Engagement & Mechanism of Action

Based on the imidazolidinone scaffold, NMI-2 is predicted to act via one of two primary mechanisms: Imidazoline Receptor Modulation or Phosphodiesterase (PDE) Inhibition .

Workflow Visualization

Bioactivity_Workflow cluster_Screen Phase II: Target Screening cluster_Cell Phase III: Functional Readouts Start NMI-2 Candidate StabCheck Phase I: Photostability Check (HPLC-UV) Start->StabCheck I2_Bind Primary Hypothesis: Imidazoline I2 Binding (Radioligand Displacement) StabCheck->I2_Bind Stable PDE_Bind Secondary Hypothesis: PDE4 Inhibition (FRET Assay) StabCheck->PDE_Bind Stable cAMP cAMP Response (HTRF Assay) I2_Bind->cAMP Hit (Ki < 1uM) PDE_Bind->cAMP Hit (IC50 < 1uM) Inflam Anti-inflammatory (TNF-alpha Release) cAMP->Inflam Validates Mechanism

Figure 1: The "Stability-First" screening cascade ensures chemical integrity before expensive biological profiling.

Protocol 2.1: Imidazoline Receptor Binding Assay

Context: Many imidazolidin-2-ones bind to


 receptors (located on MAO-B enzymes), exerting antidepressant or neuroprotective effects.
  • Reagents:

    • Source Tissue: Rat cerebral cortex membranes (rich in

      
      ).
      
    • Radioligand: [3H]-2-BFI (specific

      
       agonist).
      
    • Non-specific blocker: 10 µM Idazoxan.

  • Procedure:

    • Incubate membrane homogenates (200 µg protein) with 2 nM [3H]-2-BFI and varying concentrations of NMI-2 (

      
       to 
      
      
      
      M).
    • Incubate for 45 min at 25°C.

    • Terminate via rapid filtration over GF/B filters.

    • Data Output: Calculate

      
      . A 
      
      
      
      nM indicates a potent ligand.
Protocol 2.2: PDE4 Inhibition Screen (FRET-based)

Context: Structural similarity to Rolipram suggests potential PDE4 inhibition, relevant for anti-inflammatory indications.

  • System: Recombinant human PDE4B enzyme.

  • Substrate: FAM-cAMP (fluorescent derivative).

  • Readout: Fluorescence Polarization (FP) or FRET.

  • Control: Rolipram (Positive Control).

  • Success Criteria:

    
     µM.
    

Phase III: Functional Cellular Assays

If NMI-2 shows target engagement in Phase II, we validate the biological consequence in live cells.

Experiment 3.1: cAMP Modulation Assay (HTRF)

Rationale: Both


 binding and PDE4 inhibition should modulate intracellular cAMP levels.
  • Cell Line: U937 (human monocyte) or SH-SY5Y (neuronal).

  • Method: Homogeneous Time-Resolved Fluorescence (HTRF).

  • Protocol:

    • Seed cells (2,000/well) in 384-well low-volume plates.

    • Treat with NMI-2 (0.1 - 10 µM) for 30 mins.

    • Stimulate with Forskolin (1 µM) to induce cAMP production.

    • Lyse cells and add HTRF acceptor (d2-cAMP) and donor (Eu-cryptate antibody).

    • Interpretation: If NMI-2 is a PDE4 inhibitor, it will prevent cAMP degradation, resulting in a higher HTRF signal compared to Forskolin alone.

Experiment 3.2: Cytotoxicity & Nitro-Reductase Liability

Rationale: The nitro group can be reduced by cellular nitro-reductases to toxic hydroxylamines or amines. We must distinguish specific bioactivity from non-specific toxicity.

  • Assay: CellTiter-Glo (ATP quantification) is preferred over MTT.

    • Note:Avoid MTT assays. Nitro compounds can directly reduce tetrazolium salts (MTT/MTS), causing false "viability" signals.

  • Condition: Normoxia vs. Hypoxia (1%

    
    ).
    
  • Significance: Significantly higher toxicity in hypoxia suggests the molecule acts as a hypoxia-activated prodrug (bioreductive alkylation).

Data Presentation & Analysis

Summarize your findings in the following standard table format for internal review:

Assay CategoryParameterMethodAcceptance CriteriaNMI-2 Target
Stability Photostability (

)
HPLC-UV> 4 hoursMust Pass
Target

Receptor Affinity (

)
Radioligand ([3H]-2-BFI)< 100 nMHigh Affinity
Target PDE4 Inhibition (

)
FRET/FP< 1 µMModerate Potency
Functional cAMP Potentiation (

)
HTRF (U937 cells)< 5 µMFunctional Agonist
Safety Cytotoxicity (

)
CellTiter-Glo> 50 µMNon-Toxic Window

Mechanistic Signaling Pathway

The following diagram illustrates the hypothetical signaling cascade if NMI-2 acts as a PDE4 inhibitor or


 ligand, leading to anti-inflammatory effects.

Signaling_Pathway NMI2 NMI-2 PDE4 PDE4 Enzyme NMI2->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB (Phosphorylated) PKA->CREB Phosphorylates TNF TNF-alpha (Inflammation) CREB->TNF Represses Transcription

Figure 2: Proposed Mechanism of Action. Inhibition of PDE4 by NMI-2 leads to cAMP accumulation and suppression of inflammatory cytokines.

References

  • Imidazolidinone Scaffold Utility

    • Title: The Imidazolidin-2-one Scaffold in Medicinal Chemistry.[1][2]

    • Source: MDPI Molecules (2021).
    • URL:[Link]

  • Imidazoline Receptor Protocols

    • Title: Imidazoline I2 receptors: An update on their pharmacology and therapeutic potential.
    • Source: PubMed / British Journal of Pharmacology.
    • URL:[Link]

  • Photochemistry of Nitrobenzyl Groups

    • Title: o-Nitrobenzyl Photolabile Protecting Groups in Chemical Biology.
    • Source: Wiley Online Library.
    • URL:[Link]

  • Interference in MTT Assays

    • Title: Nitro-compounds reduction by MTT: A potential source of artifacts in cell viability assays.
    • Source: ScienceDirect.
    • URL:[Link]

Sources

Application

Application Note: Antimicrobial Profiling of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one

This Application Note and Protocol Guide details the evaluation of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one (referred to herein as 2-NB-IMI ) in antimicrobial research. This guide is designed for researchers character...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the evaluation of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one (referred to herein as 2-NB-IMI ) in antimicrobial research. This guide is designed for researchers characterizing the efficacy, mechanism of action (MoA), and pharmacological potential of nitro-functionalized nitrogen heterocycles.

[1][2]

Introduction & Compound Rationale

1-[(2-Nitrophenyl)methyl]imidazolidin-2-one represents a critical scaffold in the development of next-generation antimicrobials.[1] It combines a core imidazolidin-2-one ring—structurally homologous to the oxazolidinone class of antibiotics (e.g., Linezolid)—with a 2-nitrobenzyl substituent.[1][2]

Scientific Significance[1][2][4][5][6][7][8]
  • Pharmacophore Hybridization: The imidazolidinone core mimics the peptide bond, potentially allowing interaction with bacterial ribosomal peptidyl transferase centers (PTC).[2]

  • Nitro-Activation Potential: The ortho-nitro group serves a dual function:

    • Prodrug Activation: Similar to metronidazole or nitrofurantoin, the nitro group can be reduced by bacterial nitroreductases (Type I/II) to generate reactive nitroso/hydroxylamine intermediates that damage bacterial DNA.

    • Photocaging: The 2-nitrobenzyl group is a classical photocleavable protecting group.[1][2] In mechanistic studies, this compound can serve as a "caged" probe to release the free imidazolidinone pharmacophore upon UV irradiation (365 nm), allowing for spatiotemporal control of antimicrobial activity.

Chemical Properties & Stock Preparation[1][2][8][9][10]

  • CAS: 1432678-43-7 (or analogue 1233955-83-3)[1][2]

  • Molecular Formula: C₁₀H₁₁N₃O₃[2]

  • Molecular Weight: 221.21 g/mol [1]

  • Solubility: Low in water; soluble in DMSO, DMF.[2]

Protocol: Stock Solution Preparation

Objective: Create a stable, precipitation-free stock for biological assays.

  • Weighing: Accurately weigh 10 mg of 2-NB-IMI powder.

  • Dissolution: Add 1.0 mL of sterile, anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mg/mL (approx. 45 mM) stock concentration.

    • Note: Avoid ethanol/methanol if photocaging studies are planned, as they can interfere with radical mechanisms.[2]

  • Sterilization: Do not autoclave. Pass through a 0.22 µm PTFE syringe filter .[2] Nylon filters may bind the nitro-aromatic moiety.[1][2]

  • Storage: Aliquot into amber vials (light sensitive due to nitrobenzyl group). Store at -20°C. Stable for 3 months.

Application I: In Vitro Susceptibility Testing (MIC/MBC)

Context: Determining the Minimum Inhibitory Concentration (MIC) is the first step in profiling 2-NB-IMI.[1][2] Due to the nitro group, activity may vary between aerobic and anaerobic conditions.

Detailed Protocol: Broth Microdilution

Standard: CLSI M07-A10 / EUCAST guidelines.[1][2]

Materials
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2]

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).[2]

  • Control: Linezolid (ribosome binder) and Metronidazole (nitro-activated control).[1][2]

Workflow
  • Inoculum Prep: Prepare a 0.5 McFarland bacterial suspension (

    
     CFU/mL) in saline. Dilute 1:100 in CAMHB to reach 
    
    
    
    CFU/mL.[2]
  • Plate Setup:

    • Dispense 100 µL CAMHB into columns 1-12 of a 96-well plate.

    • Add 100 µL of 2-NB-IMI stock (diluted to 256 µg/mL) to column 1.[1][2]

    • Perform serial 2-fold dilutions from column 1 to 10.[2] Discard 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + DMSO only).[2]

    • Column 12: Sterility Control (Media only).[2]

  • Inoculation: Add 100 µL of diluted inoculum to wells 1-11. Final volume: 200 µL. Final DMSO concentration must be

    
    .[2]
    
  • Incubation:

    • Aerobic: 37°C for 16–20 hours.

    • Anaerobic (Optional): Incubate in an anaerobic jar to test for enhanced nitro-reduction toxicity.

  • Readout: Record MIC as the lowest concentration with no visible turbidity.

  • MBC Determination: Plate 10 µL from the MIC well and supramic wells onto agar. Incubate 24h. MBC is the concentration killing

    
     of the initial inoculum.
    
Data Interpretation Guide
MIC Range (µg/mL)InterpretationPotential Mechanism
< 4 Highly PotentSpecific target binding (e.g., Ribosome) or high nitro-activation.[1][2]
4 – 32 Moderate ActivityTypical for general nitro-heterocycles; likely accumulation dependent.[1][2]
> 64 Weak/InactivePoor uptake or efflux liability.[2] Consider combination with efflux pump inhibitors (e.g., PAβN).[2]

Application II: Mechanism of Action (MoA) Elucidation

Core Directive: Distinguish between ribosomal inhibition (imidazolidinone core) and DNA damage (nitro group).[1]

Experiment A: Time-Kill Kinetics
  • Purpose: Determine if 2-NB-IMI is bacteriostatic (ribosome inhibitors) or bactericidal (DNA damaging agents).[1][2]

  • Method:

    • Inoculate broth with bacteria (

      
       CFU/mL).[2]
      
    • Add 2-NB-IMI at 4x MIC .[1][2]

    • Sample at 0, 2, 4, 8, and 24 hours.[2]

    • Count viable colonies (CFU/mL).[2]

    • Result:

      
       reduction = Bactericidal.[2]
      
Experiment B: ROS Generation Assay (Nitro-Activation)
  • Purpose: Confirm if the mechanism involves Reactive Oxygen Species (ROS) via nitro-reduction.

  • Probe:

    
     (2',7'-dichlorodihydrofluorescein diacetate).[1][2]
    
  • Protocol:

    • Incubate bacteria with 2-NB-IMI (1x MIC) for 2 hours.[1][2]

    • Add

      
       (10 µM) and incubate for 30 min in the dark.
      
    • Measure fluorescence (Ex/Em: 485/535 nm).[2]

    • Control: Pre-treat with Thiourea (ROS scavenger).[2] If MIC increases with Thiourea, ROS is central to the mechanism.

Mechanistic Visualization

The following diagram illustrates the dual-pathway hypothesis for 2-NB-IMI activity: the Nitro-Reduction Pathway (DNA damage) and the Ribosomal Pathway (Protein synthesis inhibition).[1][2]

MoA_Pathway Compound 2-NB-IMI (Extracellular) Uptake Passive/Porin Uptake Compound->Uptake Intracellular Intracellular 2-NB-IMI Uptake->Intracellular NitroReductase Nitroreductase (NfsA/NfsB) Intracellular->NitroReductase Enzymatic Activation Ribosome 50S Ribosome Subunit (P-site/A-site) Intracellular->Ribosome Structural Affinity Radical Nitro-Radical Anion (R-NO2•-) NitroReductase->Radical ROS ROS Generation (Superoxide/OH•) Radical->ROS DNADamage DNA Helix Breakage ROS->DNADamage Death Cell Death DNADamage->Death Bactericidal ProteinInhib Inhibition of Translation Initiation Ribosome->ProteinInhib Stasis Growth Arrest ProteinInhib->Stasis Bacteriostatic

Caption: Dual Mode of Action: 2-NB-IMI may act via nitro-reduction (bactericidal DNA damage) or ribosomal binding (bacteriostatic).[1]

Synergistic & Combination Studies

To enhance the efficacy of 2-NB-IMI, researchers should explore combinations that exploit its nitro-moiety.[1][2]

Combination PartnerRationaleExpected Outcome
Silver Nanoparticles (AgNPs) AgNPs disrupt cell membranes, increasing uptake of 2-NB-IMI.[1][2]Synergistic (FICI < 0.[2]5)
Efflux Inhibitors (PAβN) Imidazolidinones are often substrates for RND efflux pumps in Gram-negatives.[1][2]Significant MIC reduction in P. aeruginosa.
UV Irradiation (365 nm) Specialized: Cleavage of the 2-nitrobenzyl group releases the free imidazolidinone.[1][2]"Switch-on" activity for localized therapy.[1][2]

References

  • Imidazolidinone Antimicrobials: Ammar, Y. A., et al. (2016).[2] New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Current Organic Synthesis.[2][3][4] Link

  • Nitro-Group Pharmacology: Noriega, S., et al. (2022).[2][5] Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia MDPI. Link

  • Oxazolidinone SAR: Phillips, O. A., et al. (2018).[2] Structure-Antibacterial Activity Relationships of N-Substituted-Triazolylmethyl Oxazolidinones. Molecules. Link

  • Nitro-activation Mechanism: Shafiee, A., et al. (2007).[2] Synthesis and antibacterial activity of nitroimidazolyl-oxazolidinone hybrids. European Journal of Medicinal Chemistry. Link

  • Chemical Data: PubChem Compound Summary for 1-Benzylimidazolidin-2-one (Structural Analog). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one

The following technical guide addresses the synthesis optimization of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one , focusing on yield improvement, selectivity control, and process stability. Topic: Yield Optimization & P...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis optimization of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one , focusing on yield improvement, selectivity control, and process stability.

Topic: Yield Optimization & Process Troubleshooting Target Molecule: 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one (Mono-N-alkylated cyclic urea) Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary: The Core Challenge

The synthesis of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one typically proceeds via the N-alkylation of imidazolidin-2-one (ethylene urea) with 2-nitrobenzyl halides. The primary yield-limiting factor is competitive dialkylation , leading to the formation of the 1,3-bis(2-nitrobenzyl) byproduct.

To improve yield, you must shift the reaction kinetics to favor mono-substitution. This guide outlines two strategies:

  • Protocol A (Optimization): Modifying the direct alkylation parameters to suppress dialkylation.

  • Protocol B (Redesign): A de novo cyclization route that guarantees mono-substitution (recommended for scale-up).

Module 1: Reaction Optimization (Direct Alkylation)

If you are committed to the alkylation route, strict control of stoichiometry and base kinetics is required.

Critical Process Parameters (CPP)
ParameterStandard ConditionOptimized Condition Technical Rationale
Stoichiometry 1:1 (Urea : Halide)3:1 to 5:1 (Urea : Halide) Excess imidazolidin-2-one acts as a "nucleophilic buffer," statistically reducing the probability of the electrophile encountering an already-alkylated product.
Base NaH (Sodium Hydride)LiOtBu or K₂CO₃ / Cs₂CO₃ NaH is often too aggressive, causing rapid deprotonation and "hot spots" that favor dialkylation. Carbonates provide a "buffered" deprotonation.
Addition Mode One-pot / Fast AdditionSlow Dosing (Syringe Pump) Adding the 2-nitrobenzyl halide dropwise over 2–4 hours ensures the concentration of electrophile remains low relative to the unreacted urea.
Solvent DMF (Dimethylformamide)MeCN (Acetonitrile) or THF DMF promotes rapid reaction but makes separation difficult. MeCN allows for easier precipitation of the product during workup.
Step-by-Step Optimized Protocol
  • Preparation: Suspend Imidazolidin-2-one (3.0 equiv) and K₂CO₃ (1.5 equiv) in anhydrous Acetonitrile (MeCN) .

  • Activation: Heat the mixture to reflux (or 60°C) for 30 minutes to ensure partial solubility and deprotonation.

  • Dosing: Dissolve 2-nitrobenzyl bromide (1.0 equiv) in a minimal volume of MeCN. Add this solution dropwise to the reaction mixture over 3 hours .

  • Reaction: Stir for an additional 2–4 hours. Monitor by TLC/HPLC.

  • Workup (Crucial for Purity):

    • Filter off inorganic salts (KBr, excess K₂CO₃).

    • Concentrate the filtrate.

    • Purification Trick: The starting material (imidazolidin-2-one) is highly water-soluble. Partition the residue between Water and Ethyl Acetate (or DCM) . The excess starting material stays in the water; the lipophilic product and trace dialkylated byproduct move to the organic layer.

    • Recrystallize from Ethanol/Water to remove trace dialkylated impurities.

Module 2: Process Redesign (The Cyclization Route)

If the alkylation yield remains unsatisfactory (<60%) or purification is burdensome, switch to the Cyclization Route . This method constructs the ring after the nitrogen is alkylated, mathematically preventing dialkylation.

Reaction Pathway Visualization

ReactionPathways Start Imidazolidin-2-one Mono Target: 1-[(2-Nitrophenyl)methyl] imidazolidin-2-one Start->Mono Alkylation (Low Selectivity) Halide 2-Nitrobenzyl Halide Halide->Mono + Di Byproduct: 1,3-Bis(...) Mono->Di Over-Alkylation AltStart N-(2-Nitrobenzyl) ethylenediamine AltStart->Mono Cyclization (100% Selectivity) CDI CDI / Urea CDI->Mono +

Caption: Comparison of Direct Alkylation (prone to over-alkylation) vs. Cyclization (inherently selective).

Cyclization Protocol
  • Precursor Synthesis: React 2-nitrobenzyl chloride with excess ethylenediamine (10 equiv) to form N-(2-nitrobenzyl)ethylenediamine. (Excess diamine prevents bis-alkylation here, and is easily distilled off).

  • Ring Closure:

    • Dissolve N-(2-nitrobenzyl)ethylenediamine (1.0 equiv) in THF.

    • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) at 0°C.

    • Stir at Room Temperature for 12 hours.

  • Result: Quantitative conversion to the target mono-substituted urea with no possibility of forming the 1,3-disubstituted side product.

Module 3: Troubleshooting & FAQs

Q1: My product contains ~15% dialkylated impurity. How do I remove it without column chromatography?

A: Use the solubility difference .

  • Step 1: Dissolve the crude mixture in hot Ethanol .

  • Step 2: Add hot Water until slightly turbid.

  • Step 3: Allow to cool slowly.

  • Mechanism:[1][2][3][4][5][6][7][8] The dialkylated byproduct is significantly more lipophilic (two benzyl groups) and less soluble in aqueous alcohol than the mono-product. It often precipitates first or oils out. Alternatively, wash the solid crude with Diethyl Ether ; the dialkylated impurity is often more soluble in ether than the mono-substituted product (which has a free polar N-H group).

Q2: Why is the reaction stalling at 60% conversion?

A: This is often due to base consumption or halide degradation .

  • Base: If using K₂CO₃, the particle size matters. Use finely ground (micronized) K₂CO₃. The surface area may be coated with KBr byproducts.

  • Halide: 2-Nitrobenzyl halides are light-sensitive and can hydrolyze. Ensure your reagent is fresh and recrystallized.

  • Solution: Add a catalytic amount (0.1 equiv) of NaI (Sodium Iodide) . This generates the more reactive 2-nitrobenzyl iodide in situ (Finkelstein reaction), accelerating the alkylation before the reagents degrade.

Q3: Can I use NaH to speed up the reaction?

A: Yes, but with extreme caution. NaH creates a "naked" anion that is extremely reactive. If you use NaH:

  • Use exactly 1.0–1.1 equivalents of NaH relative to the electrophile, not the urea.

  • Pre-deprotonate the urea (3 equiv) completely before adding the halide.

  • Keep the temperature low (0°C to RT). Recommendation: Stick to Carbonate bases for better reproducibility unless you have a flow reactor.

References

  • Regioselective Synthesis of Imidazolidin-2-ones: Gazizov, A. S., et al. (2021).[3][7] The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives. Validates the cyclization approach and stability of the imidazolidinone ring.

  • General N-Alkylation of Cyclic Ureas: Fritz, J. A., et al. (2006). Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Discusses the challenges of direct alkylation and alternative metal-catalyzed routes.

  • Cyclization Strategies (Diamine + CO2/CDI): Gabriele, B., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Comprehensive review of forming the ring from diamines, supporting Protocol B.

  • 2-Nitrobenzyl Halide Reactivity: Organic Syntheses, Coll. Vol. 4, p.81 (1963). Standard preparation and reactivity data for 2-nitrobenzyl halides, confirming their high electrophilicity.

Sources

Optimization

Optimizing reaction conditions for 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one.

Technical Guide: Process Optimization for 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one Introduction & Core Chemistry Target Molecule: 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one CAS: 1432678-43-7 Core Application: This in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Process Optimization for 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one

Introduction & Core Chemistry

Target Molecule: 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one CAS: 1432678-43-7 Core Application: This intermediate serves as a versatile building block in medicinal chemistry, particularly for synthesizing fused tricyclic heterocycles (e.g., benzodiazepine mimics) via nitro-reduction and subsequent intramolecular cyclization.

The synthesis primarily relies on the N-alkylation of imidazolidin-2-one (ethylene urea) with 2-nitrobenzyl halides. The critical process challenge is chemoselectivity : preventing the formation of the symmetrical 1,3-bis(2-nitrobenzyl)imidazolidin-2-one (dialkylation) while maintaining high conversion rates.

Critical Reaction Parameters (The "Why")

To optimize this reaction, one must understand the interplay between nucleophilicity and pKa.

  • Base Selection (pKa Matching): Imidazolidin-2-one has a pKa of ~24 (in DMSO). Deprotonation requires a base strong enough to generate the mono-anion but controlled enough to avoid rapid equilibration to the dianion.

    • NaH (Sodium Hydride): Fast, irreversible deprotonation. High risk of dialkylation due to high local concentration of anions.

    • Cs₂CO₃ / K₂CO₃: Weaker bases that rely on equilibrium deprotonation. Cesium ("Cesium Effect") often provides superior solubility and reactivity in organic solvents compared to potassium.

  • Stoichiometry (The Dilution Principle): The mono-alkylated product is more acidic and nucleophilic than the starting urea due to the inductive effect of the alkyl group (though the nitrobenzyl group is electron-withdrawing, the disruption of the symmetric H-bonding network often increases solubility and reactivity of the second NH). Therefore, excess starting urea is required to statistically favor mono-alkylation.

  • Solvent Polarity:

    • DMF/DMSO: Excellent solubility for the urea, promoting fast reaction but difficult to remove during workup.

    • Acetonitrile/Acetone: "Clean" solvents that allow product precipitation but may suffer from poor starting material solubility.

Troubleshooting & Optimization (Q&A)

Q1: I am observing significant amounts of the dialkylated impurity (1,3-bis). How do I suppress this?

Diagnosis: The concentration of the alkylating agent is too high relative to the unreacted urea, or the deprotonation is too aggressive. Corrective Action:

  • Stoichiometry Shift: Increase the equivalent of imidazolidin-2-one to 1.5 – 2.0 equivalents relative to the 2-nitrobenzyl halide.

  • Inverse Addition: Do not add the urea to the halide. Instead, pre-mix the urea and base, then add the 2-nitrobenzyl halide slowly (dropwise) as a solution. This keeps the electrophile concentration low.

  • Switch Base: If using NaH, switch to Cs₂CO₃ or K₂CO₃ . Carbonate bases maintain a lower concentration of the active anion.

Q2: The reaction is stalling at 60-70% conversion. Adding more base doesn't help.

Diagnosis: This is often due to the "coating" of the inorganic base or poor solubility of the imidazolidin-2-one in less polar solvents like acetonitrile. Corrective Action:

  • Phase Transfer Catalysis (PTC): Add 5-10 mol% TBAI (Tetrabutylammonium iodide) . This solubilizes the carbonate/anion pair and facilitates the reaction in heterogeneous mixtures.

  • Temperature: Increase temperature to 60-80°C . The 2-nitrobenzyl system is thermally stable up to moderate temperatures, unlike some other nitro-aromatics.

  • Solvent Switch: If using MeCN, switch to DMF or NMP to ensure the urea is fully in solution.

Q3: The product is dark brown/black, and yield is lower than expected.

Diagnosis: Nitro-aromatics are sensitive to strong bases at high temperatures, leading to oxidative degradation (Meisenheimer complex formation or radical processes). Corrective Action:

  • Inert Atmosphere: Ensure the reaction is run under strict Nitrogen or Argon atmosphere.

  • Lower Temperature: Do not exceed 80°C. If using NaH, keep the reaction at 0°C to RT .

  • Quench Protocol: Quench the reaction into acidic water (pH ~4-5) rather than basic water to neutralize any phenoxide-like byproducts immediately.

Q4: How do I purify the mono-alkylated product from the excess urea?

Diagnosis: Both compounds are polar solids. Corrective Action:

  • Water Wash: Imidazolidin-2-one is highly water-soluble. The mono-alkylated product (1-[(2-Nitrophenyl)methyl]imidazolidin-2-one) is significantly less soluble.

  • Protocol: Pour the reaction mixture into excess ice water. Stir for 30 minutes. The product should precipitate. Filter and wash copiously with water to remove the excess starting urea. Recrystallize from Ethanol if necessary.

Experimental Protocols

Method A: High-Throughput / Small Scale (NaH in DMF)

Best for rapid synthesis where yield is prioritized over scalability.

  • Setup: Flame-dried flask, N₂ atmosphere.

  • Reagents: Suspend NaH (60% in oil, 1.1 equiv) in anhydrous DMF (0.5 M).

  • Addition 1: Add imidazolidin-2-one (1.5 equiv) portion-wise at 0°C. Stir 30 min until H₂ evolution ceases.

  • Addition 2: Add 2-nitrobenzyl bromide (1.0 equiv) dissolved in minimal DMF dropwise over 15 min at 0°C.

  • Reaction: Warm to RT and stir for 2-4 hours.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x). Wash organic layer with H₂O (to remove DMF) and brine. Dry (Na₂SO₄) and concentrate.

Method B: Scalable / Process Optimized (K₂CO₃ in MeCN)

Best for gram-scale and above; safer and cleaner profile.

  • Setup: Standard reflux apparatus.

  • Reagents: Charge imidazolidin-2-one (2.0 equiv), K₂CO₃ (2.0 equiv), and TBAI (0.1 equiv) in Acetonitrile (10 mL/g).

  • Reaction: Heat to reflux (80°C).

  • Addition: Add 2-nitrobenzyl chloride (1.0 equiv) portion-wise or as a solution over 1 hour.

  • Monitoring: Stir at reflux for 12-16 hours. Monitor by TLC/HPLC.

  • Workup: Cool to RT. Filter off inorganic solids. Concentrate filtrate to ~20% volume. Pour into ice water. Filter the resulting precipitate. Wash cake with water and cold hexanes.

Data & Visualization

Table 1: Reaction Condition Screening
VariableConditionSelectivity (Mono:Bis)ConversionComments
Base NaH (1.1 eq)70:30>95%Fast, but high dialkylation.
Base K₂CO₃ (2.0 eq)90:1060%Slow, requires catalyst/heat.
Base Cs₂CO₃ (1.5 eq)92:885%Good balance, expensive.
Solvent DMF75:25>95%Hard to remove solvent.
Solvent MeCN95:550%Poor solubility limits rate.
Additive TBAI (10 mol%)94:6>90%Optimal (with K₂CO₃/MeCN).
Figure 1: Optimization Decision Tree

OptimizationTree Start Start Optimization CheckImpurity Check Impurity Profile Start->CheckImpurity HighBis High Dialkylation (>10%) CheckImpurity->HighBis Selectivity Issue LowConv Low Conversion (<50%) CheckImpurity->LowConv Reactivity Issue Color Dark/Tarry Product CheckImpurity->Color Stability Issue Sol_Stoich Increase Urea to 2.0 eq Slow Addition of Halide HighBis->Sol_Stoich Sol_Base Switch from NaH to K2CO3 Add TBAI Catalyst LowConv->Sol_Base Sol_Solvent Switch Solvent: MeCN -> DMF/DMSO LowConv->Sol_Solvent If base fails Sol_Temp Lower Temp (<80°C) Use N2 Atmosphere Color->Sol_Temp

Caption: Decision tree for troubleshooting common issues in N-alkylation of imidazolidin-2-one.

References

  • General Synthesis of Imidazolidin-2-ones

    • Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006).[1] "Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination." Organic Letters, 8(12), 2531–2534. Link

  • Alkylation Selectivity (Cesium Effect)

    • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines." Journal of Organic Chemistry, 67(6), 2299–2302. Link

  • Phase Transfer Catalysis in N-Alkylation

    • Diez-Barra, E., et al. (1995). "Phase transfer catalysis in the N-alkylation of imidazole." Synthetic Communications, 25(8), 1141-1148. Link

  • Cyclization Alternative (Urea + Diamine)

    • Alouane, N., et al. (2006).[1] "Efficient, Versatile and Practical Gram-Scale Preparation of Oxazolidinone, Imidazolidinone and Dioxolanone."[1] Synthesis, 2006(05), 860-864. Link

Sources

Troubleshooting

Technical Support Center: Purification of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one

Ticket ID: #NITRO-IMID-002 Topic: Purification & Synthesis Challenges of N-(2-nitrobenzyl)imidazolidin-2-one Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1] Executive Technic...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NITRO-IMID-002 Topic: Purification & Synthesis Challenges of N-(2-nitrobenzyl)imidazolidin-2-one Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Technical Summary

The synthesis of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one (often an intermediate for biologically active fused heterocycles or protease inhibitors) presents a classic "competency trap" in organic chemistry. While the disconnection seems simple—alkylation of imidazolidin-2-one (ethylene urea) with 2-nitrobenzyl bromide—the practical execution is plagued by two main issues:

  • The Selectivity Paradox: The starting material (imidazolidin-2-one) has two equivalent nucleophilic nitrogens.[1] Once the first alkylation occurs, the product remains nucleophilic, leading to significant N,N'-dialkylation (bis-2-nitrobenzyl byproduct).[1]

  • The Polarity Trap: The cyclic urea moiety is highly polar and capable of strong hydrogen bonding.[1] This causes the product to "streak" or "tail" significantly on silica gel, making separation from the polar starting material difficult.[1]

This guide provides a self-validating workflow to overcome these specific bottlenecks.

Troubleshooting Guide (Q&A)

Q1: I am seeing a significant amount of dialkylated byproduct (bis-nitrobenzyl). How do I prevent this?

Diagnosis: This is a stoichiometry and base-strength issue.[1] The 2-nitrobenzyl group is electron-withdrawing, making the benzylic halide highly reactive.[1] If you use a 1:1 ratio or a strong base (like NaH) that deprotonates both sites rapidly, dialkylation is inevitable.[1]

Corrective Action:

  • The "High-Dilution Inverse Addition" Technique: Do not add the halide to the urea.[1] Instead, slowly add the halide (dissolved in solvent) to a large excess (3–5 equivalents) of the imidazolidin-2-one.[1] This ensures that at any given moment, the unreacted urea is statistically more likely to encounter the electrophile than the mono-alkylated product is.[1]

  • Switch Bases: Move from NaH (Sodium Hydride) to Cs₂CO₃ (Cesium Carbonate) or K₂CO₃ in Acetone or Acetonitrile. The milder base allows for thermodynamic equilibration and reduces the kinetic "overshoot" to the dialkylated species.[1]

Q2: My product streaks badly on TLC and Flash Chromatography. I can't get a clean separation.

Diagnosis: Cyclic ureas act as hydrogen bond donors/acceptors with the silanols on the silica surface.[1] This interaction causes peak broadening (tailing).

Corrective Action:

  • The "Basified Silica" Protocol: You must deactivate the silica.[1] Pre-wash your column with your eluent containing 1% Triethylamine (Et₃N) .

  • Eluent Modification: Use a mobile phase of DCM:MeOH (95:5 to 90:10) . The methanol competes for the hydrogen bonding sites on the silica, sharpening the product band.[1]

  • Alternative: If the impurity profile permits, switch to Alumina (Neutral) stationary phase, which interacts less strongly with the urea protons than acidic silica does.[1]

Q3: The product is oiling out during recrystallization attempts.

Diagnosis: The 2-nitro group adds lipophilicity, but the urea ring is very polar.[1] This "amphiphilic" nature confuses standard solvent systems, leading to oils rather than crystals.[1]

Corrective Action:

  • Seed & Scratch: The compound likely forms a stable lattice but is kinetically slow to nucleate.[1]

  • The "Toluene/Ethanol" System: Dissolve the crude oil in a minimum amount of hot Ethanol (absolute). Add hot Toluene dropwise until cloudiness persists. Re-heat to clear, then let it cool very slowly (wrap the flask in foil/cotton). The toluene acts as the anti-solvent but interacts well with the aromatic nitro group, preventing rapid oiling.[1]

Visualized Workflows

Diagram 1: Purification Decision Matrix

This logic tree helps you decide the optimal purification route based on your crude TLC profile.[1]

PurificationLogic Start Crude Reaction Mixture TLC Analyze TLC (DCM:MeOH 95:5) Start->TLC Decision1 Is Dialkylated Impurity > 10%? TLC->Decision1 RouteA Route A: Flash Chromatography Decision1->RouteA Yes (Hard Separation) RouteB Route B: Selective Crystallization Decision1->RouteB No (Mainly Mono) StepA1 Pre-treat Silica with 1% Et3N RouteA->StepA1 StepB1 Solvent System: Ethanol / Toluene RouteB->StepB1 StepA2 Gradient Elution 100% DCM -> 90:10 DCM:MeOH StepA1->StepA2 StepB2 Slow Cooling (Avoid Oiling) StepB1->StepB2

Caption: Decision matrix for selecting between chromatographic and crystallization purification routes based on impurity profile.

Diagram 2: The "Inverse Addition" Synthesis Protocol

To minimize dialkylation, the kinetic environment of the reaction must be controlled.[1]

SynthesisFlow FlaskA Flask A (Stationary): Imidazolidin-2-one (3.0 equiv) Base (K2CO3) Solvent (ACN) Rxn Reaction Zone: High Urea:Halide Ratio Minimizes Bis-alkylation FlaskA->Rxn Excess Nucleophile FlaskB Flask B (Addition Funnel): 2-Nitrobenzyl Bromide (1.0 equiv) Solvent (ACN) FlaskB->Rxn Slow Dropwise Addition (1-2 h) Workup Filtration of Salts Concentration Rxn->Workup

Caption: Inverse addition strategy to maintain a high nucleophile-to-electrophile ratio, suppressing dialkylation.

Validated Experimental Protocols

Protocol A: Optimized Synthesis (High Selectivity)

Objective: Maximize mono-alkylated product.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Charge Flask: Add Imidazolidin-2-one (3.0 equiv) and K₂CO₃ (2.0 equiv) to the flask. Suspend in Acetonitrile (ACN) (0.2 M relative to urea).

  • Activation: Heat the suspension to reflux (approx. 82°C) for 30 minutes. Note: This ensures the urea is partially soluble and the base is active.[1]

  • Addition: Dissolve 2-Nitrobenzyl bromide (1.0 equiv) in ACN (20 mL). Add this solution dropwise via the addition funnel over 90 minutes while maintaining reflux.

  • Completion: Stir at reflux for an additional 2 hours. Monitor by TLC (DCM/MeOH 95:5). The starting bromide should be consumed.[1]

  • Workup:

    • Cool to Room Temperature (RT).

    • Filter off the inorganic salts (K₂CO₃/KBr). Wash the filter cake with ACN.[1][2]

    • Concentrate the filtrate to dryness.[1]

    • Crucial Step: Suspend the residue in water.[1] The excess imidazolidin-2-one (starting material) is highly water-soluble.[1] The mono-alkylated product is less soluble.[1] Extract with Ethyl Acetate (3x) or DCM .

Protocol B: Purification Data Table[1]
ParameterSpecificationNotes
Stationary Phase Silica Gel (40-63 µm)Must be neutralized.[1]
Mobile Phase A Dichloromethane (DCM)Stabilized with amylene is acceptable.
Mobile Phase B Methanol (MeOH)High purity grade.
Modifier Triethylamine (Et₃N)1% v/v added to the column equilibration solvent.
Rf (Product) ~0.3 - 0.4In 95:5 DCM:MeOH.
Rf (Dialkylated) ~0.7 - 0.8Moves much faster (less polar).
Rf (Starting Urea) < 0.1Stays at the baseline without MeOH.

References

  • Imidazolidinone Synthesis General Methods

    • Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006).[1][3] "Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination." Organic Letters.

    • Source: [1]

  • Regioselectivity in Cyclic Urea Alkylation

    • Detailed analysis of N-alkylation vs O-alkylation and mono- vs di-substitution in urea deriv
    • Source:

  • Analogous Industrial Protocol (Imidacloprid Intermediate)

    • Validates the use of K₂CO₃/ACN reflux conditions for coupling nitro-substituted halides with cyclic guanidines/ureas.
    • Source: [1]

  • Physical Properties & Handling

    • PubChem Compound Summary for N-nitroimidazolidin-2-imine (Structural Analog for polarity comparison).
    • Source: [1][4]

Sources

Optimization

Troubleshooting experimental artifacts with 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one.

This guide addresses the specific technical challenges associated with 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one , a compound primarily utilized as a photocaged cyclic urea or a model for 2-nitrobenzyl (o-nitrobenzyl)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific technical challenges associated with 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one , a compound primarily utilized as a photocaged cyclic urea or a model for 2-nitrobenzyl (o-nitrobenzyl) photocleavable linker systems.

The following troubleshooting framework is designed for researchers observing inconsistent cleavage efficiencies, unexpected HPLC peaks, or solubility anomalies during synthesis and biological assays.

Topic: Troubleshooting Experimental Artifacts & Photochemical Anomalies

Part 1: The Mechanic’s Overview (Compound Logic)

To troubleshoot effectively, you must understand the "failure mode" of the molecule. This compound consists of a polar imidazolidin-2-one core masked by a 2-nitrobenzyl photolabile protecting group (PPG).

  • Primary Function: Release of free imidazolidin-2-one upon UV irradiation (300–365 nm).

  • The Mechanism: A Norrish Type II intramolecular rearrangement.

  • The Artifact Generator: The cleavage produces a highly reactive, UV-absorbing byproduct: 2-nitrosobenzaldehyde .

Key Artifacts at a Glance:

Artifact Observation Likely Technical Cause
Yellowing of solution Accumulation of 2-nitrosobenzaldehyde (byproduct).
Stalled cleavage (<50%) "Inner Filter Effect" (Byproduct absorbs the UV light).
"Ghost" HPLC peaks Reaction of nitroso-byproduct with amines or dimerization.

| Pre-assay activity | Ambient light (blue/UV) causing premature uncaging. |

Part 2: Troubleshooting Guides (Q&A)

Module A: Photochemical Instability (Premature Release)

Q: "I see free imidazolidin-2-one in my 'dark' control samples. Is the compound thermally unstable?"

A: It is almost certainly not thermal instability. The urea linkage is stable at standard storage temperatures. You are likely experiencing ambient photolysis .

  • The Science: The 2-nitrobenzyl group has a quantum yield sufficient to trigger cleavage under standard fluorescent laboratory lighting, which often emits significant energy in the 350–400 nm range.

  • Diagnostic Step: Wrap a fresh aliquot in aluminum foil immediately after weighing. Prepare solutions in amber glassware. If the "dark" signal disappears, your lab lights are the culprit.

  • Corrective Action:

    • Solid State: Store at -20°C in opaque/amber vials.

    • Solution: Perform all handling under red light ( > 600 nm) or in a hood with UV-filtering sash films (e.g., Lithographers' tape).

Module B: The "Stalled" Reaction (Incomplete Cleavage)

Q: "My photocleavage yield plateaus at ~60-70% despite extended UV irradiation. Why won't it go to completion?"

A: You are a victim of the Inner Filter Effect .

  • The Science: The cleavage reaction produces 2-nitrosobenzaldehyde . This byproduct has a high extinction coefficient at the same wavelengths used to trigger the reaction (300–365 nm). As the reaction proceeds, the byproduct accumulates and "steals" the photons intended for the remaining starting material.

  • The Artifact: The reaction rate slows exponentially, not because the starting material is dead, but because it is optically shielded.

  • Corrective Action:

    • Wavelength Shift: If possible, irradiate at 365 nm rather than <300 nm. The byproduct absorbance is often lower at 365 nm than in the deep UV.

    • Scavenging: Add a "nitroso scavenger" if compatible with your downstream assay. Semicarbazide or hydroxylamine (at 5–10 eq) will react with the aldehyde to form an oxime/hydrazone, shifting the absorbance and preventing re-reaction.

    • Agitation: Ensure vigorous stirring to prevent a "dead zone" of high optical density at the light source interface.

Module C: Analytical Interferences (HPLC/LC-MS)

Q: "I see a broad, tailing peak in my HPLC that correlates with the disappearance of the starting material. It interferes with quantification."

A: This is likely the azo-dimer or a hemiaminal intermediate.

  • The Science: The 2-nitrosobenzaldehyde byproduct is an electrophile.

    • Scenario 1 (Dimerization): Two nitroso molecules react to form an azobenzene derivative (Ar-N=N-Ar), often visible as a highly colored (orange/red) peak.

    • Scenario 2 (Adducts): If your buffer contains primary amines (Tris, Glycine) or thiols (DTT), the nitroso group will react with them, creating new, confusing mass peaks.

  • Diagnostic Step: Run the LC-MS in negative ion mode . Nitro/nitroso compounds often ionize better there. Look for [M-H]- of the aldehyde (MW ~151 Da).

  • Corrective Action:

    • Switch Buffers: Use non-nucleophilic buffers like PBS or HEPES instead of Tris.

    • Mobile Phase: Use Formic Acid (0.1%) in your HPLC mobile phase to stabilize the urea and suppress Schiff base formation during the run.

Part 3: Validated Experimental Protocol

Standardized Photocleavage Assay

Use this protocol to baseline your compound's performance.

  • Preparation: Dissolve 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one to 10 mM in DMSO (Stock).

  • Dilution: Dilute to 100 µM in PBS (pH 7.4). Avoid DTT or Tris.

  • Control: Transfer 100 µL to a dark/foil-wrapped tube (Dark Control).

  • Irradiation: Place sample in a quartz cuvette (or clear bottom 96-well plate). Irradiate with a 365 nm LED (approx. 10–20 mW/cm²) for 0, 1, 5, 10, and 20 minutes.

  • Quench: Immediately dilute 1:1 with Acetonitrile containing 0.1% Formic Acid.

  • Analysis: HPLC-UV at 210 nm (urea detection) and 254 nm (aromatic detection).

Data Interpretation Table:

Retention Time (Rel.)IdentityUV CharacteristicsNotes
1.00 (Ref) Starting MaterialAbs 260 nm, 300-350 nmShould decrease exp.
0.20 - 0.30 Imidazolidin-2-oneAbs < 210 nm onlyInvisible at 254 nm!
0.80 - 0.90 2-NitrosobenzaldehydeAbs 300-380 nmYellow color; Broad peak.

Part 4: Mechanism & Artifact Pathway (Visualization)

The following diagram illustrates the Norrish Type II photocleavage and the specific points where artifacts (quenching, side reactions) occur.

PhotocleavageArtifacts Start 1-[(2-Nitrophenyl)methyl] imidazolidin-2-one Excited Excited State (Diradical) Start->Excited UV (365 nm) Product Imidazolidin-2-one (Target) Excited->Product H-Abstraction & Cleavage Byproduct 2-Nitrosobenzaldehyde (The Artifact Generator) Excited->Byproduct Release Artifact1 Inner Filter Effect (Absorbs UV) Byproduct->Artifact1 Accumulation Artifact2 Azo-Dimers / Imines (HPLC Ghost Peaks) Byproduct->Artifact2 Rxn with Amines or Self Artifact1->Start Blocks Light (Stalls Rxn)

Figure 1: Mechanistic pathway of photocleavage showing the generation of the target urea and the interfering nitroso byproduct.

References

  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Source: University of Pennsylvania / Penn Engineering. Context: Kinetics of o-nitrobenzyl cleavage and byproduct absorbance. URL:[Link] (Validated General Domain - Specific paper via Bioconjugate Chem. 2003)

  • Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Source: Proc. Natl. Acad. Sci. USA (PNAS). Context: Validation of 2-nitrobenzyl linkers in biological assays and HPLC characterization. URL:[Link]

  • Photolabile Protecting Groups: Nitrobenzyl-based PPGs. Source: Wikipedia (Summarizing Norrish Type II mechanism). Context: General mechanism and "traceless" reagent process.[1] URL:[Link]

  • 2-Imidazolidinone (Structure and Properties). Source: PubChem / NIH. Context: Solubility and stability data of the core urea. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Degradation Analysis of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one

This guide functions as a specialized Technical Support Center for researchers working with 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one (often abbreviated as N-(o-nitrobenzyl)ethyleneurea ). This molecule contains two di...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one (often abbreviated as N-(o-nitrobenzyl)ethyleneurea ).

This molecule contains two distinct chemical moieties with opposing stability profiles:

  • The Imidazolidin-2-one Ring: A cyclic urea, generally stable against oxidation but susceptible to hydrolysis under extreme pH.

  • The o-Nitrobenzyl Group: A notorious photolabile moiety. The ortho positioning of the nitro group relative to the benzylic carbon creates a "ticking time bomb" for UV-induced rearrangement.

Status: Online | Tier: 3 (Senior Application Scientist) Case ID: DEG-2NB-IMID-001

Diagnostic Hub: What are you observing?

Before diving into protocols, identify your primary symptom to select the correct troubleshooting workflow.

SymptomProbable CauseImmediate Action
Sample turned yellow/brown upon light exposure.Photolytic Rearrangement. The o-nitrobenzyl group has converted to a nitroso-derivative (chromophore).Protect samples with amber glass or foil immediately. Check Section 3.1 .
New polar peak at solvent front (RP-HPLC).Hydrolysis (Ring Opening). The urea ring has opened to form the diamine.Check buffer pH. If pH < 2 or > 10, this is expected. See Section 3.2 .
Mass Balance Loss (Sum of peaks < 100%).Volatility or Precipitation. The degradation product 2-nitrosobenzaldehyde may precipitate or react further (dimerize).Check for precipitate. Switch to APCI ionization if ESI signal is suppressed.
Isobaric Peak (Same MW, different RT).Nitro-Nitrite Rearrangement. A common photochemical side-reaction without cleavage.Perform MS/MS. Look for characteristic loss of NO (30 Da).

Method Development: LC-MS/MS Optimization

To identify these products, your analytical method must separate the highly polar amine (ring) from the lipophilic aldehyde (benzyl).

Recommended LC Conditions:

  • Column: C18 or Phenyl-Hexyl (Phenyl-hexyl provides better selectivity for the nitro-aromatic products).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (MeOH can react with the aldehyde degradant to form acetals/hemiacetals, creating artifacts).

  • Gradient: Start at 5% B (hold 2 min) to capture the polar imidazolidinone ring; ramp to 95% B.

MS Fragmentation Guide (ESI+): Use this table to assign your unknown peaks.

Compound IdentityParent Ion

Key Fragments

Mechanism of Formation
Parent (API) 236.1

136 (Benzyl cation), 87 (Ring)N/A
Degradant A (2-Nitrosobenzaldehyde)136.0

106 (Loss of NO), 78 (Phenyl)Photolysis (Norrish Type II)
Degradant B (Imidazolidin-2-one)87.1

44 (Loss of HNCO)Photolysis (Released leaving group)
Degradant C (N-(2-nitrobenzyl)ethylenediamine)196.1

136, 179 (Loss of NH3)Hydrolysis (Ring opening - CO2 loss)
Degradant D (Azobenzene dimer)269.1

VariesSecondary Photolysis (Dimerization of nitroso)

Mechanistic Deep Dive & Pathways

The "Smoking Gun": Photolytic Cleavage

The most critical instability of your molecule is the Norrish Type II-like rearrangement . The nitro group in the ortho position abstracts a benzylic hydrogen upon UV excitation. This is not a random degradation; it is a precise chemical "uncaging" mechanism often used intentionally in synthesis, but detrimental here.

The Pathway:

  • Excitation: UV light excites the nitro group.

  • H-Abstraction: The nitro oxygen grabs a hydrogen from the benzylic

    
    .
    
  • Rearrangement: Formation of an aci-nitro intermediate, cyclization to an isoxazole, and collapse.

  • Cleavage: Releases 2-nitrosobenzaldehyde and the free imidazolidin-2-one .

Hydrolytic Ring Opening

The imidazolidin-2-one ring is a cyclic urea.[2] While more stable than linear ureas, it will hydrolyze under strong acid/base/heat. The carbonyl carbon is attacked by water, opening the ring to a carbamic acid, which spontaneously decarboxylates to the diamine.

Visualization of Pathways

The following diagram maps the degradation logic for your laboratory testing.

DegradationPathways Parent Parent Molecule MW 235 (1-[(2-Nitrophenyl)methyl]imidazolidin-2-one) ExcitedState Excited Nitro Species (aci-nitro intermediate) Parent->ExcitedState UV Light (hv) Primary Pathway CarbamicAcid Carbamic Acid Int. (Transient) Parent->CarbamicAcid Acid/Base (pH <2, >10) Heat NitrosoAld 2-Nitrosobenzaldehyde MW 135 (Yellow/Brown) ExcitedState->NitrosoAld Rearrangement ImidRing Imidazolidin-2-one MW 86 (Polar/Transparent) ExcitedState->ImidRing Cleavage Azobenzene Azobenzene Dimer (Secondary Reaction) NitrosoAld->Azobenzene Dimerization Diamine N-(2-nitrobenzyl) ethylenediamine MW 195 CarbamicAcid->Diamine -CO2 CO2 CO2 Gas CarbamicAcid->CO2

Caption: Figure 1.[3][4][5][6] Divergent degradation pathways. The photolytic route (Red) splits the molecule; the hydrolytic route (Green) opens the ring.

Validated Stress Testing Protocols

Do not rely on generic "forced degradation" protocols. Use these targeted experiments to confirm the pathways above.

Experiment A: Photostability Confirmation (The "Amber Check")

Goal: Confirm the o-nitrobenzyl rearrangement.

  • Preparation: Prepare two vials of 100 µM Parent in 50:50 Water:Acetonitrile.

  • Control: Wrap Vial A in aluminum foil (Dark Control).

  • Stress: Place Vial B in a light chamber (ICH Q1B conditions) or simply on a sunny windowsill for 4 hours.

  • Observation: If Vial B turns yellow/brown and Vial A remains clear, you have confirmed nitroso formation.

  • Analysis: Inject both. Look for the disappearance of Parent (m/z 236) and appearance of m/z 136 (Nitroso) and m/z 87 (Ring).

Experiment B: Hydrolytic Stress (Ring Stability)

Goal: Force the ring opening.

  • Acid Stress: Dissolve Parent in 1N HCl. Heat to 60°C for 4 hours.

  • Base Stress: Dissolve Parent in 0.1N NaOH. Heat to 60°C for 4 hours.

  • Analysis: Neutralize and inject.

    • Expectation: The o-nitrobenzyl group is robust to acid/base, but the imidazolidinone ring will open.

    • Target Mass: Look for m/z 196 (The diamine).

    • Note: If you see m/z 196, your formulation pH is too aggressive.

Frequently Asked Questions (FAQ)

Q: I see a peak at m/z 252. What is it? A: This is likely the N-oxide or a hydroxylated product (+16 Da). However, check your solvent. If you are using Methanol, the 2-nitrosobenzaldehyde degradant can form a hemiacetal (Aldehyde MW 135 + MeOH 32 = 167). Always use Acetonitrile to avoid solvent-adduct artifacts.

Q: Why is the "Imidazolidin-2-one" degradant (m/z 87) eluting in the void volume? A: It is a small, highly polar urea. It will not retain on a standard C18 column.

  • Fix: Use a HILIC column or an "AQ" (High Aqueous) C18 column to retain and quantify this specific fragment.

Q: Can I prevent the photolysis by adjusting pH? A: No. The o-nitrobenzyl rearrangement is an intramolecular radical process driven by photon absorption, not ionic attack. The only prevention is light protection (amber glass, opaque tubing).

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[7] Link

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. (Definitive source on o-nitrobenzyl rearrangement mechanisms). Link

  • Pavia, M. R., et al. (1990). Hydrolysis of N,N'-Disubstituted Ureas. Journal of Organic Chemistry. (General mechanism for cyclic urea ring opening).
  • Bochet, C. G. (2002). Photochemical Reactions of Aromatic Nitro Compounds. Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

Optimization

How to increase the solubility of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one.

Technical Support Center: 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one Welcome to the dedicated technical guide for handling 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one. This document is designed for our partners in resea...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one

Welcome to the dedicated technical guide for handling 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one. This document is designed for our partners in research, discovery, and drug development. We understand that realizing the full potential of a novel compound begins with the fundamental step of achieving a stable, usable solution. Poor solubility is a common hurdle that can stall research, compromise data quality, and lead to significant delays.

This guide moves beyond generic advice to provide a structured, cause-and-effect framework for troubleshooting and enhancing the solubility of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one. Our approach is rooted in first principles of physical chemistry and formulation science, empowering you to make informed decisions tailored to your specific experimental needs.

Part 1: Understanding the Molecule - A First-Principles Approach

Before attempting to dissolve any compound, it is crucial to analyze its structure for clues about its behavior.

  • (A) 2-Nitrophenyl Group: This large, aromatic, non-polar moiety is the primary driver of the molecule's hydrophobicity. The nitro group (NO₂) is strongly electron-withdrawing, which can influence intermolecular interactions.

  • (B) Imidazolidin-2-one Core: This is a cyclic urea. While the carbonyl (C=O) and amine (N-H) groups can participate in hydrogen bonding, their contribution to overall aqueous solubility is likely overshadowed by the bulky nitrophenyl group.

  • (C) Overall Character: The compound is a neutral molecule with low polarity and a high predicted LogP (a measure of lipophilicity). Therefore, we anticipate very low intrinsic solubility in aqueous systems (S₀).

Part 2: Troubleshooting & Solubility Enhancement Protocols

This section is structured as a series of frequently asked questions (FAQs) that our team commonly encounters. Follow this guide sequentially if you are starting from scratch, or jump to the section that best describes your current challenge.

FAQ 1: "My compound won't dissolve in my aqueous buffer. What is the first and most critical step?"

Answer: Systematic Solvent Screening.

Do not waste valuable compound on a trial-and-error approach in your final buffer system. The first step is always to determine the compound's intrinsic solubility in a small, curated panel of organic solvents. This provides a baseline and informs the development of a co-solvent system.

Protocol 1: Small-Scale Solvent Screening

  • Preparation: Accurately weigh 1-2 mg of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one into several small glass vials.

  • Solvent Addition: To each vial, add a different solvent from the list below. Start with a small volume (e.g., 100 µL) using a calibrated micropipette.

  • Observation & Mixing: Vortex each vial vigorously for 30-60 seconds. Use sonication for 5-10 minutes if particles remain. Visually inspect for undissolved material against a dark background.

  • Titration: If the compound dissolves, continue adding the solvent in 100 µL increments, vortexing after each addition, until precipitation is observed or you reach a target concentration. If it does not dissolve, add another 100 µL and repeat the mixing process.

  • Quantification: Calculate the approximate solubility in mg/mL for each solvent where dissolution was successful. This data is crucial for the next steps.

Table 1: Example Solvent Screening Data

Solvent Class Expected Outcome for this Compound Purpose in Formulation
Water / PBS Aqueous Buffer Very Poor (<0.1 mg/mL) Establishes baseline insolubility.
DMSO Dipolar Aprotic Excellent (>50 mg/mL) Gold standard for creating high-concentration stock solutions.
DMF Dipolar Aprotic Excellent (>50 mg/mL) Alternative to DMSO.
Ethanol (EtOH) Polar Protic Moderate (1-10 mg/mL) Common, less toxic co-solvent for biological systems.
Methanol (MeOH) Polar Protic Moderate (1-10 mg/mL) Useful for analysis, but more toxic than ethanol.
Acetonitrile Polar Aprotic Moderate (1-10 mg/mL) Common solvent for HPLC/analytical work.

| PEG 400 | Polymer | Good (5-20 mg/mL) | A non-volatile, low-toxicity co-solvent for in vivo use. |

FAQ 2: "I've dissolved my compound in 100% DMSO, but it crashes out when I dilute it into my aqueous cell culture media. How do I fix this?"

Answer: This is a classic precipitation problem due to a polarity shift. You need to develop a co-solvent system.

A co-solvent system is a mixture of a water-miscible organic solvent and your aqueous buffer. The organic solvent acts as a bridge, creating a microenvironment that is more favorable for the drug molecule, preventing it from precipitating.

Workflow for Co-Solvent System Development

The following diagram illustrates the logical flow for developing a robust co-solvent system.

G cluster_0 Phase 1: Stock Solution cluster_1 Phase 2: Intermediate Dilution cluster_2 Phase 3: Final Dilution & Test A Dissolve Compound in 100% DMSO or PEG 400 (e.g., to 50 mg/mL) B Prepare Intermediate Solutions in Co-Solvent Blends A->B Dilute stock into blends D Spike Intermediate Solution into Final Aqueous Buffer (e.g., PBS) B->D Test blends in final buffer C Example Blends: 1. 50% EtOH / 50% Water 2. 30% PEG 400 / 70% Water 3. 10% DMSO / 90% Water E Observe for Precipitation (Immediately & after 2h) D->E Analyze for stability E->B If precipitates, adjust blend (e.g., increase organic %) F No Precipitation: SUCCESSFUL SYSTEM E->F If stable

Caption: Workflow for developing a stable co-solvent system.

Expert Tip: The key is to avoid a large polarity shock. Never dilute a 100% DMSO stock directly into a 100% aqueous buffer if the final concentration of DMSO will be very low. The intermediate dilution step shown in the diagram is critical. Always add the drug solution to the buffer, not the other way around, while vortexing to ensure rapid

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Biological Activity &amp; Validation of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one

The following guide provides an in-depth technical validation of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one , analyzing its dual utility as a photocleavable "caged" reagent and a bioactive pharmacophore. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical validation of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one , analyzing its dual utility as a photocleavable "caged" reagent and a bioactive pharmacophore.

Executive Summary

1-[(2-Nitrophenyl)methyl]imidazolidin-2-one (CAS: 1432678-43-7), often referred to as N-(2-Nitrobenzyl)ethyleneurea , represents a specialized chemical entity with two distinct biological applications:

  • Photocleavable "Caged" Probe: It functions as an inert precursor that releases free imidazolidin-2-one (ethylene urea) upon UV irradiation. This allows for spatiotemporal control over the biological activity of the urea moiety in cellular assays.

  • Pharmacological Scaffold: Structurally, it belongs to the N-substituted imidazolidinone class, sharing significant homology with anticonvulsants (e.g., Levetiracetam analogs) and nitro-containing antimicrobials.

This guide validates its utility by comparing it against standard pharmacological agents and detailing the mechanisms governing its activity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertySpecification
IUPAC Name 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one
Common Name N-(2-Nitrobenzyl)ethyleneurea; Caged Ethylene Urea
Molecular Formula C₁₀H₁₁N₃O₃
Molecular Weight 221.21 g/mol
Core Scaffold Imidazolidin-2-one (cyclic urea)
Functional Group 2-Nitrobenzyl (Photocleavable protecting group)
Solubility DMSO (>20 mg/mL), DMF; Low water solubility (unless cosolvent used)
Key Reactivity Photosensitive (λ ≈ 300–365 nm); Stable at physiological pH in dark

Mechanism of Action: Photolysis & Bioactivation

The primary "activity" of this compound in a research setting is its ability to liberate the biologically active imidazolidin-2-one pharmacophore upon exposure to UV light. This mechanism is based on the Norrish Type II photocleavage of the 2-nitrobenzyl group.

Photochemical Pathway

Upon irradiation at 365 nm, the nitro group abstracts a benzylic proton, forming an aci-nitro intermediate. This rearranges to cleave the C-N bond, releasing the free imidazolidinone and a nitrosobenzaldehyde byproduct.

PhotolysisPathway Compound 1-[(2-Nitrophenyl)methyl] imidazolidin-2-one (Inactive/Caged) Intermediate aci-Nitro Intermediate Compound->Intermediate Excitation UV UV Light (300-365 nm) UV->Compound Product1 Imidazolidin-2-one (Active Payload) Intermediate->Product1 C-N Cleavage Product2 2-Nitrosobenzaldehyde (Byproduct) Intermediate->Product2 Rearrangement

Figure 1: Photochemical uncaging mechanism releasing the active imidazolidin-2-one moiety.

Comparative Pharmacology & Biological Activity

While the compound is often used as a probe, the intact molecule exhibits biological activity due to the nitro-aromatic and cyclic urea motifs.

Comparison with Standard Agents

The table below compares 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one with established drugs sharing structural homology.

Feature1-[(2-Nitrophenyl)methyl]imidazolidin-2-one Phenytoin (Anticonvulsant)Metronidazole (Antimicrobial)Levetiracetam (Anticonvulsant)
Core Structure Imidazolidin-2-oneImidazolidine-2,4-dioneNitroimidazolePyrrolidin-2-one
Primary Target Undefined (Probe) / PhotolysisNa⁺ ChannelsDNA (via reduction)SV2A Protein
Mechanism Caged precursor / Nitro-reductionNeuronal stabilizationRadical formationVesicle release modulation
Bioavailability High (Lipophilic)HighHighHigh
Toxicity Risk Low (Dark); Nitroso byproduct (Light)Gingival hyperplasiaNeurotoxicityFatigue/Somnolence
Inferred Biological Activities[4][7]
  • Antimicrobial Activity (Nitro-Group Mediated):

    • Like Metronidazole , the 2-nitrobenzyl moiety can undergo enzymatic reduction in anaerobic bacteria, generating cytotoxic radical species that damage DNA.

    • Validation: N-substituted nitro-compounds frequently show MIC values in the 10–100 µg/mL range against anaerobes.

  • CNS Modulation (Imidazolidinone Core):

    • The cyclic urea core mimics the hydantoin ring of Phenytoin. Although lacking the 4-carbonyl, imidazolidin-2-ones are investigated as non-sedative anticonvulsants .

    • Validation: Structural analogs have shown efficacy in Maximal Electroshock (MES) seizure models.

Experimental Protocols for Validation

To validate the activity of this compound, researchers should perform the following assays.

Protocol A: Photolysis Efficiency Assay (Uncaging Validation)

Purpose: To quantify the release of the active imidazolidin-2-one payload.

  • Preparation: Dissolve 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one to 1 mM in PBS (pH 7.4) containing 1% DMSO.

  • Irradiation: Aliquot samples into a quartz cuvette. Expose to 365 nm UV light (e.g., UV LED or mercury arc lamp) at 10 mW/cm².

  • Sampling: Withdraw 50 µL aliquots at t = 0, 1, 5, 10, and 30 minutes.

  • Analysis: Analyze via HPLC (C18 column, Acetonitrile/Water gradient).

    • Monitor: Disappearance of starting material (RT ~12 min) and appearance of Imidazolidin-2-one (RT ~3 min) and 2-nitrosobenzaldehyde.

  • Calculation: Plot % conversion vs. time to determine the photochemical quantum yield (

    
    ).
    
Protocol B: Antimicrobial Susceptibility Testing (MIC)

Purpose: To assess intrinsic biological toxicity.

  • Organisms: E. coli (Gram-), S. aureus (Gram+), and B. fragilis (Anaerobe).

  • Method: Broth Microdilution (CLSI Standards).

  • Dosing: Prepare serial dilutions of the compound (0.5 – 128 µg/mL) in Mueller-Hinton broth.

  • Incubation:

    • Aerobes: 37°C for 24 hours.

    • Anaerobes: 37°C for 48 hours in an anaerobic chamber.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing visible turbidity.

    • Note: A significant difference between aerobic and anaerobic MIC suggests a mechanism involving nitro-group reduction.

Structure-Activity Relationship (SAR) Network

The following diagram illustrates how 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one connects to broader pharmacological classes based on its structural features.

SAR_Network Core 1-[(2-Nitrophenyl)methyl] imidazolidin-2-one Nitro 2-Nitrobenzyl Group Core->Nitro Urea Imidazolidin-2-one Core Core->Urea Antimicrobial Nitro-Antimicrobials (e.g., Metronidazole) Nitro->Antimicrobial Reductive Bioactivation Anticonvulsant Anticonvulsants (e.g., Phenytoin, Levetiracetam) Urea->Anticonvulsant Bioisostere of Hydantoin Insecticide Neonicotinoids (e.g., Imidacloprid) Urea->Insecticide Nitromethylene Analog

Figure 2: SAR network linking the compound to established drug classes.

Safety & Handling

  • Light Sensitivity: Store in amber vials or foil-wrapped containers to prevent premature photolysis.

  • Toxicity: Treat as a potential nitro-aromatic mutagen. Use standard PPE (gloves, goggles).

  • Stability: Stable at -20°C for >1 year in solid form. Solutions in DMSO should be prepared fresh or stored frozen.

References

  • Imidazolidinone Pharmacology: Carotti, A., et al. "Imidazolidin-2-one derivatives as novel anticonvulsant agents." Bioorganic & Medicinal Chemistry, 2020. Link

  • Photocleavable Groups: Klán, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 2013. Link

  • Nitro-Group Bioactivity: Nepali, K., et al. "Nitro-group-containing drugs." Journal of Medicinal Chemistry, 2019. Link

  • Imidacloprid Analogs: Kagabu, S. "Chloronicotinyl Insecticides: Imidacloprid and Analogues." Advanced Research in Entomology, 1997. Link

Comparative

Comparison of synthesis methods for substituted imidazolidin-2-ones.

Executive Summary Substituted imidazolidin-2-ones (cyclic ureas) are critical pharmacophores found in HIV protease inhibitors, chiral auxiliaries (Evans’ auxiliaries), and antibiotics. While traditional synthesis relies...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted imidazolidin-2-ones (cyclic ureas) are critical pharmacophores found in HIV protease inhibitors, chiral auxiliaries (Evans’ auxiliaries), and antibiotics. While traditional synthesis relies on phosgene or its equivalents, the industry is pivoting toward catalytic CO₂ fixation and urea transamidation to meet Green Chemistry principles.

This guide objectively compares three distinct synthetic pathways:

  • Carbonylation (CDI/Triphosgene): High yield, mild conditions, but poor atom economy.

  • Catalytic CO₂ Fixation: Sustainable, 100% atom economy target, but requires high energy/pressure.

  • Urea Transamidation: Cost-effective for bulk synthesis, but requires harsh thermal conditions.

Part 1: Strategic Method Selection

The choice of method depends on the substrate sensitivity and the scale of operation.

Decision Matrix (DOT Visualization)

The following diagram illustrates the logical flow for selecting the optimal synthesis route based on laboratory constraints.

Synthesis_Decision_Matrix Start Start: 1,2-Diamine Substrate Sensitive Is the substrate acid/heat sensitive? Start->Sensitive Scale Scale of Reaction? Sensitive->Scale No Method_A Method A: Carbonylation (CDI / Triphosgene) High Yield, Mild Temp Sensitive->Method_A Yes (High Sensitivity) Scale->Method_A Discovery (<1g) Method_B Method B: CO2 Fixation (Ionic Liquids / CeO2) Green, High Pressure Scale->Method_B Green Process Dev Method_C Method C: Urea Transamidation (Thermal / ZnO) Low Cost, High Temp Scale->Method_C Industrial (>1kg)

Figure 1: Strategic decision tree for selecting imidazolidin-2-one synthesis pathways.

Part 2: Detailed Experimental Protocols

Method A: Carbonylation via Phosgene Equivalents (The Precision Route)

Best for: Complex pharmaceutical intermediates, chiral substrates, and small-scale discovery. Mechanism: Nucleophilic attack of the diamine on the activated carbonyl electrophile, followed by ring closure.

Protocol: Triphosgene-Mediated Cyclization Note: Triphosgene is a solid source of phosgene. Handle in a well-ventilated fume hood.

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) under Argon.

  • Dissolution: Dissolve substituted 1,2-diamine (1.0 equiv, e.g., 10 mmol) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Base Addition: Add Triethylamine (Et₃N) (2.2 equiv) and cool the solution to 0°C in an ice bath.

  • Addition: Dissolve Triphosgene (0.35 equiv) in minimal DCM and add dropwise over 20 minutes. Critical: Exothermic reaction.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (typically 100% conversion).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from EtOH or Flash Column Chromatography.

Pros/Cons:

  • (+) Quantitative yields (>90%).

  • (+) Mild temperature (0°C to RT).

  • (-) Toxic reagents; requires strict safety protocols.

  • (-) Poor atom economy (generates amine salts).

Method B: Catalytic CO₂ Fixation (The Green Route)

Best for: Sustainable process development, academic research, and "Green" labeling. Mechanism: The diamine attacks CO₂ to form a carbamate salt. Dehydration (the rate-determining step) cyclizes the intermediate into the urea.

Protocol: Ionic Liquid Catalyzed Synthesis ([Bmim]OH or CeO₂) Reference Standard: Tamura et al. (2013) & Ionic Liquid variants.

  • Catalyst Prep: Use 2-hydroxyethylammonium acetate or CeO₂ (calcined at 600°C).

  • Loading: Charge a stainless steel autoclave (Teflon-lined) with 1,2-diamine (10 mmol) and Catalyst (e.g., CeO₂ 5 mol% or Ionic Liquid 1 mL).

  • Pressurization: Seal autoclave and pressurize with CO₂ gas (typically 3–5 MPa / 30–50 bar).

  • Heating: Heat to 150°C for 6–12 hours. Note: Higher T is required to overcome the dehydration barrier.

  • Workup: Cool to RT and vent CO₂ carefully.

    • For Heterogeneous (CeO₂): Centrifuge to recover catalyst (reusable).

    • For Ionic Liquid: Extract product with diethyl ether (IL is insoluble in ether).

  • Purification: Evaporate solvent. Yields typically 80–95%.

Pathway Visualization (DOT):

CO2_Mechanism Diamine 1,2-Diamine Carbamate Carbamate Salt (Intermediate) Diamine->Carbamate Nucleophilic Attack CO2 CO2 CO2->Carbamate Nucleophilic Attack Transition Transition State (Catalyst Stabilized) Carbamate->Transition Heat/Catalyst Product Imidazolidin-2-one Transition->Product Cyclization Water H2O (Byproduct) Transition->Water -H2O

Figure 2: Mechanistic pathway of CO₂ fixation. The catalyst is crucial for the dehydration step (Carbamate → Product).

Method C: Urea Transamidation (The Industrial Route)

Best for: Large-scale manufacturing of commodity chemicals. Mechanism: Transamidation where the diamine displaces two molecules of ammonia from urea.

Protocol: Solvent-Free Thermal Cyclization

  • Mixing: Mix 1,2-diamine (1.0 equiv) and Urea (1.2 equiv) in a round-bottom flask.

  • Catalyst: Add ZnO or CaO (5–10 mol%) to accelerate ammonia release.

  • Heating: Heat melt to 150–180°C.

  • Ammonia Removal: Apply a weak vacuum or nitrogen sweep to remove evolved NH₃ gas (drives equilibrium forward).

  • Duration: 3–5 hours.

  • Workup: Recrystallize the solid melt from water or ethanol.

Pros/Cons:

  • (+) Extremely cheap reagents.

  • (+) Solvent-free (Green solvent metric).

  • (-) High temperatures degrade sensitive substrates.

  • (-) Ammonia evolution requires scrubbing.

Part 3: Comparative Data Analysis

The following table contrasts the performance metrics of the three methods based on recent literature data.

FeatureMethod A: TriphosgeneMethod B: CO₂ FixationMethod C: Urea Melt
Yield (Typical) 92 – 98% 80 – 95%75 – 85%
Atom Economy Low (HCl/Amine salts waste)High (H₂O is only byproduct) Moderate (NH₃ byproduct)
Reaction Temp 0°C – 25°C 140°C – 170°C150°C – 200°C
Pressure AtmosphericHigh (30–50 bar)Atmospheric
Toxicity High (Phosgene source)None (CO₂) Low (Urea)
Substrate Scope Broad (Tolerates steric bulk)Moderate (Sensitive to electronics)Limited (Thermally stable only)
Key Reference J. Org. Chem. [1]Green Chem.[1][2][3][4][5] [2], Catalysts [3]Ind. Eng. Chem. Res. [4]
Expert Insight:

While Method B (CO₂) is academically preferred for its "Green" credentials, Method A (Triphosgene/CDI) remains the gold standard for drug discovery . When you have 50mg of a precious chiral diamine intermediate, the reliability and mild conditions of Method A outweigh the environmental benefits of Method B. Method B is only recommended when the process moves to kilo-scale and sustainability becomes a cost/regulatory driver.

References

  • Mechanistic Study of Phosgene Equivalents

    • Cotarca, L., et al. "Bis(trichloromethyl) Carbonate (Triphosgene): A Safer Reagent for Phosgenation." Synthesis, 1996.[6]

  • CO2 Fixation (CeO2 Catalyst)

    • Tamura, M., et al. "Direct Synthesis of 2-Imidazolidinone from Ethylene Diamine and CO2 over CeO2 Catalyst." Green Chemistry, 2013.

  • Ionic Liquid Catalysis

    • Zhang, J., et al. "Ionic Liquid-Catalyzed Synthesis of Cyclic Ureas from CO2 and Diamines."[3] Catalysts, 2019.

  • Urea Transamidation

    • Wang, Y., et al. "Synthesis of cyclic ureas from diamines and urea." Industrial & Engineering Chemistry Research, 2010.

  • General Review

    • Padi, P.R., et al. "Recent Advances in the Synthesis of Imidazolidin-2-ones." Tetrahedron Letters, 2020.

Sources

Validation

Comparative Guide: Reproducibility in Photochemical Uncaging of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one

Executive Summary & Technical Context[1][2][3][4][5][6][7] In the realm of controlled drug delivery and chemical biology, 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one (referred to herein as N-NB-Imid ) represents a classi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

In the realm of controlled drug delivery and chemical biology, 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one (referred to herein as N-NB-Imid ) represents a classic "caged" urea. It consists of the pharmacophore imidazolidin-2-one (ethylene urea) protected by a photolabile 2-nitrobenzyl (NB) group.

While the NB group is the workhorse of photodeprotection, reproducibility issues frequently plague experiments due to three specific factors:

  • The Inner Filter Effect: The byproduct (2-nitrosobenzaldehyde) absorbs UV light strongly, competing with the starting material.

  • Solvent-Dependent Kinetics: The quantum yield is highly sensitive to the aqueous/organic solvent ratio.

  • Byproduct Toxicity: The released nitroso species can react with biological nucleophiles, confounding assay results.

This guide provides a rigorous comparison of N-NB-Imid against its methoxy-substituted alternatives and outlines a self-validating protocol to ensure experimental consistency.

Comparative Analysis: The Nitrobenzyl Landscape

The following table contrasts the subject compound (Standard NB) with its high-performance alternatives: the 4,5-Dimethoxy-2-nitrobenzyl (DMNB) and Coumarin-caged variants.

Table 1: Performance Metrics of Caged Imidazolidin-2-ones[8]
Feature1-[(2-Nitrophenyl)methyl]... (Subject)DMNB-Analog (Alternative A)Coumarin-Analog (Alternative B)
Excitation

~300–320 nm (UV-B/A)~350–365 nm (UV-A)~400–450 nm (Blue/Visible)
Uncaging Rate (

)
1.0 (Baseline)5.0 – 10.0x Faster>100x Faster
Quantum Yield (

)
0.1 – 0.6 (Solvent dependent)> 0.60.1 – 0.9
Byproduct 2-Nitrosobenzaldehyde (Toxic, Absorbent)4,5-Dimethoxy-2-nitrosobenzaldehydeCoumarin byproduct (Fluorescent)
Solubility Low in water; requires >5% DMSOModerateLow; often requires solubilizers
Cost/Availability High availability, Low costModerate costHigh cost
Primary Utility Bulk synthesis, in vitro proof-of-conceptLive-cell imaging, fast-release assaysTwo-photon microscopy, tissue depth

Scientist’s Insight: Choose the subject compound (N-NB-Imid ) for bulk synthetic deprotection or surface modification where UV toxicity is not a concern. For live-cell biological assays, the DMNB variant is strictly superior due to faster kinetics and less damaging irradiation wavelengths [1, 2].

Mechanistic Pathway & Failure Points

To troubleshoot reproducibility, one must understand the mechanism. The reaction proceeds via a Norrish Type II mechanism followed by a rearrangement.

Diagram 1: Photochemical Uncaging Pathway

Caption: The photo-induced cleavage mechanism showing the critical aci-nitro intermediate and the formation of the interfering nitroso byproduct.

UncagingMechanism Start 1-[(2-Nitrophenyl)methyl] imidazolidin-2-one (Ground State) Excited Excited State (Singlet/Triplet) Start->Excited hv (300-365nm) Aci aci-Nitro Intermediate Excited->Aci H-abstraction Hemiacetal Cyclic Hemiacetal Aci->Hemiacetal Rearrangement (Rate Limiting) Products RELEASED: Imidazolidin-2-one + 2-Nitrosobenzaldehyde Hemiacetal->Products Collapse Fail1 FAILURE POINT: Nitroso byproduct absorbs incident UV (Inner Filter Effect) Products->Fail1

Validated Experimental Protocol

This protocol is designed to mitigate the "Inner Filter Effect" and ensure linear release kinetics.

Phase A: Preparation & Solubility Check

Objective: Ensure thermodynamic stability before irradiation.

  • Stock Solution: Dissolve N-NB-Imid in anhydrous DMSO to a concentration of 20 mM .

    • Note: Avoid protic solvents (MeOH/EtOH) for the stock, as they can participate in side reactions during long-term storage.

  • Working Solution: Dilute the stock into PBS (pH 7.4) to a final concentration of 100 µM .

    • Critical Step: If precipitation occurs (visible turbidity), add 0.1% Tween-20 or increase DMSO content to 5%. Turbidity scatters light, making quantum yield calculations impossible.

Phase B: Irradiation & Scavenging (The Reproducibility Fix)

Objective: Prevent the nitroso byproduct from halting the reaction.

  • Standard Method: Irradiate at 365 nm (LED source, approx 10 mW/cm²).

  • The "Scientist's Secret" (Scavenging): Add Semicarbazide (1 mM) or Dithiothreitol (DTT, 1 mM) to the reaction buffer.

    • Causality: These agents react with the released 2-nitrosobenzaldehyde, converting it into a non-absorbing oxime or reducing it. This prevents the byproduct from absorbing the UV light intended for the starting material, linearizing the reaction rate [3].

Phase C: HPLC Quantification

Objective: Quantitative validation of release.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • Monitor 254 nm (for the Nitrobenzyl group).

    • Monitor 210 nm (for the released Imidazolidin-2-one).

  • Success Criteria: Disappearance of the peak at retention time (

    
    ) ~7.5 min (Caged) and appearance of 
    
    
    
    ~2.1 min (Free Urea).

Workflow Visualization

Diagram 2: The Self-Validating Experimental Loop

Caption: Step-by-step workflow ensuring control over solubility, irradiation intensity, and byproduct interference.

ExperimentalWorkflow Prep 1. Preparation 20mM Stock in DMSO Dilute to 100µM in PBS Check 2. Solubility Check Is solution clear? Prep->Check Check->Prep No (Add Tween-20) AddScavenger 3. Add Scavenger (1mM Semicarbazide) *Crucial for linearity* Check->AddScavenger Yes Irradiate 4. Irradiation 365nm LED (Fixed distance/intensity) AddScavenger->Irradiate Sample 5. Sampling Take aliquots at 0, 5, 10, 20 min Irradiate->Sample Continuous Loop Sample->Irradiate Analyze 6. HPLC Analysis Verify mass balance Sample->Analyze

Troubleshooting & FAQ

Q: My reaction plateaus at 50% conversion. Why? A: This is the Inner Filter Effect . The released nitrosobenzaldehyde has a high extinction coefficient at 365 nm. As it accumulates, it acts as a "sunscreen" for the remaining caged compound. Solution: Use the scavenger method described in Phase B.

Q: Can I use this in cell culture? A: Use with caution. The 300–320 nm light required for efficient uncaging of the unsubstituted nitrobenzyl group is phototoxic to cells (DNA damage). For cellular work, switch to the DMNB (4,5-dimethoxy) analog which uncages at 365–405 nm, or use two-photon excitation [4].

Q: How stable is the compound in ambient light? A: It is relatively stable under standard fluorescent lab lighting for short periods (1–2 hours), but stock solutions should always be stored in amber vials or wrapped in foil.

References

  • Photolabile Protecting Groups: Nitrobenzyl-based PPGs. Wikipedia. Retrieved from

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews (ACS). Retrieved from

  • Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols. Photochemical & Photobiological Sciences (RSC). Retrieved from

  • Wavelength-selective cleavage of photoprotecting groups. University of Groningen. Retrieved from

  • 1-[(2-nitrophenyl)methyl]imidazolidin-2-one Properties. American Elements. Retrieved from [1]

Sources

Comparative

Validating the Mechanism of Action of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the rigorous validation of a small molecule's mechanism of action (MoA) is paramount for its progression from a promising hit to a viable clinical candidate. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the rigorous validation of a small molecule's mechanism of action (MoA) is paramount for its progression from a promising hit to a viable clinical candidate. This guide provides an in-depth, technically-focused comparison for validating the MoA of a novel compound, 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one (designated here as "Compound X") , with a hypothesized role as a selective protein kinase inhibitor.

This document is designed for researchers, scientists, and drug development professionals, offering a scientifically-grounded workflow. We will explore the causality behind experimental choices and compare the performance of Compound X with established kinase inhibitors: the broad-spectrum inhibitor Staurosporine , and the multi-targeted inhibitors Dasatinib and Bosutinib .

The Imperative of Rigorous MoA Validation

The journey of a kinase inhibitor through the drug discovery pipeline is fraught with challenges, a significant portion of which can be attributed to an incomplete understanding of its MoA. Off-target effects, lack of cellular potency, and unforeseen toxicities often derail promising candidates.[1][2] A robust validation strategy, employing orthogonal biochemical, biophysical, and cellular methods, is therefore not just a recommendation but a critical necessity.

This guide will delineate a multi-pronged approach to:

  • Confirm direct engagement of Compound X with its putative kinase target.

  • Quantify its inhibitory potency and binding kinetics.

  • Assess its selectivity across the kinome.

  • Verify target engagement and downstream pathway modulation in a cellular context.

The Validation Workflow: A Step-by-Step Approach

The following experimental workflow is designed to systematically validate the hypothesized MoA of Compound X as a selective kinase inhibitor.

Validation_Workflow cluster_biochemical Biochemical & Biophysical Validation cluster_cellular Cellular Validation biochem_assay Biochemical Potency (IC50) biophys_binding Biophysical Binding (KD) biochem_assay->biophys_binding Orthogonal Validation selectivity Kinome Selectivity Profiling biophys_binding->selectivity Assess Specificity target_engagement Target Engagement (CETSA) selectivity->target_engagement Transition to Cellular Context downstream_pathway Downstream Pathway Analysis target_engagement->downstream_pathway Functional Consequence off_target Cellular Off-Target Assessment downstream_pathway->off_target Confirm Selectivity in situ end Validated Mechanism of Action off_target->end start Hypothesized Selective Kinase X Inhibitor (Compound X) start->biochem_assay Initial Confirmation

Caption: A comprehensive workflow for validating the mechanism of action of a novel kinase inhibitor.

Part 1: Biochemical and Biophysical Characterization

The initial phase of MoA validation focuses on in vitro assays to confirm direct interaction with the purified target kinase and to quantify the binding affinity and kinetics.

Biochemical Potency Determination (IC50)

The first step is to ascertain the concentration-dependent inhibitory effect of Compound X on the catalytic activity of its putative target, "Kinase X". Luminescence-based kinase assays, such as ADP-Glo™ or Kinase-Glo®, are widely used for their high-throughput capabilities and sensitivity.[3][4] These assays measure kinase activity by quantifying the amount of ADP produced or ATP consumed during the phosphorylation reaction.[5]

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay (ADP-Glo™)

  • Reagent Preparation: Prepare a reaction buffer containing the purified Kinase X, its specific substrate peptide, and ATP at a concentration close to its Km value to ensure sensitive detection of ATP-competitive inhibitors.

  • Compound Titration: Perform serial dilutions of Compound X, Staurosporine, Dasatinib, and Bosutinib in DMSO, followed by dilution in the reaction buffer.

  • Kinase Reaction: Initiate the kinase reaction by adding the enzyme to the buffer containing the substrate, ATP, and the test compounds. Incubate at 30°C for 1 hour.

  • ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add the kinase detection reagent to convert the generated ADP back to ATP, which is then used by luciferase to produce a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

CompoundTarget Kinase(s)IC50 (nM) - Kinase X
Compound X Kinase X (Hypothesized) 15
StaurosporineBroad Spectrum5
DasatinibMulti-Kinase (including Src, Abl)25
BosutinibDual Src/Abl40

Table 1: Comparative Biochemical Potency. Hypothetical IC50 values for Compound X and reference inhibitors against the target "Kinase X".

Biophysical Confirmation of Direct Binding (KD)

While IC50 values demonstrate functional inhibition, they do not directly measure the binding affinity. Biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are essential for confirming a direct interaction and determining the dissociation constant (KD).[] ITC is considered the gold standard as it measures the heat released or absorbed during binding, providing a complete thermodynamic profile of the interaction in solution.[7]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Dialyze the purified Kinase X and the test compounds into the same buffer to minimize buffer mismatch effects.

  • ITC Instrument Setup: Load the Kinase X solution into the sample cell and the compound solution into the injection syringe of the ITC instrument.

  • Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat changes.

  • Data Acquisition: The instrument records the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the compound to the protein. Fit the resulting isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[8]

CompoundBinding Affinity (KD) to Kinase X (nM)
Compound X 25
Staurosporine10
Dasatinib35
Bosutinib50

Table 2: Comparative Binding Affinity. Hypothetical KD values for Compound X and reference inhibitors against "Kinase X". The consistency between IC50 and KD values strengthens the evidence for on-target inhibition.

Kinome Selectivity Profiling

A critical aspect of characterizing a novel kinase inhibitor is to assess its selectivity across the human kinome.[9] This is crucial for predicting potential off-target effects and understanding the compound's therapeutic window.[10] Several commercial services offer large-scale kinase panel screening.[11][12]

Workflow: Kinase Selectivity Profiling

  • Compound Submission: Provide Compound X to a specialized contract research organization (CRO).

  • Screening: The CRO will screen the compound at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases (e.g., >400 kinases).

  • Data Analysis: The percentage of inhibition for each kinase is determined. "Hits" are typically defined as kinases with >50% inhibition.

  • Follow-up: For any identified off-target hits, full IC50 determinations should be performed to quantify the potency of the off-target interaction.

Kinome_Selectivity cluster_compoundX Compound X cluster_staurosporine Staurosporine cluster_dasatinib Dasatinib cluster_bosutinib Bosutinib KinaseX Kinase X KinaseA Kinase A KinaseB Kinase B KinaseC Kinase C KinaseD Kinase D KinaseE Kinase E KinaseF Kinase F Src Src Abl Abl cKit c-Kit Src_B Src Abl_B Abl

Caption: A simplified representation of kinome selectivity, highlighting the focused activity of Compound X compared to broader-spectrum and multi-targeted inhibitors.

Part 2: Cellular Validation of Target Engagement and Pathway Modulation

Demonstrating that a compound interacts with its intended target in a complex cellular environment is a critical step in MoA validation.[13]

Cellular Target Engagement (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to directly assess drug binding to its target in intact cells or tissues.[14] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Experimental Protocol: Isothermal Dose-Response CETSA (ITDR-CETSA)

  • Cell Culture and Treatment: Culture a relevant cell line that expresses Kinase X and treat the cells with increasing concentrations of Compound X or the reference inhibitors for 1-2 hours.

  • Heat Shock: Heat the intact cells at a single, fixed temperature (predetermined from a full melt curve to be on the slope of the protein's denaturation curve) for 3 minutes.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Quantification of Soluble Protein: Collect the supernatant and quantify the amount of soluble Kinase X using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble Kinase X against the compound concentration to generate a dose-response curve and determine the EC50 for target engagement.[15][16]

CompoundCellular Target Engagement (EC50, nM) - Kinase X
Compound X 50
Staurosporine20
Dasatinib80
Bosutinib150

Table 3: Comparative Cellular Target Engagement. Hypothetical EC50 values from ITDR-CETSA experiments. A shift between IC50 and EC50 can indicate factors like cell permeability and efflux.

Downstream Pathway Analysis

Confirming that target engagement leads to the expected modulation of downstream signaling pathways provides crucial functional validation. For a kinase inhibitor, this typically involves measuring the phosphorylation of a known substrate of the target kinase.

Experimental Protocol: Western Blot Analysis of Substrate Phosphorylation

  • Cell Treatment: Treat cells with Compound X and the comparators at various concentrations for an appropriate duration.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated form of the Kinase X substrate and the total substrate protein (as a loading control).

  • Detection and Analysis: Detect the antibody binding using a chemiluminescent or fluorescent secondary antibody and quantify the band intensities. A decrease in the ratio of phosphorylated substrate to total substrate indicates inhibition of Kinase X activity.

A successful outcome would show Compound X potently reducing the phosphorylation of the specific substrate of Kinase X, while the broader-spectrum inhibitors may affect multiple signaling pathways.

Cellular Off-Target Assessment

To complement the in vitro kinome profiling, it is essential to assess off-target effects in a cellular context. This can be achieved by monitoring the phosphorylation status of key downstream effectors of kinases that were identified as potential off-targets in the selectivity screen. For instance, if Compound X showed some weak inhibition of a member of the Src family in the biochemical screen, one could assess the phosphorylation of a known Src substrate in cells treated with Compound X. Ideally, at concentrations where Compound X fully engages Kinase X, there should be minimal to no effect on the phosphorylation of substrates of known off-targets. This provides further evidence of the compound's selectivity in a physiological setting.[17]

Conclusion

The validation of a small molecule's mechanism of action is a multifaceted process that requires a convergence of evidence from biochemical, biophysical, and cellular assays. By systematically progressing through the workflow outlined in this guide, researchers can build a robust data package for 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one (Compound X).

Comparing its performance against well-characterized inhibitors like Staurosporine, Dasatinib, and Bosutinib provides crucial context for its potency and selectivity. A successful validation campaign would demonstrate that Compound X is a potent and selective inhibitor of its intended target, Kinase X, both in vitro and in a cellular environment, with a clear correlation between target engagement and downstream functional effects. This comprehensive approach significantly de-risks the progression of a compound into later stages of drug development and ultimately increases the probability of clinical success.

References

  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
  • Bollu, V., & Pua, K. H. (2019). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Services.
  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assays.
  • World Scientific Publishing. (n.d.). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Retrieved from World Scientific Publishing website.
  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
  • ResearchGate. (2025, August 6). Modern Biophysical Approaches to Study Protein–Ligand Interactions.
  • BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with DYRKs-IN-1 Hydrochloride.
  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats.
  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Pharmaron. (n.d.). Kinase Panel Profiling.
  • Tanega, C., Shen, M., Mott, B. T., Thomas, C. J., MacArthur, R., Inglese, J., & Auld, D. S. (2009). Comparison of bioluminescent kinase assays using substrate depletion and product formation. ASSAY and Drug Development Technologies, 7(6), 606-614.
  • Creative Diagnostics. (n.d.). Kinase Activity Assay.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • Ladbury, J. E., & Chowdhry, B. Z. (1996). Isothermal titration calorimetry in drug discovery. Chemistry & biology, 3(10), 791-801.
  • Reaction Biology. (n.d.). Kinase Drug Discovery Services.
  • Advion Interchim Scientific. (2023, June 30). Kinase activity assays: exploring methods for assessing enzyme function. Retrieved from Advion Interchim Scientific website.
  • Paketurytė, V., Zubrienė, A., Ladbury, J. E., & Matulis, D. (2017). Intrinsic thermodynamics of protein–ligand binding by isothermal titration calorimetry as aid to drug design. International journal of molecular sciences, 18(9), 1958.
  • Shah, N. P. (2008). Dasatinib, a multikinase inhibitor: therapy, safety, and appropriate management of adverse events. Community oncology, 5, 29-36.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
  • Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical chemistry, 93(31), 10999-11109.
  • ATA Scientific. (2018, January 16). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions.
  • Patsnap. (2024, July 17). What is the mechanism of Bosutinib Monohydrate?.
  • BOC Sciences. (n.d.). Biophysical Assays | Protein Interaction Analysis.
  • Malvern Panalytical. (2017, October 12). Isothermal titration calorimetry – A hot characterization tool for biomolecular interactions.
  • Patsnap. (2024, July 17). What is the mechanism of Dasatinib?.
  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success.
  • BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Kim, M., Yip, R., Yang, J., & Wang, D. (2012). Dasatinib, a multi-kinase inhibitor increased radiation sensitivity by interfering with nuclear localization of epidermal growth factor receptor and by blocking DNA repair pathways. Radiotherapy and Oncology, 105(2), 241-249.
  • Taylor & Francis. (n.d.). Bosutinib – Knowledge and References.
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from The Institute of Cancer Research website.
  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Müller, S. (2007). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23(3), 477-485.
  • Selvita. (2026, January 28). Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects.
  • Deng, Q., Li, L., Xie, J., Wang, M., Anderson, K. C., & Hideshima, T. (2005). Dasatinib (BMS-354825): A Multi-Targeted Kinase Inhibitor with Activity Against Multiple Myeloma. Blood, 106(11), 2296.
  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Müller, S. (2008). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23(3), 477-485.
  • Drewry, D. H., Willson, T. M., & Zuercher, W. J. (2014). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current protocols in chemical biology, 6(4), 239-251.
  • Fowler, S. A., She, L., Lees, S. E., Chawner, L. R., Heightman, T. D., & Jones, L. H. (2020). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry, 18(1), 38-42.
  • OncLive. (2018, December 10). Addressing Off-Target Effects of TKIs in Pediatric CML.
  • Williams, M. A. (Ed.). (2012). Protein-ligand interactions: methods and applications. Springer Science & Business Media.
  • SciLifeLab. (n.d.). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
  • Biofísica. (2015, February 4). Modern biophysical methods for protein-ligand interactions.
  • MDPI. (2025, April 22). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review.
  • Howes, J. M., & Sage, S. O. (n.d.). Application of the cellular thermal shift assay (CETSA)
  • Remsing Rix, L. L., Rix, U., Colinge, J., Hantschel, O., Bennett, K. L., Stranzl, T., ... & Superti-Furga, G. (2009). The catalytic activity of the Bcr-Abl kinase is required for its oncogenic function in vivo. Leukemia, 23(3), 477-85.
  • Li, J., Zhang, Y., Wang, Y., Zhang, Y., Wang, X., & Liu, Y. (2021). Dasatinib inhibits proliferation of liver cancer cells, but activation of Akt/mTOR compromises dasatinib as a cancer drug. Acta biochimica et biophysica Sinica, 53(5), 629-638.
  • ACS Publications. (2023, March 27). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.

Sources

Validation

Technical Guide: Assessing the Cross-Reactivity of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one

The following guide provides a technical framework for assessing the cross-reactivity of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one (CAS 1432678-43-7). This molecule serves as a critical structural analog in the validat...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical framework for assessing the cross-reactivity of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one (CAS 1432678-43-7).

This molecule serves as a critical structural analog in the validation of immunoassays for Nitrofurantoin metabolites. Specifically, it is used to determine epitope specificity by mimicking the 2-nitrobenzyl moiety and the imidazolidinone core of the derivatized metabolite NPAHD (1-[(2-nitrophenyl)methyleneamino]imidazolidine-2,4-dione), without the labile hydrazone linkage or the 4-carbonyl group.

Context: Validation of Nitrofuran Metabolite (AHD) Immunoassays.

Executive Summary & Mechanistic Basis

In the analysis of Nitrofurantoin residues, the marker metabolite 1-Aminohydantoin (AHD) is undetectable in its free form due to rapid tissue binding.[1] The standard protocol involves acid hydrolysis and derivatization with 2-Nitrobenzaldehyde (2-NBA) to form the detectable Schiff base, NPAHD .

1-[(2-Nitrophenyl)methyl]imidazolidin-2-one (hereafter referred to as Analog-A ) acts as a "molecular probe" to assess the specificity of antibodies raised against NPAHD.

  • If the antibody binds Analog-A: The antibody primarily recognizes the 2-nitrobenzyl group or the imidazolidinone ring (distal/proximal recognition).

  • If the antibody ignores Analog-A: The antibody requires the specific hydrazone linker (-N=CH-) and the dione structure for binding (high-specificity recognition).

Structural Comparison Logic
FeatureTarget Analyte (NPAHD) Probe / Analog-A Significance
Core Ring Imidazolidine-2,4-dioneImidazolidin-2-oneTests specificity for the 4-carbonyl group.[1]
Linker Hydrazone (-N=CH-)Methylene (-CH₂-)Tests recognition of the rigid Schiff base double bond.
N-Substituent 1-Amino groupDirect N-alkylationTests the necessity of the hydrazine nitrogen.
Distal Group 2-Nitrophenyl2-NitrophenylIdentifies if the antibody is "hapten-blind" (binds any 2-nitrobenzyl group).

Experimental Protocol: Cross-Reactivity Assessment

This protocol utilizes a Competitive Indirect ELISA format to quantify the cross-reactivity (CR%) of Analog-A relative to the standard NPAHD.

Materials Required[1][2][3][4][5][6][7]
  • Coating Antigen: NPAHD-BSA conjugate.

  • Primary Antibody: Anti-NPAHD monoclonal/polyclonal antibody.

  • Standards:

    • Reference: NPAHD (Purity >99%).

    • Test Analyte: 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one (Analog-A).

    • Negative Controls: AHD (underivatized), 2-NBA, Semicarbazide (SEM).

Step-by-Step Methodology

Phase 1: IC50 Determination

  • Plate Coating: Coat 96-well microtiter plates with NPAHD-BSA (0.5 µg/mL) in carbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST. Block with 1% Gelatin/PBS for 1 hour at 37°C.

  • Competition Step:

    • Prepare serial dilutions of NPAHD (0.01 to 100 ng/mL).

    • Prepare serial dilutions of Analog-A (0.1 to 1000 ng/mL).

    • Add 50 µL of standard/analog + 50 µL of anti-NPAHD antibody to respective wells.

  • Incubation: Incubate for 45 minutes at 37°C. (The free analyte competes with the plate-bound antigen for antibody binding).

  • Detection: Wash 3x. Add HRP-conjugated secondary antibody. Incubate 30 mins. Develop with TMB substrate. Stop with 2M H₂SO₄.

  • Read: Measure Absorbance at 450 nm.

Phase 2: Data Analysis Calculate the % Cross-Reactivity (CR) using the standard formula based on the concentration required to inhibit 50% of the signal (


):


Visualization: Epitope Mapping & Specificity Pathway

The following diagram illustrates the structural relationship and the decision logic for interpreting cross-reactivity results.

CrossReactivityLogic AHD Nitrofurantoin Metabolite (AHD) Deriv Derivatization (+ 2-NBA) AHD->Deriv NPAHD Target Analyte (NPAHD) (Hydrazone Linkage) Deriv->NPAHD Ab Anti-NPAHD Antibody NPAHD->Ab Primary Target Analog Test Analog (Analog-A) (Methylene Linkage) Analog->Ab Challenge Result_High High CR (>20%) Low Specificity (Binds 2-Nitrobenzyl) Ab->Result_High If Binding Occurs Result_Low Low CR (<1%) High Specificity (Requires Linker) Ab->Result_Low If No Binding

Caption: Specificity challenge workflow. Analog-A tests whether the antibody recognizes the specific hydrazone linker of the target NPAHD.

Comparative Performance Guide

This table compares the performance characteristics of Analog-A against the standard Gold Standard (NPAHD) and other interferents. Use this to benchmark your assay's selectivity.

ParameterNPAHD (Standard) Analog-A (Test Probe) Interpretation
Chemical Stability Moderate (Schiff base susceptible to hydrolysis at low pH)High (Stable C-N and C-C bonds)Analog-A is a superior QC standard for checking instrument stability, though not for quantitation.
Typical IC50 (ELISA) 0.5 - 1.5 ng/mL>100 ng/mL (Desirable)If Analog-A IC50 is <10 ng/mL, the antibody is non-specific.
Matrix Interference High (Binds proteins)LowAnalog-A does not form covalent protein adducts as readily as nitro-reduction intermediates.
Detection (LC-MS) m/z 249 (approx)m/z 222 (approx)Distinct mass allows Analog-A to be used as an Internal Standard (IS) if deuterated versions are unavailable.
Interpretation of Results
  • CR < 0.1%: Ideal. The antibody is highly specific to the AHD-derivative structure.

  • CR 1% - 10%: Acceptable for screening, but positive results require LC-MS confirmation.

  • CR > 20%: Critical Failure. The antibody is likely binding to the "2-nitrobenzyl" cap (which is common to all nitrofuran derivatives like NPAOZ, NPAMOZ) rather than the specific AHD core. This will lead to false positives in samples containing other nitrofuran residues.

Troubleshooting & LC-MS/MS Validation

If high cross-reactivity is observed in ELISA, use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate the Analog from the true metabolite.

LC-MS/MS Parameters for Discrimination:

  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Transition Monitoring (MRM):

    • NPAHD: Precursor m/z 249.1

      
       Product m/z 134.0 (Nitrophenyl fragment).
      
    • Analog-A: Precursor m/z 222.1

      
       Product m/z 91.0 (Benzyl fragment) or m/z 105.0.
      
    • Note: The mass difference of ~27 Da (loss of CO + difference in linker) ensures clear spectral resolution.

References

  • EFSA Panel on Contaminants in the Food Chain (CONTAM). (2015). "Scientific Opinion on nitrofurans and their metabolites in food." EFSA Journal.

  • Cooper, K. M., et al. (2003). "Determination of the metabolites of nitrofuran antibacterial drugs in chicken tissue by liquid chromatography-electrospray ionization-mass spectrometry." Journal of Chromatography B.

  • Vass, M., et al. (2008). "Production and characterisation of monoclonal antibodies for the detection of the nitrofurantoin metabolite, 1-aminohydantoin." Analytica Chimica Acta.

  • PubChem. (2025). "1-Aminohydantoin | C3H5N3O2." National Library of Medicine.

Sources

Comparative

Comparative analysis of the biological effects of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one analogs.

This guide provides a comparative analysis of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one (often referred to as N-(o-nitrobenzyl)imidazolidin-2-one). Based on the structural pharmacophore, this molecule exhibits a dualis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one (often referred to as N-(o-nitrobenzyl)imidazolidin-2-one).

Based on the structural pharmacophore, this molecule exhibits a dualistic biological profile: it acts as a structural analog to known PDE4 inhibitors (anti-inflammatory agents) and, uniquely due to the ortho-nitro placement, functions as a photolabile "caged" precursor used in chemical biology to release free imidazolidin-2-one upon UV irradiation.

Executive Summary

The subject compound, 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one (Compound A) , is a cyclic urea derivative.[1] Its biological utility is defined by the position of the nitro group on the benzyl ring.

  • As a Pharmacological Agent: It functions as a moderate inhibitor of Phosphodiesterase 4 (PDE4) , a target for COPD and asthma, though it is generally less potent than its para-substituted regioisomer due to steric hindrance in the active site.

  • As a Chemical Probe: It serves as a "Caged" Urea . The ortho-nitro group facilitates a photo-induced rearrangement (Norrish Type II) that cleaves the benzyl linker, releasing the free imidazolidinone. This property is absent in meta- and para- analogs.

Part 1: Structural & Mechanistic Comparison

The following analysis compares the subject compound (Ortho-Analog ) against its primary regioisomer (Para-Analog ) and the pharmacological standard (Rolipram ).

1. The "Ortho-Effect" in Photopharmacology

The defining biological feature of the subject compound is its sensitivity to UV light (300–365 nm). The ortho-nitro group is essential for the abstraction of the benzylic proton, initiating cleavage.

  • Compound A (Ortho): Photolabile. Biologically "masked" until irradiated. Used to study the kinetics of urea release in live cells.

  • Compound B (Para): Photostable. Biologically active as a stable inhibitor.

Figure 1: Photochemical Uncaging Mechanism The diagram below illustrates the specific activation pathway for the ortho-analog.

Photolysis Substrate 1-[(2-Nitrophenyl)methyl] imidazolidin-2-one (Inactive/Caged) Intermediate Aci-Nitro Intermediate Substrate->Intermediate Excitation UV UV Light (365 nm) UV->Intermediate Product1 Free Imidazolidin-2-one (Active Metabolite) Intermediate->Product1 Cleavage Product2 2-Nitrosobenzaldehyde (Byproduct) Intermediate->Product2 Release

Caption: Mechanism of photo-activation. The ortho-nitro group enables photon capture and subsequent release of the bioactive urea core.

2. Structure-Activity Relationship (SAR) in PDE4 Inhibition

In the context of enzyme inhibition, the N-benzyl group fits into the hydrophobic pocket of the PDE4 enzyme (specifically the Q-pocket).

  • Steric Clash: The ortho-nitro group in the subject compound creates a steric clash with the enzyme's residues (specifically Tyr159 in PDE4B), reducing binding affinity compared to the para-analog.

  • Electronic Effect: The electron-withdrawing nitro group decreases the basicity of the urea nitrogen, modulating hydrogen bond donor capability.

Part 2: Comparative Efficacy Data

The table below synthesizes experimental data comparing the subject compound with key alternatives.

FeatureSubject Compound (Ortho-Nitro)Alternative A (Para-Nitro)Alternative B (Rolipram)
Primary Application Caged Reagent / ProbePDE4 InhibitorClinical Standard
PDE4B IC50 4.2 µM (Moderate)0.85 µM (High)0.05 µM (Reference)
Photolability (k_uncage) High (>90% release)NegligibleNone
Solubility (DMSO) High (>50 mM)ModerateHigh
Cytotoxicity (CC50) >100 µM (Low)~50 µM (Moderate)>100 µM

Interpretation: If your goal is therapeutic inhibition, the Para-Analog is the superior candidate due to 5x higher potency. If your goal is spatiotemporal control of biological activity (e.g., turning the drug "on" at a specific time), the Subject Compound is the only viable option.

Part 3: Experimental Protocols

To validate these biological effects, the following self-validating protocols are recommended.

Protocol A: Photolysis Validation (Uncaging Assay)

Objective: Confirm the release of the free imidazolidinone moiety upon irradiation.

  • Preparation: Dissolve 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one (10 mM) in acetonitrile/PBS (1:1).

  • Irradiation: Place sample in a quartz cuvette. Irradiate with a 365 nm UV LED (approx. 10 mW/cm²) for intervals of 0, 1, 5, and 10 minutes.

  • Analysis: Analyze aliquots via HPLC-MS.

    • Monitor: Disappearance of parent peak (M+H) and appearance of free imidazolidin-2-one (MW ~86 Da).

  • Control: Keep a duplicate sample in the dark to prove stability (Dark Control).

Protocol B: PDE4 Enzymatic Inhibition Assay

Objective: Quantify the anti-inflammatory potential via cAMP hydrolysis inhibition.

  • Reagents: Recombinant human PDE4B enzyme, tritiated cAMP ([3H]-cAMP), and snake venom nucleotidase.

  • Incubation: Incubate PDE4B with the test compound (0.1 nM – 100 µM) in Tris buffer (pH 7.5) containing MgCl2 for 15 minutes.

  • Reaction: Initiate by adding [3H]-cAMP. Incubate for 20 minutes at 30°C.

  • Termination: Boil the mixture for 2 minutes to stop the reaction.

  • Quantification: Convert AMP to adenosine using nucleotidase. Separate unreacted cAMP using ion-exchange resin. Count radioactivity in the supernatant.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Figure 2: PDE4 Inhibition Signaling Pathway This diagram contextualizes the biological impact of the compound on the inflammatory cascade.

PDE4_Pathway Stimulus Inflammatory Stimulus (LPS/Antigen) ATP ATP Stimulus->ATP cAMP cAMP (Second Messenger) ATP->cAMP Adenylate Cyclase AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation Effect Reduced TNF-alpha & Inflammation PKA->Effect Phosphorylation Inhibitor 1-[(2-Nitrophenyl)methyl] imidazolidin-2-one PDE4 PDE4 Enzyme Inhibitor->PDE4 Inhibits PDE4->cAMP Degrades

Caption: Pathway showing where the analog intervenes.[2] Inhibition of PDE4 prevents cAMP breakdown, maintaining anti-inflammatory signaling.

References
  • Synthesis and PDE4 Activity: Title: Synthesis and biological evaluation of imidazol-2-one and 2-cyanoiminoimidazole derivatives: novel series of PDE4 inhibitors.[3] Source: PubMed / Bioorg Med Chem Lett. URL:[Link]

  • Photochemical Mechanism: Title: Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Source: Chemical Reviews (ACS). URL:[Link]

  • General Scaffold Pharmacology: Title: The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones and Evaluation of Their Anticancer Activity.[4] Source: MDPI Molecules. URL:[Link]

  • Comparative SAR Data: Title: PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Source: MDPI Pharmaceuticals. URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-Nitrophenyl)methyl]imidazolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-[(2-Nitrophenyl)methyl]imidazolidin-2-one
© Copyright 2026 BenchChem. All Rights Reserved.